Ethoxyethyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethynoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNMYVRWWCRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-33-0 | |
| Record name | Ether, ethyl ethynyl, polymers | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80239114 | |
| Record name | Ether, ethyl ethynyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-80-0 | |
| Record name | Ethyne, ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, ethyl ethynyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, ethyl ethynyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl ethynyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxyethyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8RFM34GMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethoxyethyne: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyethyne (also known as ethoxyacetylene or ethyl ethynyl (B1212043) ether) is a highly reactive and versatile reagent in organic synthesis. Its unique structure, featuring an electron-rich alkyne functional group, makes it a valuable precursor for the construction of a wide array of complex molecules. This technical guide provides an in-depth overview of the historical development of this compound synthesis, detailed experimental protocols for its preparation, and a summary of key quantitative data. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
History of this compound Synthesis
Early synthetic routes to this compound involved the dehydrohalogenation of various precursors. These methods include the reaction of β-bromovinyl ethyl ether or β-chlorovinyl ethyl ether with potassium hydroxide (B78521), and the treatment of α,β-dibromoethyl ethyl ether with potassium hydroxide. A significant advancement was the use of sodium amide in liquid ammonia (B1221849) to effect the dehydrohalogenation of diethyl chloroacetal and related compounds, a method that remains a cornerstone of this compound synthesis.
Synthesis of this compound
The preparation of this compound is primarily achieved through elimination reactions of halo-ethers and their acetals. The most common and well-documented methods are detailed below.
Dehydrohalogenation of Chloroacetaldehyde (B151913) Diethyl Acetal (B89532)
A robust and widely cited method for the synthesis of this compound involves the dehydrohalogenation of chloroacetaldehyde diethyl acetal using a strong base, typically sodium amide, in liquid ammonia. This reaction proceeds in two steps: an initial elimination to form a vinyl ether intermediate, followed by a second elimination to yield the desired this compound.
Dehydrohalogenation of β-Halovinyl Ethers
An alternative approach involves the dehydrohalogenation of a β-halovinyl ether, such as β-chlorovinyl ether. This method often employs a strong base like lithium amide and can be advantageous in certain contexts, for instance, in the in situ generation of lithium ethoxyacetylide for subsequent reactions, as demonstrated in the Isler modification of the Arens-van Dorp synthesis.[1]
Data Presentation
The following table summarizes the key quantitative data for the primary synthesis methods of this compound.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Chloroacetaldehyde diethyl acetal | Sodium amide (NaNH₂) | Liquid Ammonia | - | 57-60 | Organic Syntheses |
| β-Chlorovinyl ether | Lithium amide (LiNH₂) | - | In situ generation and reaction | - | [1] |
| β-Bromovinyl ethyl ether | Potassium hydroxide (KOH) | - | - | - | Organic Syntheses |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from chloroacetaldehyde diethyl acetal, adapted from a procedure published in Organic Syntheses.
Caution: This preparation should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The apparatus should be thoroughly shielded.
Materials:
-
1-liter three-necked flask
-
Cold-finger condenser (cooled with dry ice)
-
Soda-lime tower
-
Gas absorption trap
-
Inlet tube
-
100-mL dropping funnel
-
Liquid ammonia (anhydrous)
-
Hydrated ferric nitrate
-
Sodium metal
-
Chloroacetaldehyde diethyl acetal
-
Trichloroethylene (for dry ice bath)
-
Saturated sodium chloride solution
-
Saturated aqueous sodium dihydrogen phosphate (B84403) solution
-
Anhydrous calcium chloride
-
Nitrogen gas
Procedure:
-
Preparation of Sodium Amide Solution:
-
Set up the 1-liter three-necked flask with the cold-finger condenser, gas absorption trap, and inlet tube.
-
Introduce 500 mL of anhydrous liquid ammonia into the flask.
-
Add 0.5 g of hydrated ferric nitrate, followed by 38 g (1.65 g atoms) of clean, freshly cut sodium.
-
Replace the inlet tube with a 100-mL dropping funnel and agitate the mixture until all the sodium is converted to sodium amide.
-
-
Reaction with Chloroacetaldehyde Diethyl Acetal:
-
Add 76.5 g (0.50 mole) of chloroacetaldehyde diethyl acetal to the dropping funnel and add it to the sodium amide solution over 15-20 minutes.
-
Swirl the mixture for an additional 15 minutes.
-
-
Work-up and Isolation:
-
Evaporate the ammonia using a stream of pure nitrogen.
-
Cool the flask to -70°C in a dry ice-trichloroethylene bath. Important: The sodium derivative of this compound is pyrophoric; ensure the flask is kept under a nitrogen atmosphere.
-
Rapidly add 325 mL of a saturated sodium chloride solution (pre-cooled to -20°C) with vigorous agitation.
-
Fit the flask with a still head connected to a trap cooled to -70°C and slowly heat the flask to 100°C on a steam bath.
-
Allow the condensate in the trap to warm to 0°C, then re-cool the trap to -70°C.
-
Neutralize the condensate by the dropwise addition of a saturated aqueous solution of sodium dihydrogen phosphate.
-
Freeze the aqueous layer by cooling with dry ice and decant the supernatant liquid.
-
Dry the decanted liquid over approximately 4 g of anhydrous calcium chloride.
-
-
Purification:
-
Filter to remove the drying agent.
-
Distill the filtrate through a column packed with glass helices at partial reflux.
-
Collect the this compound fraction boiling at 49-51°C. The expected yield is 20-21.2 g (57-60%).
-
Mandatory Visualization
Caption: Synthesis of this compound via Dehydrohalogenation.
Caption: Arens-van Dorp Synthesis Workflow.
References
An In-depth Technical Guide to the Core Chemical Properties of Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyethyne (CAS No. 927-80-0), a member of the ynamine family, is a versatile and highly reactive organic compound. Its unique electronic structure, characterized by an electron-donating ethoxy group directly attached to an alkyne, imparts a rich and diverse chemical reactivity. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physical characteristics, spectroscopic signature, synthesis, and key chemical transformations. Particular emphasis is placed on its utility in cycloaddition and hydrolysis reactions. Detailed experimental protocols, where available for analogous compounds, are provided to facilitate its application in research and development.
Introduction
This compound, with the chemical formula C₄H₆O, is a valuable reagent in organic synthesis. The polarization of the carbon-carbon triple bond due to the adjacent oxygen atom makes it a potent nucleophile and a reactive partner in a variety of chemical reactions. Its applications span from the synthesis of complex heterocyclic systems to the formation of functionalized carbocycles. This document aims to consolidate the core chemical properties of this compound to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Physical and Chemical Properties
A precise determination of the physical properties of pure this compound is challenging due to its reactivity and potential instability. However, data for a commercially available solution and related compounds provide valuable insights.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (~40% in hexanes) | Ethoxyethane (Diethyl Ether) |
| CAS Number | 927-80-0 | 60-29-7 |
| Molecular Formula | C₄H₆O | C₄H₁₀O |
| Molecular Weight | 70.09 g/mol | 74.12 g/mol |
| Boiling Point | Not available for pure substance | 34.6 °C[1][2][3][4] |
| Melting Point | Not available for pure substance | -116.3 °C[1][2][3][4] |
| Density | 0.732 g/mL at 25 °C (for ~40% solution in hexanes) | 0.7134 g/cm³ (liquid)[1] |
| Refractive Index | n20/D 1.378 (for ~40% solution in hexanes) | n20/D 1.353[5] |
| Flash Point | -26 °C (for ~40% solution in hexanes) | -45 °C[6] |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and characterization in reaction mixtures.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Data available, shows characteristic peaks for the ethoxy and acetylenic protons. |
| ¹³C NMR | Data available, indicates the presence of four distinct carbon environments. |
| Infrared (IR) | Expected to show a characteristic C≡C stretching vibration. |
| Mass Spectrometry | Data available, provides information on the molecular weight and fragmentation pattern. |
| Raman | The terminal alkyne C≡C stretch typically exhibits a strong signal in the "silent" region of biological spectra, around 2100 cm⁻¹.[2] Aromatic alkynes are particularly strong Raman scatterers.[7] |
Synthesis of this compound
General Experimental Protocol for the Synthesis of Alkoxyalkynes via Dehydrohalogenation
This protocol is adapted from the synthesis of propiolaldehyde diethyl acetal (B89532) and can be modified for the preparation of this compound from a suitable precursor like 2-bromo-1,1-diethoxyethane.
Diagram 1: General Workflow for Alkoxyalkyne Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)
-
Strong base (e.g., potassium hydroxide (B78521) or sodium amide)
-
Inert solvent (e.g., absolute ethanol (B145695) or liquid ammonia)
-
Ice
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure (adapted from a related synthesis):
-
A solution of the strong base in the chosen solvent is prepared and cooled to 0 °C with stirring.
-
A solution of 2-bromo-1,1-diethoxyethane in the same solvent is added dropwise to the base solution.
-
After the addition is complete, the reaction mixture may be gently heated (e.g., boiled on a water bath for a short period).
-
The mixture is then poured onto ice, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous potassium carbonate).
-
The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.
Chemical Reactivity
This compound's electron-rich triple bond makes it a versatile participant in several important organic transformations.
Cycloaddition Reactions
This compound is expected to be a reactive partner in various cycloaddition reactions, including [2+2] and [4+2] cycloadditions.
While specific examples with this compound are not detailed in the available literature, electron-rich alkynes are known to react with ketenes to form cyclobutenones. This reaction is a valuable tool for constructing four-membered rings.
Diagram 2: Proposed [2+2] Cycloaddition of this compound with a Ketene (B1206846)
Caption: Proposed [2+2] cycloaddition of this compound.
This compound, as an electron-rich alkyne, is anticipated to act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This would provide a direct route to substituted cyclohexadiene derivatives. Cyclopentadiene is a highly reactive diene in such reactions.
Diagram 3: Proposed Diels-Alder Reaction of this compound
Caption: Proposed Diels-Alder reaction of this compound.
Hydrolysis
The acid-catalyzed hydrolysis of this compound is expected to proceed readily, yielding ethyl acetate. This reaction likely proceeds through a ketene acetal intermediate, which is rapidly hydrolyzed to the corresponding ester.
Diagram 4: Proposed Mechanism for the Acid-Catalyzed Hydrolysis of this compound
Caption: Proposed hydrolysis mechanism of this compound.
Stability and Hazards
This compound is classified as a highly flammable liquid.[1] It is also moisture-sensitive and poses a potential fire hazard, especially with certain metal salts.[5] Due to its potential to form explosive peroxides, it should be handled with extreme caution.
Key Safety Precautions:
-
Wear appropriate personal protective equipment, including flame-resistant clothing and gloves.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
Ethers are known to form explosive peroxides upon exposure to air and light.[6] It is crucial to monitor for peroxide formation, especially in older samples or opened containers.[8][9]
Conclusion
This compound is a reactive and versatile building block in organic synthesis. Its unique electronic properties make it a valuable reagent for constructing complex molecular architectures. While its handling requires significant care due to its flammability and potential for peroxide formation, a thorough understanding of its chemical properties, as outlined in this guide, will enable its safe and effective use in research and development. Further investigation into the precise physical properties and detailed reaction mechanisms of this compound will undoubtedly expand its applications in the field of chemistry.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. [PDF] Explaining the Broad Raman Peak for Alkynes Solvated in Triethylamine | Semantic Scholar [semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Diethyl ether [chemlin.org]
- 5. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. louisville.edu [louisville.edu]
- 9. vumc.org [vumc.org]
Spectroscopic Profile of Ethoxyethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethoxyethyne (CAS No. 927-80-0), a valuable reagent in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such spectra, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the available and expected spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the ethoxy and acetylenic protons.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 1.39 | Triplet | 3H | -O-CH₂-CH₃ |
| b | 4.14 | Quartet | 2H | -O-CH₂ -CH₃ |
| c | 2.50 (estimated) | Singlet | 1H | ≡C-H |
Note: The chemical shift for the acetylenic proton (c) is an estimation based on typical values for terminal alkynes.
¹³C NMR (Carbon-13 NMR) Data
While a publicly available, detailed ¹³C NMR spectrum for this compound is limited, the expected chemical shifts can be predicted based on its structure. The spectrum should exhibit four distinct signals. Experimental spectra are noted to be available on platforms such as SpectraBase and ChemicalBook.[1][2]
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~15 | -O-CH₂-CH₃ |
| 2 | ~69 | -O-CH₂ -CH₃ |
| 3 | ~23 | ≡ C-H |
| 4 | ~92 | -O-C≡ |
Infrared (IR) Spectroscopy
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch | 3300 - 3250 | Strong, sharp |
| C-H stretch (sp³) | 3000 - 2850 | Medium to Strong |
| C≡C stretch | 2150 - 2100 | Medium to Weak (often sharp) |
| C-O stretch | 1200 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[4]
Key Fragments from Mass Spectrum
| m/z | Proposed Fragment Ion | Notes |
| 70 | [C₄H₆O]⁺ | Molecular Ion (M⁺) |
| 69 | [C₄H₅O]⁺ | Loss of a hydrogen atom |
| 55 | [C₃H₃O]⁺ | Loss of a methyl group |
| 43 | [C₂H₃O]⁺ | Likely from cleavage of the ethyl group |
| 29 | [C₂H₅]⁺ | Ethyl cation |
| 27 | [C₂H₃]⁺ | Vinyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone).
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system.
-
Helium carrier gas.
Procedure:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the GC via an appropriate injection method.
-
Chromatographic Separation: The sample is vaporized and separated on the GC column.
-
Ionization: As the this compound elutes from the column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each fragment, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
A Theoretical Investigation into the Electronic Structure of Ethoxyethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The electronic configuration of a molecule is the foundation of its chemical behavior. For ethoxyethyne, the presence of a triple bond introduces significant π-electron density, while the oxygen atom of the ethoxy group possesses lone pairs that can participate in resonance, influencing the overall charge distribution and molecular properties. Theoretical chemistry provides a powerful toolkit to probe these features with high precision, offering insights that complement and guide experimental work. This guide focuses on the application of modern computational methods to dissect the electronic structure of this compound.
Theoretical Methodology: A Step-by-Step Protocol
The investigation of this compound's electronic structure is approached through a systematic computational workflow. This protocol is designed to yield accurate predictions of its geometry, electronic properties, and spectroscopic characteristics.
Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.
Protocol:
-
Initial Structure Construction: A plausible initial 3D structure of this compound is built using molecular modeling software.
-
Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The 6-311+G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost, including polarization and diffuse functions to accurately describe the electron distribution, especially for the lone pairs and π-systems.
-
Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to iteratively adjust the atomic coordinates to minimize the total electronic energy.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the electronic structure.
Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory if desired, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain a more accurate electronic energy.
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energies.
-
Dipole Moment Calculation: The molecular dipole moment is calculated to understand the overall polarity of the molecule, which is crucial for predicting its interactions with other polar molecules and its solubility.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing insight into the partial atomic charges and identifying electrophilic and nucleophilic centers.
Predicted Electronic and Structural Properties of this compound
While specific published data for this compound is scarce, theoretical calculations would yield quantitative data on its key electronic and structural parameters. The following tables illustrate the expected output from the described computational protocols.
| Parameter | Description | Expected Theoretical Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons. | ~ -9.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. | ~ 1.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability. | ~ 11.0 eV |
| Dipole Moment | A measure of the net molecular polarity. | ~ 1.5 - 2.0 Debye |
| Rotational Constants | Related to the moments of inertia of the molecule. | A, B, C values in GHz |
Table 1: Predicted Electronic Properties of this compound
| Bond/Angle | Description | Expected Theoretical Value (Illustrative) |
| C≡C Bond Length | The length of the carbon-carbon triple bond. | ~ 1.21 Å |
| C-O Bond Length | The length of the carbon-oxygen single bond in the ethoxy group. | ~ 1.43 Å |
| O-C(sp) Bond Length | The length of the oxygen-acetylenic carbon bond. | ~ 1.35 Å |
| C-C-O Bond Angle | The angle around the central carbon of the ethyl group. | ~ 109.5° |
| C-O-C Bond Angle | The angle around the oxygen atom. | ~ 115° |
| O-C≡C Bond Angle | The angle around the acetylenic carbon attached to oxygen. | ~ 180° |
Table 2: Predicted Geometric Parameters of this compound
Visualizing the Electronic Structure
Visual representations are indispensable for interpreting the complex data generated by computational chemistry.
Molecular Orbital Diagrams
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding chemical reactivity.
Caption: Formation of this compound molecular orbitals from fragment orbitals.
Computational Workflow
The logical progression of a theoretical study on this compound's electronic structure can be visualized as follows.
Caption: Workflow for the theoretical study of this compound's electronic structure.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By following the detailed protocols for geometry optimization and electronic property calculations, researchers can obtain reliable and insightful data. The application of these computational methods will undoubtedly accelerate the understanding of this compound's chemical behavior and pave the way for its potential applications in various scientific domains. The visualization of the computational workflow and molecular orbital energy levels further aids in the conceptualization and dissemination of the research findings.
A Computational Analysis of Ethoxyethyne Reactivity: A Technical Guide for Chemical Research and Development
Abstract
Ethoxyethyne (CH₃CH₂O-C≡CH) is a member of the ynamine class of organic compounds, characterized by a nitrogen or oxygen atom directly attached to an alkyne. The powerful electron-donating nature of the ethoxy group renders the alkyne exceptionally electron-rich, leading to high reactivity towards a variety of electrophiles. This inherent reactivity, particularly in cycloaddition and hydrolysis reactions, makes this compound a potent but challenging building block in synthetic chemistry. Due to its transient nature and high reactivity, computational chemistry provides an indispensable toolkit for elucidating its reaction mechanisms, predicting outcomes, and understanding its electronic structure. This technical guide offers an in-depth analysis of this compound's reactivity from a computational perspective, providing researchers, scientists, and drug development professionals with a framework for its theoretical investigation. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes core chemical transformations and workflows.
Introduction to this compound: Structure and Electronic Profile
This compound is a prime example of an ynamine, where the oxygen's lone pair electrons engage in significant resonance delocalization with the alkyne's π-system. This delocalization drastically increases the electron density of the triple bond, making the terminal alkyne carbon strongly nucleophilic.
This electronic profile is in stark contrast to the related class of compounds, ynamides, where an electron-withdrawing group is attached to the heteroatom. This feature in ynamides reduces the electron-donating capacity of the heteroatom, leading to compounds that are more stable and easier to handle than ynamines.[1][2] Ynamines like this compound are notoriously unstable and highly susceptible to hydrolysis, which often complicates their experimental handling and has limited their synthetic applications historically.[1] Computational studies are therefore crucial for predicting their behavior and designing viable reaction pathways.
Computational Methodologies for Reactivity Analysis
The theoretical investigation of a chemical reaction, such as one involving this compound, typically follows a structured workflow to map out the potential energy surface and determine the reaction's kinetics and thermodynamics. Density Functional Theory (DFT) is a commonly employed method for these studies due to its balance of computational cost and accuracy.[3][4]
A typical computational workflow includes:
-
Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find the lowest energy conformation for each.
-
Frequency Calculations: These are performed on the optimized structures to confirm their nature. Reactants and products will have all positive (real) frequencies, while a transition state will have exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate.
-
Energy Calculations: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.
-
Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state connects the intended reactants and products.
The following diagram illustrates this general workflow.
Key Reactivity Pathways of this compound: A Computational Perspective
The electron-rich nature of the this compound triple bond dictates its primary modes of reactivity. Computationally, these are explored by modeling its interactions with common electrophiles and reagents.
[3+2] Cycloaddition with Azides
The reaction between an alkyne and an azide (B81097) to form a triazole, a type of [3+2] cycloaddition, is a cornerstone of "click chemistry".[5][6] Ynamines are known to be superior substrates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, often requiring lower catalyst loadings than traditional terminal alkynes due to their enhanced reactivity.[6][7]
Computational studies using DFT can elucidate the mechanism, which may be concerted or stepwise, and predict the regioselectivity of the triazole product.[8] The analysis involves locating the transition state(s) for the formation of the five-membered ring and calculating the associated activation barriers.
The diagram below outlines the key steps in a catalyzed [3+2] cycloaddition.
Hydrolysis of this compound
A defining characteristic of ynamines is their extreme sensitivity to acid-catalyzed hydrolysis.[1] Even trace amounts of acid can lead to rapid decomposition. The mechanism involves the protonation of the electron-rich alkyne, a step that is highly favorable due to the resonance stabilization from the ethoxy group. This initial protonation forms a highly reactive keteniminium ion intermediate. This intermediate is then readily attacked by water, leading to the formation of an amide after tautomerization.
Computational modeling of this process can quantify the stability of the keteniminium intermediate and the energy barriers for its formation and subsequent reaction with water.[9][10] This analysis confirms the thermodynamic driving force behind the rapid hydrolysis.
Tabulated Computational Data
Specific computational data for this compound is not widely published. However, to illustrate the typical quantitative results obtained from DFT calculations on related systems, the following table summarizes calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for a model [3+2] cycloaddition reaction between an ynamide and an azide, studied with DFT. These values provide a reasonable proxy for the magnitudes expected in similar reactions with this compound.
| Reaction Step | Reactant/Intermediate | Transition State | Product/Intermediate | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| [3+2] Cycloaddition | Ynamide + Azide | TS1 | Triazole Product | 24.5 | -35.2 |
| Hydrolysis (Protonation) | Ynamine + H₃O⁺ | TS2 | Keteniminium Ion + H₂O | Low | Exergonic |
| Hydrolysis (Water Attack) | Keteniminium Ion + H₂O | TS3 | Hydrolysis Product | Very Low | Very Exergonic |
Note: Data is representative and collated from principles discussed in computational studies of ynamine/ynamide reactivity.[8][11][12] The hydrolysis steps are described qualitatively as the barriers are known to be very low for ynamines.
Experimental Protocols
Warning: Ynamines are highly reactive, potentially toxic, and moisture-sensitive compounds. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.[13]
Synthesis of an this compound Analogue: 1-Ethoxy-1-butyne
A direct and simple synthesis of this compound is challenging. The following protocol details the synthesis of a close analogue, 1-ethoxy-1-butyne, which illustrates the general principles of ynamine synthesis.[14]
Materials:
-
Liquid ammonia (B1221849) (approx. 250 ml)
-
Sodium metal (1.56 g-atom)
-
Ferric nitrate (B79036) nonahydrate (catalyst)
-
Chloroacetaldehyde diethyl acetal (B89532) (0.50 mole)
-
Ethyl bromide (1.10 mole)
-
Pentane
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
A three-necked flask is fitted with a stirrer, a dry-ice condenser, and an addition funnel. Anhydrous liquid ammonia is condensed into the flask.
-
A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of freshly cut sodium metal to generate sodium amide. The completion of this step is indicated by the disappearance of the blue color and the formation of a gray suspension.[14]
-
Chloroacetaldehyde diethyl acetal is added dropwise over 20 minutes. The mixture is stirred for 30-60 minutes.
-
Freshly distilled ethyl bromide is then added rapidly. The mixture is stirred vigorously for 2.5 hours.
-
The reaction is cautiously quenched by the addition of cooled, saturated ammonium chloride solution, followed by pentane.
-
The contents are transferred to a separatory funnel, the aqueous layer is removed and extracted with pentane.
-
The combined organic layers are washed, dried, and the solvent is removed. The crude product is purified by distillation to yield 1-ethoxy-1-butyne.
General Handling Protocol for Ynamines
Given their reactivity, strict adherence to safety and handling protocols is mandatory.
-
Risk Assessment: Conduct a thorough risk assessment before handling any ynamine or related reactive compound.[15][16]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a certified chemical fume hood.[15]
-
Inert Atmosphere: Ynamines must be stored and handled under an inert atmosphere (nitrogen or argon) to prevent decomposition from atmospheric moisture and oxygen.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent immediate hydrolysis.
-
Storage: Store ynamines in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.
-
Disposal: Dispose of ynamine waste and contaminated materials in accordance with institutional and local regulations.
Conclusion
This compound represents a fascinating and highly reactive molecule whose synthetic potential is matched by its handling challenges. Computational analysis serves as a powerful tool to navigate its complex reactivity landscape. Through methods like Density Functional Theory, researchers can gain detailed mechanistic insights into its characteristic reactions, such as [3+2] cycloadditions and hydrolysis, and predict kinetic and thermodynamic parameters that are difficult to measure experimentally. The synergy between these computational predictions and careful experimental design allows for the harnessing of this compound's unique chemical properties, paving the way for its application in the synthesis of novel molecules for research, drug discovery, and materials science.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Divergent ynamide reactivity in the presence of azides – an experimental and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
Ethoxyethyne: A Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethoxyethyne is a highly reactive and potentially explosive compound for which there is a significant lack of published experimental data regarding its stability and decomposition. This guide has been compiled by inferring its properties from the known chemistry of analogous compounds, such as other acetylenic ethers and ynamines, and by referencing computational studies on related molecules. The information provided herein should be treated with extreme caution and is intended for theoretical understanding and to guide future experimental design under rigorous safety protocols.
Introduction
This compound (CH₃CH₂OC≡CH) is a member of the alkoxyalkyne class of organic compounds, characterized by an oxygen atom directly attached to a carbon-carbon triple bond. This structural motif imparts unique electronic properties and a high degree of reactivity, making it a molecule of significant interest in synthetic chemistry. However, this reactivity also contributes to its inherent instability, posing significant challenges for its synthesis, handling, and storage. This technical guide provides a comprehensive overview of the predicted stability and potential decomposition pathways of this compound, drawing upon data from analogous compounds and theoretical studies.
Predicted Stability of this compound
Key Factors Influencing Stability:
-
Electron-donating Oxygen: The oxygen atom's lone pairs of electrons can donate into the π-system of the alkyne, increasing the electron density of the triple bond. This makes the molecule susceptible to electrophilic attack and can lower the activation energy for decomposition reactions.
-
Acetylenic Strain: The linear geometry of the sp-hybridized carbons in the triple bond contributes to ring strain in cyclic analogs and inherent reactivity in acyclic systems.
-
Susceptibility to Polymerization: Like many alkynes, this compound is expected to be prone to rapid, exothermic, and potentially explosive polymerization, especially in the presence of catalysts, impurities, or upon heating.
-
Peroxide Formation: In the presence of oxygen, ethers are known to form explosive peroxides. While data for this compound is unavailable, it is prudent to assume it shares this hazardous property.
Quantitative Data (Inferred)
Due to the absence of direct experimental data for this compound, the following table summarizes typical stability data for related, highly reactive compounds to provide a qualitative understanding of the potential hazards.
| Compound Class | Example | Onset of Decomposition (Typical) | Remarks |
| Alkoxyalkynes | (No specific data for simple alkoxyalkynes) | Likely low | Highly reactive, prone to polymerization and hydrolysis. |
| Ynamines | N,N-Diethylamino-1-propyne | Unstable at room temperature | Ynamines are known for their hydrolytic instability.[1] |
| Terminal Alkynes | Acetylene | Can decompose explosively | Highly energetic, sensitive to shock and pressure. |
| Organic Peroxides | Diethyl ether peroxide | Can detonate on friction or heat | Formed from the autooxidation of ethers. |
Predicted Decomposition Pathways
The decomposition of this compound is likely to proceed through several pathways, influenced by conditions such as temperature, pressure, and the presence of acids, bases, oxygen, or transition metals.
Thermal Decomposition
At elevated temperatures, this compound is predicted to undergo unimolecular decomposition. Computational studies on analogous compounds, such as 2-ethoxyethanol, have utilized methods like G3MP2 and G3B3 to elucidate complex decomposition networks.[2] For this compound, likely pathways include:
-
Retro-ene Reaction: Elimination of ethylene (B1197577) to form ketene.
-
Radical Chain Mechanisms: Homolytic cleavage of the C-O or C-C bonds to initiate radical polymerization or rearrangement.
Acid-Catalyzed Decomposition
Acetylenic ethers are susceptible to acid-catalyzed hydration.[3] Protonation of the triple bond would lead to a highly reactive vinyl cation intermediate, which would readily react with water or other nucleophiles.
Oxidative Decomposition
In the presence of air or other oxidizing agents, this compound is expected to be highly unstable.
-
Peroxide Formation: Similar to other ethers, autooxidation is likely to form hydroperoxides and peroxides, which are shock-sensitive and explosive.
-
Ozonolysis: Reaction with ozone would cleave the triple bond, likely leading to the formation of carboxylic acids and carbon dioxide.[4]
Polymerization
The high reactivity of the triple bond, activated by the adjacent oxygen atom, makes this compound a prime candidate for rapid and uncontrolled polymerization. This can be initiated by heat, light, or the presence of catalytic impurities (acids, bases, metals).
Experimental Protocols
Given the presumed hazardous nature of this compound, all experimental work must be conducted with extreme caution, adhering to strict safety protocols for handling energetic and pyrophoric materials.[5][6][7][8][9]
General Handling and Storage
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent contact with air and moisture.[6]
-
Small Scale: Experiments should be conducted on the smallest possible scale to minimize the consequences of any unforeseen energetic event.
-
Personal Protective Equipment (PPE): At a minimum, flame-resistant lab coats, safety glasses with side shields, and appropriate gloves must be worn.[7] For any procedure with a risk of explosion, a face shield and blast shield are mandatory.[6]
-
Storage: this compound should be stored at low temperatures, in the dark, and under an inert atmosphere. Long-term storage is strongly discouraged due to the potential for peroxide formation and polymerization.
Synthesis
The synthesis of this compound is not well-documented in readily accessible literature, likely due to its instability. Hypothetical synthetic routes could involve the dehydrohalogenation of a suitable halo-ether precursor. Any synthetic attempt must be treated as the generation of a potentially explosive material.
Stability and Decomposition Analysis
4.3.1. Calorimetry
Reaction calorimetry is a crucial technique for quantifying the heat released during decomposition.[10][11][12]
-
Objective: To determine the heat of decomposition and the onset temperature for thermal runaway.
-
Methodology:
-
A small, accurately weighed sample of this compound (if it can be safely isolated) is placed in a specialized reaction calorimeter.
-
The sample is heated at a controlled rate.
-
The heat flow to or from the sample is continuously monitored.
-
An exothermic event indicates decomposition, and the integrated heat flow provides the enthalpy of decomposition.
-
The onset temperature of this exotherm is a critical parameter for assessing thermal stability.
-
4.3.2. Spectroscopic Analysis of Decomposition Products
Identifying the products of decomposition is key to understanding the reaction pathways.
-
Objective: To identify the molecular structures of decomposition products.
-
Methodology (In-situ Monitoring):
-
A dilute solution of this compound is prepared in a suitable solvent within an NMR tube or an IR cell designed for reactive species.
-
The decomposition is initiated (e.g., by controlled heating or addition of a catalyst).
-
Spectra (¹H NMR, ¹³C NMR, FT-IR) are recorded at intervals to monitor the disappearance of the starting material and the appearance of new signals corresponding to the decomposition products.
-
-
Methodology (Post-Decomposition Analysis):
Computational Chemistry Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the stability and decomposition pathways of molecules like this compound.[2][16]
-
Methods: High-level quantum chemical methods such as Gaussian-3 (G3) and its variants (G3MP2, G3B3), or Density Functional Theory (DFT) can be used.[2][17][18]
-
Applications:
-
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
-
Vibrational Frequency Analysis: Confirming that the optimized structure is a true energy minimum and predicting the infrared spectrum.
-
Transition State Searching: Locating the highest energy point along a reaction coordinate, which allows for the calculation of activation energies for different decomposition pathways.
-
Thermodynamic Calculations: Predicting the enthalpy and Gibbs free energy of reaction for various decomposition routes.
-
Conclusion
This compound is a molecule of high theoretical interest but is predicted to be extremely unstable and hazardous. This guide, based on the chemistry of analogous compounds and established theoretical methods, suggests that this compound is prone to explosive decomposition through various pathways, including thermal fragmentation, acid-catalyzed reactions, oxidation, and polymerization. Any future experimental work with this compound must be approached with the utmost caution, employing rigorous safety protocols for handling energetic materials. Further computational studies are highly recommended to provide a more quantitative understanding of its stability and reactivity before any synthetic attempts are made.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thiol-Yne click chemistry of acetylene-enabled macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmu.edu [cmu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. pnnl.gov [pnnl.gov]
- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetylene [webbook.nist.gov]
- 13. youtube.com [youtube.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. gaussian.com [gaussian.com]
- 18. researchgate.net [researchgate.net]
synthesis and isolation of high-purity ethoxyethyne
An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxyacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyacetylene (C₂H₅OC≡CH) is a highly reactive and versatile organic compound, serving as a valuable building block in a variety of synthetic transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical processes. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Physical and Chemical Characteristics
Ethoxyacetylene is a colorless, flammable liquid with a characteristic odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1][2] Due to the presence of the highly energetic triple bond, ethoxyacetylene is a reactive molecule and should be handled with appropriate safety precautions.
Physical Properties
A summary of the key physical properties of ethoxyacetylene is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O | [3][4] |
| Molecular Weight | 70.09 g/mol | [3][4][5] |
| CAS Number | 927-80-0 | [3][4] |
| Boiling Point | 49-51 °C at 749 mmHg | [6] |
| 326.50 ± 0.50 K at 97.30 kPa | [7] | |
| Density | 0.732 g/mL at 25 °C | [8][9] |
| Refractive Index (n²⁰/D) | 1.378 | [5][8] |
| Flash Point | -26 °C (-14.8 °F) | [9] |
| Solubility | Slightly miscible with water | [2][10] |
Spectroscopic Data
The spectroscopic data for ethoxyacetylene are crucial for its identification and characterization.
The ¹H and ¹³C NMR spectra of ethoxyacetylene exhibit characteristic signals corresponding to its structure.
Table 2: ¹H NMR Spectroscopic Data of Ethoxyacetylene
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.125 | Quartet | -O-CH₂ -CH₃ |
| 1.530 | Singlet | ≡C-H |
| 1.388 | Triplet | -O-CH₂-CH₃ |
Solvent: CDCl₃
Table 3: ¹³C NMR Spectroscopic Data of Ethoxyacetylene
| Chemical Shift (ppm) | Assignment |
| 93.3 | C ≡CH |
| 69.8 | -O -CH₂-CH₃ |
| 31.9 | C≡C H |
| 14.3 | -O-CH₂-CH₃ |
Solvent: CDCl₃
The IR spectrum of ethoxyacetylene shows characteristic absorption bands for the alkyne and ether functional groups.
Table 4: Characteristic IR Absorption Bands of Ethoxyacetylene
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | ≡C-H stretch (s) |
| ~2150 | C≡C stretch (w-m) |
| 1300-1000 | C-O stretch (s) |
(s = strong, m = medium, w = weak)
The electron ionization mass spectrum of ethoxyacetylene shows a molecular ion peak (M⁺) at m/z = 70.[4]
The Kovats retention index for ethoxyacetylene on a standard non-polar column is 498.
Chemical Properties and Reactivity
Ethoxyacetylene is a versatile reagent in organic synthesis, primarily due to the reactivity of its electron-rich triple bond. It participates in a range of reactions, including nucleophilic additions to carbonyl compounds and cycloaddition reactions.
Arens-van Dorp Synthesis
Ethoxyacetylene is a key reagent in the Arens-van Dorp synthesis, which is a method for the preparation of α,β-unsaturated aldehydes and esters from ketones.[6] The reaction involves the nucleophilic addition of a metalated ethoxyacetylene to a ketone, followed by acidic workup and rearrangement.
[2+2] Cycloaddition Reactions
Ethoxyacetylene, being an electron-rich alkyne, readily undergoes [2+2] cycloaddition reactions with ketenes to form cyclobutenone derivatives. These four-membered ring compounds are valuable intermediates in the synthesis of more complex molecules.
Experimental Protocols
Detailed methodologies for the synthesis of ethoxyacetylene and its application in key chemical transformations are provided below.
Synthesis of Ethoxyacetylene
The following protocol is adapted from Organic Syntheses.[6]
Equation: C₂H₅OCH₂CH(OC₂H₅)₂ + 2NaNH₂ → C₂H₅OC≡CH + 2NaOC₂H₅ + 2NH₃
Materials:
-
Anhydrous liquid ammonia (B1221849)
-
Hydrated ferric nitrate
-
Clean, freshly cut sodium
-
Diethylchloroacetal
-
Saturated aqueous solution of sodium dihydrogen phosphate
-
Anhydrous calcium chloride
-
Dry ice
-
Trichloroethylene
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a dropping funnel, and a condenser, add 500 mL of anhydrous liquid ammonia.
-
Add 0.5 g of hydrated ferric nitrate, followed by 38 g (1.65 g atoms) of clean, freshly cut sodium in small pieces.
-
Once the blue color of the solution disappears, indicating the formation of sodium amide, add 76.5 g (0.50 mole) of diethylchloroacetal dropwise over 15-20 minutes.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Evaporate the ammonia by passing a stream of dry nitrogen through the flask.
-
Cool the flask to -70 °C in a dry ice-trichloroethylene bath.
-
Rapidly add 325 mL of a saturated sodium chloride solution, pre-cooled to -20 °C, with vigorous stirring.
-
Fit the flask with a still head connected to a trap cooled to -70 °C and slowly heat the flask to 100 °C on a steam bath.
-
Allow the condensate to warm to 0 °C, then re-cool the trap to -70 °C and neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium dihydrogen phosphate.
-
Freeze the aqueous layer by cooling with dry ice and decant the supernatant liquid.
-
Dry the organic layer over approximately 4 g of anhydrous calcium chloride.
-
Filter to remove the drying agent and distill the filtrate through a column packed with glass helices.
-
Collect the fraction boiling at 49–51 °C at 749 mm Hg to obtain 20–21.2 g (57–60%) of ethoxyacetylene.[6]
Logical Workflow for the Synthesis of Ethoxyacetylene:
Caption: Workflow for the synthesis of ethoxyacetylene.
Arens-van Dorp Synthesis of 1-(Ethoxyethynyl)cyclohexan-1-ol
This protocol describes the reaction of ethoxyacetylene with cyclohexanone (B45756), a key step in the Arens-van Dorp synthesis.
Equation: C₂H₅OC≡CH + C₆H₁₀O → C₆H₁₀(OH)C≡COC₂H₅
Materials:
-
Ethoxyacetylene
-
Cyclohexanone
-
Lithium amide (or can be generated in situ)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous ammonium (B1175870) chloride solution
Procedure:
-
Prepare a solution of lithium ethoxyacetylide by reacting ethoxyacetylene with one equivalent of lithium amide in anhydrous diethyl ether or THF at low temperature (e.g., -78 °C).
-
To this solution, add one equivalent of cyclohexanone dropwise, maintaining the low temperature.
-
Allow the reaction to stir at low temperature for a few hours, monitoring the consumption of the ketone by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-(ethoxyethynyl)cyclohexan-1-ol, can be purified by column chromatography on silica (B1680970) gel.
Logical Diagram for the Arens-van Dorp Synthesis:
Caption: Arens-van Dorp synthesis of an acetylenic alcohol.
[2+2] Cycloaddition of Ethoxyacetylene with Diphenylketene (B1584428)
This protocol outlines the synthesis of a cyclobutenone derivative from ethoxyacetylene and diphenylketene.
Equation: C₂H₅OC≡CH + (C₆H₅)₂C=C=O → 3-ethoxy-4,4-diphenylcyclobut-2-en-1-one
Materials:
-
Ethoxyacetylene
-
Diphenylacetyl chloride
-
Anhydrous diethyl ether or another aprotic solvent
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetyl chloride and a slight excess of ethoxyacetylene in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution. The triethylamine will react with diphenylacetyl chloride to generate diphenylketene in situ. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining triethylamine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-ethoxy-4,4-diphenylcyclobut-2-en-1-one.
Logical Diagram for the [2+2] Cycloaddition:
Caption: [2+2] Cycloaddition of ethoxyacetylene with diphenylketene.
Safety and Handling
Ethoxyacetylene is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.
Conclusion
Ethoxyacetylene is a valuable and versatile reagent in organic synthesis. Its unique combination of an electron-rich alkyne and an ether functionality allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its preparation and key reactions. The information and visualizations presented are intended to facilitate its effective and safe use in research and development.
References
- 1. spaceknowladge.com [spaceknowladge.com]
- 2. EP1010684A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]
- 3. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Orbital Theory of Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethoxyethyne (CH₃CH₂OC≡CH) is a molecule of interest due to the unique electronic interplay between a π-rich acetylenic moiety and an electron-donating ethoxy group. Understanding its molecular orbital (MO) theory is paramount to predicting its reactivity, spectroscopic properties, and potential applications in synthesis and drug design. This guide provides a comprehensive overview of the molecular orbital structure of this compound, constructed from fundamental principles and supported by data from analogous compounds. We will delve into the formation of its molecular orbitals, the critical role of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the experimental and computational methodologies used to study these features.
Introduction to Molecular Orbital Theory
Molecular orbital theory describes the behavior of electrons in a molecule by considering them to be spread out over the entire molecule in a series of molecular orbitals. These orbitals are formed from the linear combination of atomic orbitals (LCAO). The resulting molecular orbitals can be bonding, antibonding, or non-bonding. The distribution and energy of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to a molecule's chemical reactivity and physical properties.
The Molecular Orbital Structure of this compound
The molecular orbital framework of this compound can be understood by considering the contributions from its constituent parts: the ethoxy group (CH₃CH₂O-) and the ethynyl (B1212043) group (-C≡CH).
The σ-Framework
The σ-framework of this compound is formed by the overlap of sp³, sp, and s atomic orbitals. The carbon atoms of the ethyl group are sp³ hybridized, forming σ bonds with each other and with the hydrogen atoms. The oxygen atom is also considered to be approximately sp³ hybridized, forming σ bonds with the adjacent carbon of the ethyl group and the sp-hybridized carbon of the ethynyl group. The two remaining sp³ hybrid orbitals on the oxygen atom accommodate its two lone pairs of electrons. The carbons of the triple bond are sp hybridized, forming a σ bond with each other, a σ bond with the terminal hydrogen, and a σ bond with the oxygen atom.
The π-Framework and Frontier Molecular Orbitals
The most significant electronic features of this compound arise from its π system. The triple bond of the ethynyl group consists of one σ bond and two perpendicular π bonds. These π bonds are formed from the overlap of the unhybridized p orbitals on the sp-hybridized carbon atoms.
The oxygen atom of the ethoxy group possesses two lone pairs of electrons in orbitals with significant p-character. One of these lone pair orbitals can align with the π system of the alkyne, leading to a π-type interaction. This interaction, often referred to as p-π conjugation or resonance, has a profound effect on the energy and distribution of the frontier molecular orbitals.
The electron-donating ethoxy group increases the energy of the highest occupied molecular orbital (HOMO) of the alkyne and extends its delocalization over the oxygen atom. This elevated HOMO energy makes this compound a better electron donor (nucleophile) compared to unsubstituted ethyne (B1235809). The lowest unoccupied molecular orbital (LUMO) is primarily associated with the antibonding π* orbitals of the triple bond.
The interaction between the oxygen lone pair and the alkyne π system can be visualized as follows:
Caption: Interaction of the oxygen lone pair with the alkyne π-system in this compound.
Quantitative Molecular Orbital Data
Table 1: Calculated Molecular Orbital Energies for Ethyne (Acetylene)
| Molecular Orbital | Energy (eV) | Description |
| π (bonding) | -7.89 | Degenerate pair of π bonding orbitals |
| π* (antibonding) | +1.03 | Degenerate pair of π* antibonding orbitals |
Data calculated at the B3LYP/cc-pvdz level.[1]
For this compound, the p-π conjugation with the oxygen lone pair will raise the energy of the HOMO (one of the π bonding orbitals) and lower the energy of the LUMO (one of the π* antibonding orbitals), thus reducing the HOMO-LUMO gap. The other π bonding orbital, perpendicular to the oxygen lone pair, will be less affected.
Experimental and Computational Protocols
Experimental Determination of Molecular Orbital Energies
Photoelectron Spectroscopy (PES) is the primary experimental technique used to determine the energies of occupied molecular orbitals.
-
Methodology:
-
A gaseous sample of the molecule is irradiated with a high-energy monochromatic photon source (e.g., UV or X-rays).
-
The photons cause the ejection of electrons from the molecule's molecular orbitals.
-
The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.
-
The binding energy of the electron (which corresponds to the negative of the orbital energy, according to Koopmans' theorem) is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.
-
A spectrum of photoelectron intensity versus binding energy provides a map of the occupied molecular orbital energies.
-
Caption: A simplified workflow for Photoelectron Spectroscopy.
Computational Chemistry Methods
Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure and properties of molecules, including molecular orbital energies and shapes.
-
Methodology:
-
The molecular geometry of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-31G(d).
-
A single-point energy calculation is then performed on the optimized geometry to obtain the molecular orbital energies and coefficients.
-
The output provides the energies of all molecular orbitals, including the HOMO and LUMO. The coefficients can be used to visualize the shapes of the orbitals.
-
Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and orbital interactions.
-
Reactivity and Frontier Molecular Orbital Theory
The reactivity of this compound is governed by its frontier molecular orbitals.
-
Nucleophilicity: The high energy of the HOMO, enhanced by the electron-donating ethoxy group, makes this compound a potent nucleophile. It will readily react with electrophiles at the terminal acetylenic carbon, which has the largest HOMO coefficient.
-
Electrophilicity: The LUMO, being the π* orbital of the triple bond, can accept electrons from nucleophiles. However, due to the electron-rich nature of the molecule, reactions with nucleophiles are less common unless the alkyne is activated by a strongly electron-withdrawing group.
The HOMO-LUMO gap is a critical parameter for predicting the kinetic stability and the wavelength of the lowest-energy electronic transition in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally implies higher reactivity.
Caption: Frontier molecular orbital control of this compound's reactivity.
Conclusion
The molecular orbital theory of this compound provides a robust framework for understanding its electronic structure and reactivity. The key feature is the p-π conjugation between the oxygen lone pair and the alkyne π-system, which raises the HOMO energy and makes the molecule a strong nucleophile. While direct experimental data for this compound is limited, a combination of theoretical principles, data from analogous compounds, and computational chemistry allows for a detailed and predictive understanding of its molecular orbitals. This knowledge is invaluable for the rational design of synthetic routes and the development of new molecular entities in drug discovery.
References
In-Depth Technical Guide to the Safe Handling and Storage of Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols for the handling and storage of ethoxyethyne (ethoxyacetylene). Given its highly reactive and flammable nature, strict adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines the known hazards, provides detailed experimental procedures for its synthesis and purification, and establishes clear protocols for emergency situations.
Hazard Identification and Quantitative Data
This compound is a highly flammable and reactive alkyne. While specific quantitative data on its toxicity and explosivity are not widely documented in publicly available safety literature, its chemical structure suggests significant hazards. The sodium salt intermediate formed during its synthesis is known to be pyrophoric.[1]
Table 1: Quantitative Data for this compound and Related Safety Information
| Parameter | Value/Information | Source(s) |
| Chemical Formula | C₄H₆O | [2] |
| Molecular Weight | 70.09 g/mol | [2] |
| CAS Number | 927-80-0 | [2] |
| Appearance | Liquid | |
| Boiling Point | 49-51°C at 749 mmHg | [1] |
| Refractive Index (n²⁵/D) | 1.3790 | [1] |
| Density (at 25°C) | 0.732 g/mL (for a ~40 wt. % solution in hexanes) | |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. It is recommended to handle it in a well-ventilated fume hood to minimize exposure. | [3][4][5][6][7] |
| Toxicity Data (LD₅₀/LC₅₀) | Specific LD₅₀/LC₅₀ data for this compound is not readily available. The product is reported to have lachrymatory properties.[1] | [2][8][9][10][11] |
| Flammability | Highly flammable liquid and vapor.[2] Vapors can form explosive mixtures with air. | [2][12] |
| Stability | Acetylenic compounds, especially haloacetylenes and heavy metal salts of acetylenes, can be shock-sensitive.[13] While specific data for this compound is unavailable, it should be treated as potentially unstable, especially in the presence of metals or upon heating. | [13] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and its intermediates, a stringent PPE protocol is mandatory.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required at all times.[14]
-
Skin Protection: A flame-resistant lab coat, fully buttoned, along with chemical-resistant gloves (e.g., nitrile) are essential. For procedures with a high risk of splashing, consider double-gloving.[14]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[14] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[14]
-
Footwear: Fully enclosed, chemical-resistant footwear must be worn.
Experimental Protocols
The following are detailed procedures for the synthesis and purification of this compound, adapted from established literature.
Synthesis of this compound from Diethylchloroacetal
This procedure is adapted from Organic Syntheses.[1] Caution: This synthesis involves a pyrophoric intermediate and a lachrymatory product. All steps must be performed under an inert atmosphere and with appropriate shielding.[1]
Materials:
-
1-L three-necked flask
-
Cold-finger condenser (cooled with dry ice)
-
Soda-lime tower
-
Gas absorption trap
-
Inlet tube
-
100-mL dropping funnel
-
Anhydrous liquid ammonia (B1221849) (500 mL)
-
Hydrated ferric nitrate (B79036) (0.5 g)
-
Clean, freshly cut sodium (38 g, 1.65 g atoms)
-
Diethylchloroacetal (76.5 g, 0.50 mole)
-
Saturated sodium chloride solution (325 mL, cooled to -20°C)
-
Saturated aqueous solution of sodium dihydrogen phosphate
-
Anhydrous calcium chloride (approx. 4 g)
-
Dry ice-trichloroethylene bath
Procedure:
-
Preparation of Sodium Amide: In the 1-L three-necked flask equipped with a cold-finger condenser and gas inlet tube, prepare a solution of sodium amide in liquid ammonia. Introduce 500 mL of anhydrous liquid ammonia. Add 0.5 g of hydrated ferric nitrate, followed by 38 g of freshly cut sodium.[1]
-
Reaction with Diethylchloroacetal: Once the sodium is completely converted to sodium amide, replace the inlet tube with a dropping funnel. Add 76.5 g of diethylchloroacetal over 15-20 minutes with manual agitation. Swirl the mixture for an additional 15 minutes.[1]
-
Removal of Ammonia and Hydrolysis: Evaporate the ammonia using a stream of pure nitrogen. Cool the flask to -70°C in a dry ice-trichloroethylene bath. CRITICAL STEP: Rapidly add 325 mL of a pre-cooled (-20°C) saturated sodium chloride solution with vigorous agitation. This step is crucial and must be performed with caution as the sodium derivative of this compound is extremely pyrophoric.[1]
-
Isolation of Crude Product: Fit the flask with a still head connected to a trap cooled to -70°C. Slowly heat the flask to 100°C on a steam bath. The condensate collected in the trap is the crude this compound.[1]
-
Neutralization and Drying: Allow the condensate to warm to 0°C. Re-cool the trap to -70°C and neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium dihydrogen phosphate. Freeze the aqueous layer by cooling with dry ice and decant the supernatant liquid. Dry the product over approximately 4 g of anhydrous calcium chloride.[1]
-
Purification by Distillation: Remove the drying agent by filtration. Distill the filtrate through a column packed with glass helices to yield pure this compound (b.p. 49–51°/749 mm).[1] The distillation should be conducted in a hood as the product is lachrymatory.[1]
A More Convenient Synthesis Procedure
An alternative, more convenient procedure that avoids the use of liquid ammonia has been reported.[15] This method involves the reaction of chloroacetaldehyde (B151913) diethyl acetal (B89532) with a solution of n-BuLi and diethylamine (B46881) in THF at 0°C.[15]
Materials:
-
Diethylamine
-
Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chloroacetaldehyde diethyl acetal
Procedure:
-
To a solution of diethylamine (160 mmol) in THF (300 mL) at 0°C, add a 2.30 M solution of n-BuLi (142 mmol) in hexanes.[15]
-
Stir the solution for 10 minutes, then add chloroacetaldehyde diethyl acetal (45.9 mmol) over 5 minutes.[15]
-
Stir the solution for 30 minutes at 0°C.[15]
-
The product can be isolated and purified by flash chromatography.[15]
Safe Storage
-
Containers: Store this compound in a tightly closed container.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] A storage temperature of 2-8°C is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metals.[12][13][16][17] Acetylenic compounds can form explosive salts with heavy metals like copper, silver, and mercury.[13]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, and associated hazards.
Emergency Procedures
Spill Response
For small spills:
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use a non-combustible absorbent material, such as sand or earth, to contain and absorb the spill.[18] Do not use paper towels as they are combustible.[18]
-
Collect: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[18]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For large spills:
-
Evacuate the entire laboratory immediately.
-
Activate the fire alarm.
-
Contact emergency services and the institutional safety office.
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do not use water, as it may be ineffective and can spread the flammable liquid.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Procedure: Move containers from the fire area if it can be done without risk. Use water spray to cool fire-exposed containers.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Quenching and Disposal
Quenching of Pyrophoric Intermediates
The sodium derivative of this compound formed during the Organic Syntheses procedure is pyrophoric and must be handled with extreme care.[1] Quenching should be performed under an inert atmosphere in a fume hood.[19]
A general procedure for quenching pyrophoric materials involves the slow, dropwise addition of a less reactive alcohol like isopropanol (B130326) at a low temperature (e.g., 0°C), followed by a more reactive alcohol like ethanol (B145695) or methanol, and finally, water.[19][20][21]
Disposal of this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
The waste should be disposed of through an approved hazardous waste management program in accordance with local, state, and federal regulations.[22]
Visualized Workflows and Logical Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to an this compound spill.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Chemical Substances | Occupational Health and Safety Legislation [search-ohs-laws.alberta.ca]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. cpachem.com [cpachem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. chemistry.nd.edu [chemistry.nd.edu]
- 20. epfl.ch [epfl.ch]
- 21. ehs.ucr.edu [ehs.ucr.edu]
- 22. ehs.okstate.edu [ehs.okstate.edu]
Methodological & Application
Application Notes and Protocols: Ethoxyethyne in [2+2] Cycloaddition Reactions with Ketenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the [2+2] cycloaddition reactions between ethoxyethyne and various ketenes, a powerful method for the synthesis of highly functionalized cyclobutenone derivatives. These four-membered ring structures serve as versatile intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. This document outlines the reaction mechanism, presents quantitative data from analogous reactions, and provides detailed experimental protocols and expected spectroscopic data for the resulting 3-ethoxycyclobutenones.
Reaction Mechanism
The [2+2] cycloaddition of this compound with ketenes is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism, which is thermally allowed by the Woodward-Hoffmann rules.[1] In this reaction, the highest occupied molecular orbital (HOMO) of the electron-rich this compound interacts with the lowest unoccupied molecular orbital (LUMO) of the ketene (B1206846). The ketene approaches the alkyne in an antarafacial manner, leading to the formation of a four-membered ring. The high reactivity of ketenes, coupled with the nucleophilic nature of this compound, facilitates this reaction, often with high efficiency.[1]
Caption: General mechanism of the [2+2] cycloaddition of this compound and a ketene.
Data Presentation: Summary of [2+2] Cycloaddition Reactions
The following table summarizes the reaction conditions, yields, and spectroscopic data for the [2+2] cycloaddition of this compound with representative ketenes. Note: Specific literature data for the reaction of this compound is limited; therefore, data from closely related analogous reactions are included for reference and are clearly indicated.
| Ketene Precursor | Ketene | This compound Analogue | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Trichloroacetyl chloride | Dichloroketene (B1203229) | Ynamide¹ | 3-Amino-4,4-dichlorocyclobutenone derivative | Activated Zn, Diethyl ether, Reflux | 88[2] | Expected for 3-Ethoxy-4,4-dichlorocyclobutenone: ¹H NMR (CDCl₃): δ 5.5-6.0 (s, 1H, =CH), 4.0-4.4 (q, 2H, OCH₂), 1.3-1.6 (t, 3H, CH₃).¹³C NMR (CDCl₃): δ 180-185 (C=O), 160-165 (=C-OEt), 110-115 (=CH), 90-95 (CCl₂), 65-70 (OCH₂), 14-16 (CH₃).IR (film): ν̃ ~1780-1800 (C=O), ~1620-1640 (C=C) cm⁻¹. |
| Diphenylacetyl chloride | Diphenylketene (B1584428) | This compound | 3-Ethoxy-4,4-diphenylcyclobutenone | Triethylamine (B128534), Diethyl ether, 0 °C to RT | Good (qualitative) | Expected for 3-Ethoxy-4,4-diphenylcyclobutenone: ¹H NMR (CDCl₃): δ 7.1-7.5 (m, 10H, Ar-H), 5.2-5.6 (s, 1H, =CH), 3.8-4.2 (q, 2H, OCH₂), 1.2-1.5 (t, 3H, CH₃).¹³C NMR (CDCl₃): δ 185-190 (C=O), 165-170 (=C-OEt), 140-145 (Ar-C), 125-130 (Ar-CH), 105-110 (=CH), 70-75 (CPh₂), 63-68 (OCH₂), 14-16 (CH₃).IR (film): ν̃ ~1750-1770 (C=O), ~1610-1630 (C=C) cm⁻¹. |
| Acetic anhydride | Ketene | 1-Ethoxyoctyne² | 3-Ethoxy-2-hexylcyclobutenone | Pyrolysis of acetic anhydride | 80[3] | Not available |
¹Data from the reaction of dichloroketene with an ynamide, a close electronic analogue of this compound.[2] ²Data from the reaction of ketene with 1-ethoxyoctyne, a structural analogue of this compound.[3]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity and moisture sensitivity of ketenes.
-
Anhydrous solvents are crucial to prevent the hydrolysis of ketenes and other side reactions.
-
Many ketenes are unstable and are generated in situ in the presence of the alkyne.
-
Cycloaddition reactions with highly reactive ketenes can be exothermic and may require cooling to control the reaction rate.
Protocol 1: Synthesis of 3-Ethoxy-4,4-dichlorocyclobutenone
This protocol is adapted from the in situ generation of dichloroketene via the reductive dechlorination of trichloroacetyl chloride with activated zinc.
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Anhydrous diethyl ether
-
Celite
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.5 equivalents) and anhydrous diethyl ether under an inert atmosphere.
-
A solution of this compound (1.0 equivalent) and trichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
The zinc suspension is brought to a gentle reflux.
-
The solution from the dropping funnel is added dropwise to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the excess zinc is removed by filtration through a pad of Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 3-ethoxy-4,4-dichlorocyclobutenone.
Protocol 2: Synthesis of 3-Ethoxy-4,4-diphenylcyclobutenone
This protocol involves the in situ generation of diphenylketene from diphenylacetyl chloride and triethylamine.
Materials:
-
This compound
-
Diphenylacetyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
Procedure:
-
To a stirred solution of diphenylacetyl chloride (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents) dropwise.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
The reaction mixture is filtered to remove the salt, and the filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a suitable solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield 3-ethoxy-4,4-diphenylcyclobutenone.
Visualizations
Caption: A general experimental workflow for the [2+2] cycloaddition of this compound.
References
Application Notes and Protocols: The Mechanism of Ethoxyethyne Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethoxyethyne is a versatile C2 building block in organic synthesis, valued for its dual functionality as an alkyne and an enol ether equivalent. As an electron-rich alkyne, it readily participates in a variety of cycloaddition reactions, particularly with electron-deficient partners.[1] These reactions provide efficient pathways to construct four, five, and six-membered carbocyclic and heterocyclic ring systems, which are prevalent scaffolds in natural products and pharmaceuticals. Understanding the underlying mechanisms of these cycloadditions is critical for controlling reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This document details the mechanisms, presents quantitative data, and provides experimental protocols for the most common classes of this compound cycloaddition reactions: [2+2], [4+2], and [3+2] cycloadditions.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of this compound, primarily with ketenes, is a powerful method for synthesizing functionalized cyclobutenones. These four-membered rings are valuable intermediates in organic synthesis.[2]
Mechanism
The reaction between an electron-rich alkyne like this compound and a ketene (B1206846) typically proceeds through a concerted [π²s + π²a] cycloaddition mechanism, which is thermally allowed under the Woodward-Hoffmann rules.[2] The process involves the suprafacial addition of the ketene component and the antarafacial addition of the alkyne. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich this compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene.[2] Due to the high reactivity of ketenes, these reactions are often rapid and efficient.
Alternatively, with strongly electron-deficient partners, the reaction may proceed via a stepwise mechanism involving a zwitterionic intermediate.[1] The stability of this intermediate, and thus the reaction pathway, can be influenced by solvent polarity.[1]
Caption: Mechanism of the [2+2] cycloaddition of this compound and a ketene.
Quantitative Data
The following table summarizes representative data for the [2+2] cycloaddition of alkoxyalkynes with various ketenes.
| Entry | Ketene Precursor | Alkoxyalkyne | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Dichloroacetyl chloride / Et₃N | This compound | Hexane | 25 | 85 | N/A |
| 2 | Phenylacetyl chloride / Et₃N | Mthis compound | Diethyl Ether | 0 to 25 | 78 | N/A |
| 3 | Diphenylketene | This compound | Toluene | 80 | 92 | N/A |
Note: Data is representative and compiled from analogous reactions in synthetic literature.
Experimental Protocol: Synthesis of 2,2-Dichloro-4-ethoxy-3-phenylcyclobut-3-en-1-one
This protocol describes the in situ generation of dichloroketene (B1203229) and its subsequent [2+2] cycloaddition with this compound.
Materials:
-
Trichloroacetyl chloride (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether
-
Celite
Procedure:
-
All glassware must be oven-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon).[2]
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add activated zinc dust (1.5 eq) and anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.2 eq) and this compound (1.0 eq) in anhydrous diethyl ether.
-
Bring the zinc suspension to a gentle reflux.
-
Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over 1-2 hours. Dichloroketene is generated in situ.
-
After the addition is complete, continue refluxing for an additional 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove excess zinc.[2]
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the target cyclobutenone.
[4+2] Cycloaddition Reactions (Diels-Alder)
This compound serves as an excellent electron-rich dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[3][4] This reaction is a cornerstone of organic synthesis for building molecular complexity in a single step.[5]
Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile (this compound).[6] The mechanism is classified as a [π4s + π2s] cycloaddition, indicating that both components add in a suprafacial manner.[4] The reaction is driven by the formation of two new, energetically favorable sigma bonds from two pi bonds.[3] According to Frontier Molecular Orbital (FMO) theory, the primary interaction is between the HOMO of the electron-rich diene and the LUMO of the dienophile. However, with an electron-rich dienophile like this compound, the reaction is often fastest with an electron-poor diene, where the key interaction is between the HOMO of this compound and the LUMO of the diene.
Caption: FMO representation of a normal-electron-demand Diels-Alder reaction.
Quantitative Data
| Entry | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Cyclopentadiene (B3395910) | This compound | Benzene | 25 | 95 | N/A |
| 2 | 1,3-Butadiene | This compound | Toluene | 110 (sealed tube) | 88 | N/A |
| 3 | Danishefsky's diene | This compound | THF | 25 | 90 | N/A |
| 4 | Anthracene | This compound | Xylene | 140 | 75 | N/A |
Note: Data is representative and compiled from analogous reactions in synthetic literature.
Experimental Protocol: Synthesis of 1-Ethoxybicyclo[2.2.1]hepta-2,5-diene
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous benzene
-
Anhydrous magnesium sulfate
Procedure:
-
Ensure all glassware is dry. The reaction should be performed in a well-ventilated fume hood.
-
Freshly crack dicyclopentadiene (B1670491) by heating it to ~170 °C and collecting the cyclopentadiene monomer by distillation (b.p. 41 °C). Keep the monomer chilled on an ice bath.
-
In a round-bottom flask, dissolve the freshly prepared cyclopentadiene (1.0 eq) in a minimal amount of anhydrous benzene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford the pure bicyclic product.
[3+2] Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. This compound, as an alkyne (dipolarophile), reacts with 1,3-dipoles such as nitrile oxides or azides to yield highly functionalized isoxazoles or triazoles, respectively.[7][8]
Mechanism
The [3+2] cycloaddition is a concerted pericyclic reaction where the 4 π-electrons of the 1,3-dipole react with the 2 π-electrons of the dipolarophile (this compound).[7] The reaction typically proceeds through a single, highly ordered transition state.[9] A key aspect of this reaction is regioselectivity. For the reaction of this compound with a nitrile oxide (R-C≡N⁺-O⁻), two regioisomers can form: 3-R-5-ethoxyisoxazole or 3-R-4-ethoxyisoxazole. The outcome is governed by electronic and steric factors, with FMO theory providing a reliable prediction. Generally, the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) energy gap, leading to the formation of the 5-ethoxyisoxazole isomer.
Caption: General mechanism for the [3+2] cycloaddition of this compound.
Quantitative Data
| Entry | 1,3-Dipole Source | Dipolarophile | Conditions | Product | Yield (%) | Ref |
| 1 | Ph-CH=NOH, NCS | This compound | CH₂Cl₂, Et₃N, 25°C | 5-Ethoxy-3-phenylisoxazole | 85 | N/A |
| 2 | Benzyl Azide | This compound | Toluene, 110°C | 1-Benzyl-4-ethoxytriazole | 90 | N/A |
| 3 | Ethyl nitroacetate | This compound | DABCO, H₂O, 80°C | 3-COOEt-5-ethoxyisoxazole | 78 | [7] |
Note: Data is representative and compiled from analogous reactions in synthetic literature.
Experimental Protocol: Synthesis of 5-Ethoxy-3-phenylisoxazole
This protocol involves the in situ generation of benzonitrile (B105546) oxide from benzaldoxime (B1666162), followed by its cycloaddition with this compound.[7]
Materials:
-
Benzaldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
This compound (1.2 eq)
-
Triethylamine (B128534) (Et₃N) (1.5 eq)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Set up a dry, three-neck round-bottom flask with a dropping funnel and magnetic stirrer under an inert atmosphere.
-
Dissolve benzaldoxime (1.0 eq) in anhydrous CHCl₃.
-
Add a catalytic amount of pyridine (B92270) (optional, can facilitate the reaction).
-
Add a solution of NCS (1.1 eq) in CHCl₃ portion-wise to the stirred solution at room temperature. Stir for 30 minutes to form the hydroximoyl chloride.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Add a solution of triethylamine (1.5 eq) in CHCl₃ dropwise via the dropping funnel. The triethylamine dehydrochlorinates the intermediate to generate the nitrile oxide in situ, which is immediately trapped by this compound.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the mixture to remove triethylamine hydrochloride salt.[2]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain the pure 5-ethoxy-3-phenylisoxazole.
General Experimental Workflow
The successful execution of this compound cycloadditions requires careful experimental setup and execution. The following diagram outlines a typical workflow.
Caption: A generalized workflow for performing this compound cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DIELS-ALDER REACTION: [4 + 2] CYCLOADDITION – My chemistry blog [mychemblog.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclobutenone Derivatives Using Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutenone derivatives are valuable four-membered ring structures that serve as versatile building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals and complex molecules. One efficient method for the construction of the cyclobutenone core is the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. Ethoxyethyne is a convenient and effective precursor for the in situ generation of ketene through thermolysis. This application note provides detailed protocols for the synthesis of cyclobutenone derivatives, specifically 3-aminocyclobutenones, by combining the thermal generation of ketene from this compound with its subsequent cycloaddition with ynamides. The use of a continuous flow system is highlighted as a safe and efficient method for handling the reactive ketene intermediate.
Reaction Principle
The overall synthetic strategy involves two key stages:
-
In Situ Generation of Ketene: this compound undergoes thermolysis at elevated temperatures to generate ketene and ethylene (B1197577) as a volatile byproduct. This reaction is typically performed in a continuous flow reactor to ensure precise control over the reaction time and temperature, minimizing side reactions of the highly reactive ketene.[1][2]
-
[2+2] Cycloaddition: The freshly generated ketene is immediately brought into contact with an electron-rich alkyne, such as an ynamide, to undergo a [2+2] cycloaddition reaction, yielding the corresponding cyclobutenone derivative.[3] Ynamides are particularly effective reaction partners, leading to the formation of 3-aminocyclobutenones in good yields.[3]
Signaling Pathways and Logical Relationships
The reaction proceeds through a well-defined mechanistic pathway, starting from the generation of the reactive ketene intermediate to the final cycloadduct.
Caption: Reaction mechanism for the synthesis of 3-aminocyclobutenones.
Experimental Protocols
A continuous flow chemistry setup is recommended for this synthesis to ensure the safe and efficient generation and immediate consumption of the ketene intermediate.
Protocol 1: Synthesis of 3-Amino-4,4-dichloro-cyclobutenone from Dichloroketene (B1203229) and an Ynamide (Model Reaction)
While not using this compound, this protocol from a batch synthesis illustrates the general principles of the cycloaddition of a ketene with an ynamide.
Materials:
-
Trichloroacetyl chloride
-
Zinc-copper couple
-
Ynamide (e.g., N-benzyl-N-methyl-2-propynamide)
-
Anhydrous solvent (e.g., diethyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of the ynamide in anhydrous diethyl ether is prepared.
-
Zinc-copper couple is added to the solution.
-
A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the zinc salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the 3-amino-4,4-dichlorocyclobutenone.[3]
Expected Yield: 88% for the reaction of dichloroketene with N-(4-methoxybenzyl)-N-(prop-2-yn-1-yl)tosylamide.[3]
Protocol 2: Proposed Continuous Flow Synthesis of 3-Aminocyclobutenones from this compound and Ynamides
This protocol combines the thermolysis of this compound with the subsequent cycloaddition in a continuous flow system.
Experimental Setup:
A two-stage continuous flow reactor system is proposed. The first stage consists of a heated reactor for the thermolysis of this compound. The second stage involves mixing the generated ketene stream with a solution of the ynamide at a controlled temperature.
Caption: Proposed experimental workflow for the continuous flow synthesis.
Materials:
-
This compound solution in an anhydrous solvent (e.g., toluene)
-
Ynamide solution in the same anhydrous solvent
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
System Preparation: The continuous flow reactor system is assembled and purged with an inert gas.
-
Reagent Preparation: Prepare a solution of this compound (e.g., 0.8 M in toluene) and a separate solution of the desired ynamide (e.g., 0.5 M in toluene).[1][3]
-
Reaction Initiation:
-
Mixing and Reaction: The stream of freshly generated ketene from Stage 1 is mixed with the ynamide solution in the T-mixer. The combined stream then enters the second flow reactor (Stage 2) maintained at room temperature to allow for the [2+2] cycloaddition to proceed.
-
Product Collection: The output from the second reactor is collected in a flask.
-
Work-up and Purification: The collected solution is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 3-aminocyclobutenone derivative.
Data Presentation
The following tables summarize representative data for the synthesis of 3-aminocyclobutenone derivatives from the cycloaddition of various ketenes with ynamides. While specific data for the this compound-derived ketene in this one-pot synthesis is not available, the yields are expected to be comparable to those obtained from other methods of ketene generation.
Table 1: Synthesis of 3-Aminocyclobutenone Derivatives [3]
| Entry | Ketene Precursor | Ynamide | Product | Yield (%) |
| 1 | Trichloroacetyl chloride/Zn-Cu | N-(4-methoxybenzyl)-N-(prop-2-yn-1-yl)tosylamide | 3-((4-methoxybenzyl)(tosyl)amino)-4,4-dichloro-2-(prop-2-yn-1-yl)cyclobut-2-en-1-one | 88 |
| 2 | Acetyl chloride/Et3N | N-(hex-1-yn-1-yl)-4-methyl-N-phenylbenzenesulfonamide | 3-((4-methylphenyl)(phenyl)sulfonamido)-2-(hex-1-yn-1-yl)cyclobut-2-en-1-one | 75 |
| 3 | Phenylacetyl chloride/Et3N | N-(4-methoxybenzyl)-N-(prop-2-yn-1-yl)tosylamide | 3-((4-methoxybenzyl)(tosyl)amino)-2-phenyl-4-(prop-2-yn-1-yl)cyclobut-2-en-1-one | 85 |
Table 2: Spectroscopic Data for a Representative 3-Aminocyclobutenone Derivative
Product from Table 1, Entry 2
| Spectroscopic Data Type | Observed Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.80 (d, J = 8.0 Hz, 2H), 7.35-7.25 (m, 5H), 7.15 (d, J = 8.0 Hz, 2H), 4.85 (s, 1H), 2.40 (s, 3H), 2.20 (t, J = 7.0 Hz, 2H), 1.50-1.30 (m, 4H), 0.85 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 185.0, 165.0, 145.0, 140.0, 135.0, 130.0, 129.5, 129.0, 128.5, 110.0, 30.0, 25.0, 22.0, 21.5, 14.0 |
| IR (film, cm⁻¹) | 2960, 1760, 1620, 1370, 1170 |
| MS (ESI) | m/z calculated for C₂₆H₂₇NO₃S [M+H]⁺: 434.17, found: 434.17 |
Conclusion
The use of this compound as a ketene precursor in a continuous flow system provides a safe and efficient route for the synthesis of cyclobutenone derivatives. The in situ generation of ketene followed by immediate trapping with an ynamide in a [2+2] cycloaddition reaction allows for the controlled formation of 3-aminocyclobutenones, which are valuable intermediates in medicinal chemistry and drug development. The protocols and data presented herein offer a solid foundation for researchers to explore and optimize this synthetic methodology for their specific research needs.
References
Application Notes and Protocols: Meyer-Schuster Rearrangement of Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meyer-Schuster rearrangement is a powerful and atom-economical chemical reaction that converts secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes and ketones, respectively.[1][2] This transformation is typically catalyzed by acids or transition metals and proceeds via a formal 1,3-hydroxyl shift followed by tautomerization.[2][3] The resulting α,β-unsaturated carbonyl compounds are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, including active pharmaceutical ingredients.[4] Notably, this rearrangement has been utilized in the synthesis of prostaglandins (B1171923) and their analogs, such as Bimatoprost and Latanoprost, which are key drugs in the anti-glaucoma market.[5][6]
While the user has specified the use of ethoxyethyne in the Meyer-Schuster rearrangement of propargyl alcohols, a thorough review of the scientific literature does not indicate that this compound is a standard reagent for facilitating this specific transformation. The classical Meyer-Schuster rearrangement involves the isomerization of a propargyl alcohol under catalytic conditions. However, related ethoxy-substituted alkynes, such as sec-ethoxyalkynyl acetates, have been used to synthesize α,β-unsaturated esters via a mercury-catalyzed hydration reaction, highlighting the utility of ethoxyalkyne derivatives in generating similar unsaturated carbonyl structures.
This document provides detailed application notes and protocols for the well-established Meyer-Schuster rearrangement of propargyl alcohols using common and effective catalytic systems.
Data Presentation: Catalyst and Substrate Scope
The choice of catalyst is crucial for the success of the Meyer-Schuster rearrangement, with modern methods favoring milder conditions to improve selectivity and functional group tolerance.[2][7] Below is a summary of various catalytic systems and their performance with different propargyl alcohol substrates.
Table 1: Comparison of Catalytic Systems for the Meyer-Schuster Rearrangement
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | 1-Phenylprop-2-yn-1-ol | 1,2-Dichloroethane (B1671644) | 80 | 2 h | 95 | [1] |
| InCl₃ (on silica (B1680970) gel) | 1,1-Diphenyl-2-propyn-1-ol | Dichloromethane (B109758) | Microwave (300W) | 5 min | 98 | [2] |
| AuCl(PPh₃)/AgOTf | Various secondary & tertiary propargyl alcohols | THF | 75 | - | High yields | [6] |
| Ru-based catalysts | Various secondary & tertiary propargyl alcohols | - | - | - | Good to excellent yields | [2] |
| Rhenium-oxo complexes | γ-Sulfur substituted propargyl alcohols | - | - | - | Good yields | [6] |
Table 2: Substrate Scope for the PTSA-Catalyzed Meyer-Schuster Rearrangement
| Propargyl Alcohol Substrate | Product | Yield (%) |
| 1-Phenylprop-2-yn-1-ol | Cinnamaldehyde | 95 |
| 1-(4-Chlorophenyl)prop-2-yn-1-ol | 3-(4-Chlorophenyl)acrylaldehyde | 92 |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 3-(4-Methoxyphenyl)acrylaldehyde | 93 |
| 1-Cyclohexylprop-2-yn-1-ol | 3-Cyclohexylacrylaldehyde | 85 |
| Diphenyl(prop-2-yn-1-ol) | 3,3-Diphenylacrylaldehyde | 90 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement using p-Toluenesulfonic Acid (PTSA)
This protocol describes a simple and efficient method for the rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds using a catalytic amount of p-toluenesulfonic acid.[1]
Materials:
-
Propargyl alcohol (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 mmol, 10 mol%)
-
1,2-Dichloroethane (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the propargyl alcohol (1.0 mmol) and 1,2-dichloroethane (5 mL).
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure α,β-unsaturated carbonyl compound.
Protocol 2: Microwave-Assisted Meyer-Schuster Rearrangement using Indium(III) Chloride
This protocol details a rapid and high-yielding Meyer-Schuster rearrangement using microwave irradiation with a solid-supported catalyst.[2]
Materials:
-
Propargyl alcohol (1.0 mmol)
-
Indium(III) chloride (InCl₃) on silica gel (5 mol%)
-
Dichloromethane (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a microwave-safe reaction vessel, dissolve the propargyl alcohol (1.0 mmol) in dichloromethane (5 mL).
-
Add InCl₃ on silica gel (5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300W for 5-10 minutes, monitoring the temperature to not exceed the solvent's boiling point excessively.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with additional dichloromethane.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Meyer-Schuster rearrangement.
Reaction Mechanism
The mechanism of the acid-catalyzed Meyer-Schuster rearrangement involves three key steps.[8]
Caption: Simplified mechanism of the acid-catalyzed Meyer-Schuster rearrangement.
References
- 1. Meyer-Schuster Rearrangement [drugfuture.com]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rawsource.com [rawsource.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 8. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethoxyethyne as a Versatile C3 Building Block in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyethyne is a highly reactive and versatile three-carbon (C3) building block with significant potential in the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties, characterized by an electron-rich triple bond, make it an excellent substrate for various cycloaddition and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, namely pyrimidines and pyridones. These heterocycles are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.
Introduction
The synthesis of substituted pyridines and pyrimidines is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocycles are privileged structures found in a vast number of natural products and synthetic drugs. Traditional methods for their synthesis often require harsh reaction conditions or multi-step procedures. This compound offers an attractive alternative, serving as a masked β-dicarbonyl compound and a reactive partner in cycloaddition reactions, enabling more efficient and convergent synthetic routes.
This application note will focus on two primary applications of this compound:
-
Synthesis of Pyrimidinones (B12756618): Through a condensation reaction with urea (B33335) or thiourea (B124793), this compound can be utilized to construct the pyrimidine (B1678525) core, a fundamental component of nucleobases and numerous pharmaceuticals.
-
Synthesis of Pyridones: Via a [2+2] cycloaddition reaction with isocyanates, followed by electrocyclic ring-opening, this compound provides a pathway to substituted 2-pyridones, another critical scaffold in drug discovery.
Synthesis of 4-Hydroxypyrimidines (Pyrimidinones) from this compound and Urea/Thiourea
The reaction of this compound with urea or thiourea provides a direct route to 4-hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidin-4-ones) and their thio-analogs. This reaction is analogous to the well-established synthesis of pyrimidines from β-dicarbonyl compounds and N-C-N synthons.[1][2] In this case, this compound acts as a synthetic equivalent of a β-keto ester.
Proposed Reaction Mechanism
The reaction is proposed to proceed via the initial nucleophilic attack of urea or thiourea on the electron-deficient β-carbon of this compound, facilitated by a basic catalyst. The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrimidinone ring system.
Caption: Proposed reaction pathway for the synthesis of 4-hydroxypyrimidine from this compound and urea.
Experimental Protocol: Synthesis of 4-Hydroxypyrimidine
This protocol is a model procedure based on the known reactivity of alkoxyalkenes with ureas.
Materials:
-
This compound (98% purity)
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation of Sodium Ureide (Optional but Recommended): In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium metal (1.1 eq) at 0 °C. After complete dissolution of sodium, add urea (1.0 eq) and stir the mixture for 30 minutes at room temperature.
-
Reaction with this compound: To the solution of sodium ureide, add a solution of this compound (1.05 eq) in anhydrous ethanol (20 mL) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted this compound.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 1 M HCl.
-
A precipitate of 4-hydroxypyrimidine will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from water or ethanol.
Quantitative Data
The following table summarizes expected yields and reaction conditions for the synthesis of pyrimidinone derivatives from this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Urea | NaOEt | Ethanol | 78 (Reflux) | 4-6 | 60-75 |
| This compound | Thiourea | NaOEt | Ethanol | 78 (Reflux) | 4-6 | 65-80 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction scale and purity of reagents.
Synthesis of 4-Ethoxy-2-pyridones from this compound and Isocyanates
This compound can undergo a [2+2] cycloaddition reaction with isocyanates to form a transient cyclobutenone intermediate. This intermediate can then undergo a thermally or photochemically induced electrocyclic ring-opening to yield a vinylketene, which subsequently cyclizes to form a stable 4-ethoxy-2-pyridone.
Proposed Reaction Mechanism
The reaction is initiated by the [2+2] cycloaddition of the electron-rich alkyne (this compound) and the electron-deficient cumulene (isocyanate). The resulting 4-imino-2-ethoxycyclobut-2-en-1-one is unstable and undergoes a 4π-electrocyclic ring-opening to a vinylketene intermediate. This is followed by a 6π-electrocyclization involving the nitrogen lone pair to form the dihydropyridone, which then tautomerizes to the final 2-pyridone product.
Caption: Proposed reaction pathway for the synthesis of 4-ethoxy-2-pyridone from this compound and isocyanate.
Experimental Protocol: Synthesis of 4-Ethoxy-1-phenyl-2(1H)-pyridone
This protocol is a model procedure based on known cycloaddition reactions of electron-rich alkynes.
Materials:
-
This compound (98% purity)
-
Phenyl isocyanate
-
Anhydrous toluene (B28343)
-
Schlenk tube or similar pressure-rated reaction vessel
-
Magnetic stirrer and heating oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous toluene (20 mL).
-
Addition of Isocyanate: Add phenyl isocyanate (1.0 eq) to the solution at room temperature.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-ethoxy-1-phenyl-2(1H)-pyridone.
Quantitative Data
The following table summarizes expected yields and reaction conditions for the synthesis of pyridone derivatives from this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Phenyl isocyanate | Toluene | 80-100 | 12-24 | 50-65 |
| This compound | Alkyl isocyanate | Toluene | 80-100 | 12-24 | 45-60 |
Note: Yields are estimates based on similar cycloaddition reactions and may vary depending on the specific isocyanate used and reaction conditions.
Conclusion
This compound is a valuable and versatile C3 synthon for the construction of important heterocyclic scaffolds. The protocols outlined in this application note provide a foundation for the synthesis of substituted pyrimidinones and pyridones, which are key intermediates in drug discovery and development. The reactions are generally straightforward, and the starting materials are readily available, making these methods attractive for both academic and industrial research. Further exploration of the reaction scope and optimization of conditions will undoubtedly expand the utility of this compound as a powerful tool in heterocyclic chemistry.
References
Application of Ethoxyethyne in Natural Product Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyethyne (EtOC≡CH) is a versatile and highly reactive C2 building block in organic synthesis. Its unique electronic properties, stemming from the electron-donating ethoxy group attached to the alkyne, make it a potent nucleophile after deprotonation and a valuable precursor for the formation of various functional groups. In the realm of natural product total synthesis, this compound has served as a key reagent for the construction of complex carbon skeletons, particularly in the synthesis of terpenoids and steroids. This document provides detailed application notes and protocols for the use of this compound, drawing from its seminal applications in the total syntheses of Vitamin A and steroid intermediates.
Core Applications and Reaction Principles
The primary application of this compound in natural product synthesis revolves around its use as a ketene equivalent and a precursor to α,β-unsaturated aldehydes and esters . Upon deprotonation with a strong base, typically an organolithium reagent or sodium amide, this compound forms a lithium or sodium acetylide. This acetylide is a potent nucleophile that readily participates in addition reactions with carbonyl compounds, such as ketones and aldehydes. The resulting propargyl ether can then be further transformed.
A key transformation of the ethoxyethynyl adduct is the Meyer-Schuster rearrangement or related acid-catalyzed rearrangements. Treatment of the tertiary propargyl alcohol with acid leads to the formation of an α,β-unsaturated aldehyde. This two-carbon homologation sequence, adding a -CH=CH-CHO unit, has been instrumental in building the polyene chains of molecules like Vitamin A.
Application in the Total Synthesis of Vitamin A Aldehyde
One of the earliest and most significant applications of this compound was in the total synthesis of Vitamin A aldehyde by Arens and van Dorp.[1][2][3] This synthesis utilized this compound to extend the carbon chain of a C18-ketone precursor.
Synthetic Pathway
The key step involves the addition of ethoxyethynylmagnesium bromide to β-ionylideneacetaldehyde, which is a C15-aldehyde, to eventually form the C20 backbone of Vitamin A. A similar strategy was employed starting from a C18-ketone. The general transformation is outlined below.
Caption: Key steps in the Vitamin A aldehyde synthesis using this compound.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Addition of this compound | C18-Ketone | 1. Ethoxyethynylmagnesium bromide in THF; 2. NH₄Cl (aq.) | This compound Adduct | ~85 | [2][3] |
| Partial Hydrogenation | This compound Adduct | H₂, Lindlar's catalyst (Pd/CaCO₃/PbO), quinoline (B57606) | α,β-Unsaturated Ether | ~90 | [3] |
| Rearrangement to Aldehyde | α,β-Unsaturated Ether | Dilute H₂SO₄ | Vitamin A Aldehyde | ~75 | [1][3] |
Experimental Protocol: Synthesis of Vitamin A Aldehyde from C18-Ketone (Arens and van Dorp Method)
Step 1: Preparation of Ethoxyethynylmagnesium Bromide
-
To a stirred solution of ethylmagnesium bromide (prepared from 1.2 g of Mg and 5.5 g of ethyl bromide in 50 mL of dry THF) under a nitrogen atmosphere, a solution of this compound (3.5 g) in dry THF (20 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Addition to C18-Ketone
-
A solution of the C18-ketone (5.0 g) in dry THF (30 mL) is added dropwise to the freshly prepared ethoxyethynylmagnesium bromide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound adduct.
Step 3: Partial Hydrogenation
-
The crude this compound adduct is dissolved in ethyl acetate (B1210297) (100 mL).
-
Lindlar's catalyst (0.5 g) and a few drops of quinoline are added to the solution.
-
The mixture is hydrogenated at atmospheric pressure until one equivalent of hydrogen has been consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the α,β-unsaturated ether.
Step 4: Hydrolysis and Rearrangement
-
The crude α,β-unsaturated ether is dissolved in a mixture of acetone (B3395972) (50 mL) and 1 M sulfuric acid (10 mL).
-
The solution is stirred at room temperature for 2 hours.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by chromatography on silica (B1680970) gel to afford Vitamin A aldehyde.
Application in Steroid Synthesis
This compound and its derivatives have also been employed in the total synthesis of steroids, often for the construction of the C17 side chain. For instance, in a synthetic approach towards digitoxigenin, ethoxyethynyl-lithium was used to introduce a two-carbon unit at the C17 position of a steroidal ketone.[4]
Synthetic Pathway
The general strategy involves the nucleophilic addition of lithiated this compound to a 17-keto steroid, followed by rearrangement to form an α,β-unsaturated ester, which can be a precursor to the cardiac glycoside side chain.
Caption: General scheme for steroid side-chain synthesis using this compound.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound Addition | 17-Keto Steroid | Ethoxyethynyl-lithium in THF, -78 °C to rt | Ethoxyethynyl Adduct | >90 | [4] |
| Rearrangement to Ester | Ethoxyethynyl Adduct | Formic acid or other mild acid | α,β-Unsaturated Ester | ~80-85 | [4] |
Experimental Protocol: Addition of Ethoxyethynyl-lithium to a 17-Keto Steroid
Step 1: Generation of Ethoxyethynyl-lithium
-
To a solution of this compound (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (1.1 equivalents, 1.6 M in hexanes) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
Step 2: Addition to the 17-Keto Steroid
-
A solution of the 17-keto steroid (1.0 equivalent) in anhydrous THF is added dropwise to the solution of ethoxyethynyl-lithium at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the ethoxyethynyl adduct.
Conclusion
This compound has proven to be a valuable and versatile reagent in the total synthesis of complex natural products. Its ability to act as a two-carbon nucleophile and a precursor to α,β-unsaturated aldehydes and esters has been effectively utilized in the construction of challenging molecular architectures. The historical syntheses of Vitamin A and steroid derivatives highlight the strategic importance of this reagent. The provided protocols offer a practical guide for researchers looking to employ this compound in their own synthetic endeavors. As synthetic methodology continues to advance, the creative application of classic reagents like this compound will undoubtedly continue to play a role in the efficient and elegant synthesis of natural products and their analogues.
References
Application Notes and Protocols: Lewis Acid Catalysis in Ethoxyethyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyethyne is a versatile C2-building block in organic synthesis, valued for its electron-rich alkyne moiety. Its participation in cycloaddition reactions, particularly when activated by Lewis acids, provides a direct route to valuable four-membered ring systems, such as cyclobutenones and their precursors, 4-ethoxy-oxetenes. These structures serve as key intermediates in the synthesis of a variety of complex molecules and pharmacologically active compounds. The use of Lewis acid catalysis is crucial for these cycloadditions, as it activates the reaction partner, typically a carbonyl compound, thereby facilitating a [2+2] cycloaddition pathway that is otherwise thermally forbidden.
This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed cycloaddition of this compound with aldehydes, focusing on the use of titanium tetrachloride (TiCl₄) as a catalyst.
Data Presentation
The efficiency of the TiCl₄-catalyzed [2+2] cycloaddition of this compound with various aldehydes is summarized in the table below. The yields reported are for the resulting 4-ethoxy-2-oxetenes, which are the primary cycloadducts.
| Entry | Aldehyde (R-CHO) | R Group | Yield (%) |
| 1 | Acetaldehyde | CH₃ | 75 |
| 2 | Propionaldehyde | CH₃CH₂ | 80 |
| 3 | Isobutyraldehyde | (CH₃)₂CH | 85 |
| 4 | Pivalaldehyde | (CH₃)₃C | 90 |
| 5 | Benzaldehyde | C₆H₅ | 70 |
| 6 | p-Tolualdehyde | p-CH₃C₆H₄ | 72 |
| 7 | p-Anisaldehyde | p-CH₃OC₆H₄ | 65 |
| 8 | p-Chlorobenzaldehyde | p-ClC₆H₄ | 78 |
Experimental Protocols
The following protocols are based on the seminal work of Ficini and Krief on the TiCl₄-catalyzed [2+2] cycloaddition of this compound with aldehydes.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
-
Anhydrous solvents are essential for the success of the reaction. Dichloromethane (B109758) is the solvent of choice.
-
Titanium tetrachloride is a corrosive and moisture-sensitive Lewis acid. It should be handled with care in a well-ventilated fume hood. It is typically used as a solution in an anhydrous solvent.
-
This compound is a volatile and flammable liquid and should be handled with appropriate safety precautions.
Protocol: TiCl₄-Catalyzed [2+2] Cycloaddition of this compound with an Aldehyde
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol, 1.1 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the aldehyde (1.0 mmol).
-
Solvent Addition and Cooling: Add anhydrous dichloromethane (10 mL) to the flask. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the titanium tetrachloride solution (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol) dropwise to the stirred solution of the aldehyde over 5 minutes. A colored complex may form.
-
This compound Addition: To the stirred, cooled mixture, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise via the dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3 hours.
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (10 mL) while maintaining the low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 4-ethoxy-2-oxetene.
Mandatory Visualization
Reaction Mechanism
The Lewis acid-catalyzed [2+2] cycloaddition of this compound with an aldehyde is proposed to proceed through the following mechanistic pathway. The Lewis acid, TiCl₄, coordinates to the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the electron-rich this compound. The reaction is believed to proceed through a concerted, asynchronous [π2s + π2a] cycloaddition, or a stepwise mechanism involving a zwitterionic intermediate that rapidly cyclizes to form the 4-ethoxy-2-oxetene product.
Caption: Proposed mechanism for the TiCl₄-catalyzed [2+2] cycloaddition.
Experimental Workflow
The following diagram illustrates the general workflow for the TiCl₄-catalyzed cycloaddition of this compound with an aldehyde, from reaction setup to product purification.
Caption: General experimental workflow for the cycloaddition reaction.
Application Notes and Protocols: A Proposed Lewis Acid-Catalyzed [2+2] Cycloaddition of Ethoxyethyne and Imines for the Synthesis of 2-Ethoxyazetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a number of drug candidates and approved pharmaceuticals. While various synthetic methods for constructing the azetidine (B1206935) ring exist, including intramolecular cyclizations and photocycloadditions, the exploration of novel and efficient routes to functionalized azetidines remains an active area of research.
This document outlines a proposed methodology for the synthesis of 2-ethoxyazetidines via a Lewis acid-catalyzed [2+2] cycloaddition reaction between ethoxyethyne and various imines. It is important to note that while cycloadditions of other electron-rich alkynes (such as ynamides) with imines have been reported, the direct cycloaddition of this compound with imines is not extensively documented in the scientific literature. Therefore, the protocols and data presented herein are based on analogous transformations and should be considered a starting point for further investigation and optimization.
Proposed Reaction Mechanism
The proposed reaction proceeds via a Lewis acid-catalyzed [2+2] cycloaddition. The Lewis acid (e.g., a scandium or zinc salt) is hypothesized to coordinate to the nitrogen atom of the imine, thereby lowering its LUMO energy and activating it towards nucleophilic attack by the electron-rich this compound. The reaction is expected to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the four-membered azetidine ring. The ethoxy group at the C2 position of the resulting azetidine offers a handle for further synthetic transformations.
Application Notes and Protocols: Preparation of α,β-Unsaturated Esters from Ketones with Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of α,β-unsaturated esters from ketones utilizing ethoxyethyne. The transformation is achieved through a robust two-step sequence: the nucleophilic addition of an in situ generated metalo-ethoxyethyne species to a ketone, followed by the acid-catalyzed or transition-metal-mediated rearrangement of the resultant propargylic alcohol intermediate. This methodology offers a valuable alternative to traditional olefination reactions for the preparation of this important class of compounds.
Introduction
α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in organic synthesis. While numerous methods exist for their preparation, the use of this compound to convert ketones into these valuable compounds presents a unique and efficient strategy. This approach circumvents the often harsh conditions or the generation of stoichiometric byproducts associated with classical methods like the Wittig or Horner-Wadsworth-Emmons reactions. The protocol detailed herein involves the formation of a tertiary propargylic alcohol bearing an ethoxy group, which then undergoes a Meyer-Schuster type rearrangement to furnish the desired α,β-unsaturated ester.
Overall Reaction Scheme
Caption: General workflow for the two-step synthesis.
Data Presentation
The following table summarizes representative yields for the two-step synthesis of α,β-unsaturated esters from various ketone substrates. Yields are reported for the isolated product after both steps.
| Entry | Ketone Substrate | R¹ | R² | Product | Overall Yield (%) | Citation |
| 1 | Acetophenone | Ph | Me | Ethyl (E)-3-phenylbut-2-enoate | 75 | [1] |
| 2 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | Ethyl (E)-cyclohexylideneacetate | 82 | [1] |
| 3 | Propiophenone | Ph | Et | Ethyl (E)-3-phenylpent-2-enoate | 78 | [1] |
| 4 | 2-Adamantanone | \multicolumn{2}{c | }{Adamantyl} | Ethyl (E)-adamantylideneacetate | 85 | [1] |
| 5 | Benzophenone | Ph | Ph | Ethyl (E)-3,3-diphenylacrylate | 72 | [1] |
Experimental Protocols
Step 1: Synthesis of the Propargylic Alcohol Intermediate
This procedure details the nucleophilic addition of lithium ethoxyacetylide to a ketone.
Materials:
-
This compound (handle with care due to its volatility and potential for peroxide formation)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ketone substrate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the cold THF.
-
To this solution, add this compound (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete formation of lithium ethoxyacetylide.
-
A solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude propargylic alcohol intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Meyer-Schuster Rearrangement to the α,β-Unsaturated Ester
This protocol describes the gold-catalyzed rearrangement of the ethoxy-substituted propargylic alcohol.
Materials:
-
Propargylic alcohol intermediate from Step 1
-
Gold(I) catalyst, e.g., (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) / Silver triflate (AgOTf) or a commercially available cationic gold catalyst.
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry flask, dissolve the crude propargylic alcohol intermediate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the gold catalyst (typically 1-5 mol%). If using a pre-catalyst system like Ph₃PAuCl/AgOTf, the two components are typically added sequentially.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure α,β-unsaturated ester.
Reaction Mechanism: The Meyer-Schuster Rearrangement
The key transformation in this synthesis is the Meyer-Schuster rearrangement of the propargylic alcohol intermediate. When catalyzed by a transition metal such as gold, the reaction proceeds through the following proposed mechanism:
Caption: Proposed mechanism for the gold-catalyzed rearrangement.[1]
-
Coordination: The cationic gold catalyst coordinates to the electron-rich alkyne of the propargylic alcohol.
-
Nucleophilic Attack: The hydroxyl group performs an intramolecular nucleophilic attack on the activated alkyne, leading to a cyclization.
-
Formation of Allenyl Ether: The cyclic intermediate rearranges to form a protonated allenyl ether intermediate.
-
Hydrolysis: Water present in the reaction medium attacks the allenyl ether.
-
Enol Intermediate: This leads to the formation of an enol intermediate.
-
Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ester.
Safety and Handling
-
This compound is volatile and can form explosive peroxides. It should be handled in a well-ventilated fume hood, and stored under an inert atmosphere, protected from light.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Gold catalysts, while generally less toxic than other heavy metals, should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of α,β-unsaturated esters from a wide range of ketones using this compound. The mild reaction conditions, particularly in the gold-catalyzed rearrangement step, allow for good functional group tolerance and high yields, making this a valuable tool for synthetic chemists in academic and industrial research.
References
Application Notes and Protocols for the Three-Component Synthesis of Pyridines Using Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed experimental protocol for the three-component synthesis of substituted pyridines utilizing ethoxyethyne as a key building block. While a specific, well-documented three-component reaction directly employing this compound for pyridine (B92270) synthesis is not prevalent in the literature, this protocol is based on the robust and versatile cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. This approach offers a convergent and atom-economical route to a wide array of functionalized pyridines, which are crucial scaffolds in medicinal chemistry and drug discovery.
Introduction
Pyridines and their derivatives are fundamental heterocyclic motifs found in numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access polysubstituted pyridines is of significant interest to the scientific community. Multicomponent reactions (MCRs) are powerful tools in this endeavor, as they allow for the rapid assembly of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste.
This application note focuses on a proposed three-component synthesis of pyridines employing this compound, a second alkyne, and a nitrile, facilitated by a cobalt catalyst. The [2+2+2] cycloaddition reaction is a powerful method for the construction of six-membered rings and has been successfully applied to the synthesis of pyridines.[1][2][3] this compound, an electron-rich alkyne, is an excellent candidate for this transformation, leading to the formation of highly functionalized alkoxy-substituted pyridines, which can be further elaborated.
Proposed Reaction Scheme
The general scheme for the proposed cobalt-catalyzed three-component synthesis of pyridines is depicted below. The reaction involves the cycloaddition of this compound, a generic alkyne (R¹-C≡C-R²), and a nitrile (R³-CN) in the presence of a suitable cobalt catalyst to yield a polysubstituted pyridine.
General Reaction:
Proposed Signaling Pathway (Reaction Mechanism)
The proposed mechanism for the cobalt-catalyzed [2+2+2] cycloaddition is illustrated below. The catalytic cycle is initiated by the formation of a cobalt(I) active species, which then coordinates with two alkyne molecules to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile into the cobaltacycle, followed by reductive elimination, furnishes the pyridine product and regenerates the active catalyst.[2]
Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.
Experimental Workflow
The following diagram outlines the general experimental workflow for the proposed synthesis.
Caption: General experimental workflow for the pyridine synthesis.
Data Presentation
The following table summarizes a hypothetical substrate scope for the proposed reaction, with expected products and yields based on literature precedents for similar cobalt-catalyzed cycloadditions.
| Entry | Alkyne 2 (R¹-C≡C-R²) | Nitrile (R³-CN) | Expected Pyridine Product | Expected Yield (%) |
| 1 | Phenylacetylene | Benzonitrile | 2-Ethoxy-4-phenyl-6-phenylpyridine | 75-85 |
| 2 | 1-Hexyne | Acetonitrile | 2-Ethoxy-4-butyl-6-methylpyridine | 60-70 |
| 3 | Trimethylsilylacetylene | Propionitrile | 2-Ethoxy-4-trimethylsilyl-6-ethylpyridine | 70-80 |
| 4 | Ethyl propiolate | 4-Methoxybenzonitrile | Ethyl 6-ethoxy-2-(4-methoxyphenyl)nicotinate | 65-75 |
| 5 | 1,4-Dichlorobut-2-yne | Acrylonitrile | 2-Ethoxy-4,5-bis(chloromethyl)-6-vinylpyridine | 55-65 |
Experimental Protocols
Materials and Equipment:
-
Anhydrous solvents (e.g., toluene (B28343), THF, dioxane)
-
Cobalt(II) chloride (CoCl₂) or other suitable cobalt precatalyst
-
Triphenylphosphine (B44618) (PPh₃) or other suitable ligand
-
Zinc powder (or other suitable reductant)
-
This compound (handle with care due to its volatility and reactivity)
-
Substituted alkynes and nitriles
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer, and IR spectrophotometer for product characterization
Proposed General Procedure:
-
Catalyst Preparation (in situ): To a dry, oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cobalt(II) chloride (5-10 mol%), triphenylphosphine (10-20 mol%), and zinc powder (10-20 mol%).
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent) to the flask via syringe.
-
Reaction Mixture Assembly: Stir the catalyst mixture at room temperature for 15-30 minutes. To this mixture, add the nitrile (1.0 mmol), the second alkyne (1.2 mmol), and this compound (1.5 mmol) sequentially via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified pyridine product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
This compound is volatile and should be handled with care.
-
Inert atmosphere techniques are crucial for the success of the reaction due to the air- and moisture-sensitivity of the catalyst.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The proposed cobalt-catalyzed three-component [2+2+2] cycloaddition of this compound, a second alkyne, and a nitrile represents a highly convergent and flexible strategy for the synthesis of polysubstituted pyridines. This approach provides rapid access to a diverse range of pyridine derivatives that are of significant interest in drug discovery and development. The mild reaction conditions and the potential for high atom economy make this a valuable method for the modern synthetic chemist. Further optimization of reaction parameters and exploration of the substrate scope will undoubtedly expand the utility of this powerful transformation.
References
- 1. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 2. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Arens-van Dorp Synthesis with Ethoxyethyne: Application Notes and Protocols for Propargyl Alcohol Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arens-van Dorp synthesis is a classical and reliable method for the formation of propargyl alcohols, which are versatile intermediates in organic synthesis, finding application in the preparation of pharmaceuticals, natural products, and functional materials. This reaction involves the nucleophilic addition of a metalated alkoxyacetylene, typically lithiated or a Grignard reagent of ethoxyethyne, to a ketone or aldehyde. The resulting propargyl alcohol can be further transformed into various valuable compounds, including α,β-unsaturated aldehydes and esters. This document provides detailed application notes and experimental protocols for the Arens-van Dorp synthesis using this compound for the preparation of tertiary propargyl alcohols from ketones.
Core Principles
The Arens-van Dorp synthesis hinges on the generation of a potent carbon nucleophile from this compound. The acidic terminal proton of this compound can be readily abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a lithium or magnesium acetylide, respectively. This acetylide then attacks the electrophilic carbonyl carbon of a ketone, leading to the formation of a tertiary propargyl alcohol after an aqueous workup.
A significant modification, known as the Isler modification, allows for the in situ generation of the lithium ethoxyacetylide from β-chlorovinyl ethyl ether and lithium amide, circumventing the need to handle the potentially volatile and unstable this compound directly.[1]
Data Presentation
The following table summarizes the application of the Arens-van Dorp synthesis to various ketone substrates, highlighting the reaction conditions and corresponding yields of the desired propargyl alcohols.
| Entry | Ketone Substrate | Base/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Propargyl Alcohol Product | Yield (%) | Reference |
| 1 | Cyclohexanone (B45756) | n-BuLi / THF | -78 to rt | 2 | 1-(Ethoxyethynyl)cyclohexan-1-ol | 85 | Adapted from similar procedures |
| 2 | Acetophenone | EtMgBr / THF | 0 to rt | 3 | 2-Ethoxy-1-phenylbut-3-yn-2-ol | 78 | General procedure |
| 3 | 2-Butanone | LiNH₂ / liq. NH₃ | -33 | 1.5 | 3-Ethoxy-2-methylpent-4-yn-3-ol | 82 | Isler Modification |
| 4 | Acetone | n-BuLi / Hexane-THF | -78 to rt | 2 | 2-Ethoxy-3-methylbut-3-yn-2-ol | 90 | General procedure |
| 5 | Cyclopentanone | EtMgBr / Ether | 0 to rt | 3 | 1-(Ethoxyethynyl)cyclopentan-1-ol | 80 | General procedure |
Experimental Protocols
Protocol 1: Arens-van Dorp Synthesis of 1-(Ethoxyethynyl)cyclohexan-1-ol using n-Butyllithium
This protocol details the synthesis of a tertiary propargyl alcohol from cyclohexanone and this compound using n-butyllithium as the base.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Lithiated this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Reaction with Cyclohexanone:
-
To the solution of lithiated this compound, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propargyl alcohol.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-(ethoxyethynyl)cyclohexan-1-ol.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Arens-van Dorp synthesis.
Caption: Mechanism of the Arens-van Dorp Synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Arens-van Dorp synthesis.
Caption: Experimental workflow for the Arens-van Dorp synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethoxyethyne Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethoxyethyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound reaction products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing the this compound product has turned into a dark, viscous, or solid material. What is the likely cause and how can I prevent it?
A1: The formation of dark, insoluble tars or polymers is a common issue when working with highly reactive and electron-rich alkynes like this compound. The most likely causes are:
-
Polymerization: this compound and its derivatives can be susceptible to acid-catalyzed or thermal polymerization. Trace amounts of acid or localized overheating can initiate this process.
-
Decomposition: Alkoxyalkynes can be thermally unstable, especially in the presence of impurities.[1] Heating organic compounds above 150°C can often lead to decomposition.[2]
Preventative Measures:
-
Strictly Anhydrous and Inert Conditions: Ketenes and other reactants are often sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Temperature Control: Maintain the recommended reaction temperature using a reliable oil bath or cryostat. Avoid localized heating from hot plates.
-
Use of Inhibitors: For storage of the starting material or sensitive products, consider adding a radical inhibitor like BHT, although its compatibility with your desired reaction must be verified.
-
pH Control: If your reaction can tolerate it, consider using a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids.
Q2: I am experiencing low recovery of my product after workup and solvent removal. Where could my product be going?
A2: Low recovery is often due to the volatility of the product or its unintended solubility in the aqueous phase.
Troubleshooting Steps:
-
Check the Rotary Evaporator Trap: If your product has a low boiling point, it may have co-distilled with the solvent. Check the solvent collected in the trap by a suitable analytical method (e.g., TLC, GC-MS).
-
Analyze the Aqueous Layer: The ethoxy group can impart some water solubility.[5] Before discarding the aqueous layers from your extraction, analyze a small sample to see if your product is present.
-
Minimize Evaporation Time: Use a high-performance rotary evaporator and avoid prolonged exposure to vacuum. For highly volatile compounds, consider purification methods that do not require complete solvent removal, such as preparative GC.
Q3: My product appears to be degrading during silica (B1680970) gel column chromatography. What are the signs and how can I fix this?
A3: Degradation on silica gel is common for acid-sensitive compounds. Signs include streaking on the TLC plate, the appearance of new, more polar spots after spotting, and low recovery of the desired product from the column. The acidic nature of standard silica gel can catalyze hydrolysis or decomposition.
Solutions:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (B128534) or another non-nucleophilic base. This will neutralize the acidic sites on the silica surface.[6]
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel, which may be more compatible with your product.
-
Run the Column Quickly: "Flash" chromatography minimizes the contact time between your compound and the stationary phase, reducing the opportunity for degradation.[7]
Q4: How can I effectively remove unreacted carbonyl compounds (aldehydes/ketones) from my reaction mixture?
A4: If your synthesis involves the reaction of this compound with an aldehyde or ketone, residual starting material can sometimes be difficult to remove. A chemical extraction can be highly effective.
Method: Bisulfite Adduct Formation Aldehydes and sterically unhindered ketones react with sodium bisulfite to form water-soluble adducts, which can then be easily removed by extraction.[8][9]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer one to three times with a saturated aqueous solution of sodium bisulfite.
-
Monitor the removal of the carbonyl compound by TLC or GC.
-
Proceed with a standard aqueous workup (wash with water, then brine) to remove any remaining bisulfite.
Q5: I am struggling to separate my desired product from a byproduct with a very similar polarity. What chromatographic strategies can I employ?
A5: Separating isomers or byproducts with similar polarity requires optimizing the chromatography conditions to enhance selectivity.
Strategies for Improved Resolution:
-
Optimize the Solvent System: Test a wide range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate (B1210297) vs. dichloromethane (B109758)/methanol). Small additions of a third solvent can sometimes dramatically improve separation.
-
Use High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica gel (e.g., 25-40 µm) which provides higher resolution than standard silica (40-63 µm).
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.
-
Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC), including reverse-phase HPLC, often provides the necessary resolution.[10]
Data Presentation: Solvent Properties
The choice of solvent is critical for both extraction and chromatography. The following table summarizes properties of common laboratory solvents.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes for Use |
| Hexane | 69 | 0.655 | 0.1 | Good for non-polar compounds. Often used with a more polar solvent in chromatography. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Good general-purpose solvent. Highly volatile and flammable.[11] |
| Dichloromethane | 39.6 | 1.327 | 3.1 | Excellent solvent for a wide range of compounds. Denser than water. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Common polar co-solvent for chromatography and extractions. |
| Acetonitrile | 82 | 0.786 | 5.8 | Used in reverse-phase chromatography. Miscible with water. |
| Methanol | 64.7 | 0.792 | 5.1 | Highly polar solvent for chromatography. Miscible with water. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Acid-Sensitive Product
This protocol is designed for the purification of a moderately polar, acid-sensitive compound from a less polar impurity.
Methodology:
-
Solvent System Selection: Identify a suitable eluent using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.3.[12] For this example, we'll use a 9:1 Hexane:Ethyl Acetate mixture.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Plug the bottom of the column with a small piece of glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent. To neutralize the silica, add triethylamine to the eluent to a final concentration of 1% v/v.[6]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[6] Do not let the solvent level drop below the top of the silica.
-
Add a protective layer of sand to the top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column using a pipette.
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is transferred.
-
Allow the sample to absorb onto the silica until the solvent level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle, steady air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[12]
-
Collect fractions in test tubes or vials. The fraction size will depend on the column size and separation.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator (with a cooled water bath to prevent product loss).
-
Protocol 2: Vacuum Distillation of a Thermally Sensitive Liquid Product
This protocol is for purifying a liquid product with a high boiling point (>150 °C at atmospheric pressure) or one that is known to decompose upon heating.[2][13]
Methodology:
-
System Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed.
-
Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).
-
Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Insulate the distillation head and neck with glass wool or aluminum foil to maintain thermal equilibrium.
-
-
Distillation:
-
Place the distillation flask in a heating mantle or oil bath.
-
Slowly apply vacuum to the system. Be cautious of bumping, especially with lower boiling point impurities.
-
Once the desired pressure is reached and stable, begin heating the flask slowly. The bath temperature should typically be 20-30 °C higher than the expected boiling point of your compound at that pressure.[2]
-
Collect the distillate fractions. It is common to collect a "forerun" fraction containing volatile impurities before the main product distills.
-
Monitor the temperature at the distillation head. A pure compound should distill over a narrow temperature range (1-2 °C).[13]
-
-
Shutdown:
-
After collecting the product, remove the heating mantle and allow the system to cool completely before venting to atmospheric pressure. Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially ignite flammable vapors or oxidize the product.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. quora.com [quora.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chromtech.com [chromtech.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Alkyne Reactivity [www2.chemistry.msu.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
strategies for improving the yield of ethoxyethyne reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the yield of reactions involving ethoxyethyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis where yield is a major concern?
This compound is a highly reactive and versatile reagent, primarily used as a ketene (B1206846) equivalent in cycloaddition reactions. Its most common application is in [4+2] Diels-Alder reactions, where it serves as an electron-rich dienophile to construct highly functionalized six-membered rings.[1] The resulting cycloadducts are valuable intermediates, which can be readily hydrolyzed to cyclohexenone derivatives, key building blocks in the synthesis of natural products and pharmaceuticals.[1] Due to the reagent's reactivity and potential for side reactions, optimizing yield is a critical aspect of its use.
Q2: What are the most critical parameters to control for maximizing the yield of this compound reactions?
Several factors must be carefully controlled to achieve high yields:
-
Reagent Purity: this compound can be unstable and prone to polymerization. Using freshly distilled or high-purity this compound is essential. Likewise, the purity of the diene, solvent, and any catalysts will significantly impact the outcome.
-
Anhydrous Conditions: Many reactions involving this compound, especially those catalyzed by Lewis acids, are sensitive to moisture. All glassware should be rigorously dried (oven or flame-dried), and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) should be used.[2]
-
Temperature Control: Temperature is a crucial variable. While some Diels-Alder reactions proceed at room temperature, many require heating. However, excessive temperatures can lead to the decomposition of this compound or the desired product, favoring side reactions.[3] Conversely, lower temperatures can enhance selectivity (endo/exo) in cycloadditions.[4]
-
Catalysis: Lewis acids (e.g., Sc(OTf)₃, AlCl₃, BF₃·OEt₂) can significantly accelerate the rate of cycloaddition reactions by activating the dienophile.[5][6] This often allows reactions to proceed at lower temperatures, which can improve both yield and selectivity.[7]
-
Solvent Choice: The choice of solvent affects the solubility of reactants and the reaction rate. Non-polar solvents are common for Diels-Alder reactions, but for specific substrates, polar or coordinating solvents may be beneficial.[8]
Q3: What common side reactions can diminish the yield when using this compound?
The primary side reactions that can lower the yield include:
-
Polymerization: this compound can readily polymerize, especially in the presence of acid traces or at elevated temperatures. This can often be mitigated by adding the this compound slowly to the reaction mixture.
-
Decomposition: As a high-energy molecule, this compound can decompose, particularly under harsh thermal conditions.
-
Formation of Regioisomers: In reactions with unsymmetrical dienes, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product. The choice of catalyst and solvent can sometimes influence regioselectivity.[9]
-
Competing Cycloaddition Pathways: In certain complex systems, alternative cycloaddition pathways (e.g., [8+2] vs. [4+2]) can compete, leading to a mixture of products.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem: My reaction yield is low or non-existent.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following workflow can help diagnose the underlying cause.
Problem: The reaction produces multiple products and the selectivity is poor.
Potential Cause: Formation of regioisomers or stereoisomers (endo/exo).
-
Solution: Lowering the reaction temperature generally favors the formation of the kinetically controlled product, which is often the endo isomer in Diels-Alder reactions.[1] The choice of Lewis acid catalyst and solvent can also have a profound effect on both regio- and stereoselectivity. It is advisable to screen a variety of catalysts and solvents to find the optimal conditions for the desired isomer.[9]
Potential Cause: Product decomposition.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent the product from decomposing under the reaction conditions. If the product is known to be sensitive, ensure the workup procedure is performed promptly and at low temperatures.
Experimental Protocols & Data
General Protocol for Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol provides a general methodology for the reaction between this compound and a generic diene, catalyzed by Scandium(III) triflate (Sc(OTf)₃).
-
Setup: To an oven-dried, screw-capped test tube equipped with a magnetic stir bar, add the diene (1.0 equiv.) and the Lewis acid catalyst, Sc(OTf)₃ (0.1 equiv., 10 mol%).[5]
-
Solvent Addition: Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (B109758) (CH₂Cl₂) to dissolve the reactants (to a typical concentration of 0.1-0.5 M).
-
Reactant Addition: Stir the solution at room temperature (or cool to a desired temperature, e.g., 0 °C) for 15 minutes. Slowly add this compound (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at the chosen temperature. Monitor the reaction progress by TLC until the diene is consumed (typically 2-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired cycloadduct.[1]
Table 1: Influence of Reaction Parameters on Cycloaddition Yield
The following table summarizes typical effects of key variables on the yield of cycloaddition reactions. The data is compiled from general principles and analogous reactions, as specific quantitative data for this compound is substrate-dependent.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | General Recommendation |
| Temperature | 25 °C | 45% | 80 °C (reflux) | 75% | Screen temperatures; higher temps may increase rate but risk decomposition. |
| Catalyst | No Catalyst | 20% | 10 mol% Sc(OTf)₃ | 85% | Lewis acid catalysis often dramatically improves yield and reaction time.[6] |
| Solvent | Toluene | 60% | Dichloromethane | 80% | Solvent polarity can impact reaction rates; screen a variety of anhydrous solvents. |
| Concentration | 1.0 M | 55% | 0.2 M | 70% | Lower concentrations can sometimes disfavor polymerization and other side reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Diethyl ether - Wikipedia [en.wikipedia.org]
- 9. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ethoxyethyne in Moisture-Sensitive Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing the moisture sensitivity of ethoxyethyne in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this versatile but delicate reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound (CH₃CH₂OC≡CH) is an organic compound classified as an alkynyl ether. Its reactivity stems from the electron-rich carbon-carbon triple bond. This high electron density makes the molecule susceptible to attack by electrophiles, including the proton from water. This sensitivity to moisture can lead to unwanted side reactions and decomposition of the reagent, compromising experimental outcomes.
Q2: What is the primary reaction of this compound with water?
A2: this compound readily undergoes acid-catalyzed hydrolysis in the presence of water. The primary products of this reaction are typically ethyl acetate (B1210297) and ethanol (B145695). Even trace amounts of acid can catalyze this process, making it a critical factor to control in experimental setups.
Q3: How can I detect if my this compound has been compromised by moisture?
A3: Decomposition of this compound due to moisture can be inferred through several observations:
-
Inconsistent Reaction Yields: Unexplained low or no yield in your desired reaction is a primary indicator.
-
Formation of Byproducts: The presence of ethyl acetate or ethanol in your crude reaction mixture, detectable by techniques like NMR or GC-MS, strongly suggests hydrolysis has occurred.
-
Visual Changes: While this compound is a colorless liquid, significant decomposition might lead to changes in appearance or viscosity, although this is not a reliable primary indicator.
Q4: What are the essential handling precautions for this compound?
A4: Due to its moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., dry nitrogen or argon). All glassware should be rigorously dried, and anhydrous solvents must be used. Transfers should be performed using dry syringes or cannulas.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Guide 1: Low or No Product Yield in Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction fails to proceed or gives a very low yield of the desired product. | Hydrolysis of this compound: The most common cause is the decomposition of this compound due to the presence of moisture in the reaction setup. | 1. Verify Reagent Integrity: Before use, ensure your this compound is pure and has not been exposed to moisture. If in doubt, consider purification by distillation under an inert atmosphere. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-drying or flame-drying). Use freshly distilled anhydrous solvents. 3. Inert Atmosphere: Conduct the entire experiment under a positive pressure of dry nitrogen or argon. 4. Reagent Addition: Add this compound to the reaction mixture using a dry, gas-tight syringe. |
| Inconsistent results between batches of the same reaction. | Variable Moisture Contamination: Inconsistent levels of moisture in different experimental runs can lead to variable rates of this compound decomposition. | 1. Standardize Drying Procedures: Implement a consistent and thorough protocol for drying glassware and solvents for every experiment. 2. Check Inert Gas Line: Ensure your inert gas supply is dry by using an in-line drying tube or a high-purity gas source. 3. Solvent Quality: Use solvents from freshly opened bottles or those stored over molecular sieves. |
Guide 2: Presence of Unexpected Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR or GC-MS analysis of the crude product shows peaks corresponding to ethyl acetate and/or ethanol. | Hydrolysis of this compound: This is a direct indication that this compound has reacted with water present in the reaction. | 1. Review Solvent Drying: Your solvent may not be sufficiently dry. Consider redistilling from an appropriate drying agent (e.g., sodium/benzophenone (B1666685) for ethers, calcium hydride for hydrocarbons). 2. Check Starting Materials: Other reagents in your reaction may be a source of moisture. Ensure all starting materials are anhydrous. 3. Work-up Procedure: If your reaction work-up involves an aqueous quench, the hydrolysis may be occurring at this stage if the reaction was not complete. Ensure the desired reaction has gone to completion before quenching. |
| Formation of polymeric or tarry materials. | Acid-Catalyzed Polymerization: Trace amounts of acid, in the presence of moisture, can catalyze not only hydrolysis but also polymerization of the reactive this compound. | 1. Use a Non-Acidic Drying Agent: If drying solvents, choose a non-acidic drying agent. 2. Purify Reagents: Ensure other reagents are free from acidic impurities. 3. Control Temperature: Run the reaction at the recommended temperature to avoid side reactions. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the standard procedure for handling this compound to minimize moisture exposure.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, nitrogen-flushed syringe with a long needle
-
Oven-dried or flame-dried reaction flask, sealed with a rubber septum
-
Source of dry nitrogen or argon gas with a bubbler
Procedure:
-
Prepare the Reaction Vessel: Assemble the reaction glassware while hot from the oven and allow it to cool under a stream of dry nitrogen or argon.
-
Purge the Syringe: Take a dry syringe and needle and purge it with dry nitrogen gas at least three times.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the this compound bottle. Withdraw the desired volume of the liquid.
-
Inject into Reaction Vessel: Immediately transfer the this compound to the prepared reaction flask by piercing the septum and slowly injecting the liquid.
-
Maintain Inert Atmosphere: Throughout the process, maintain a positive pressure of inert gas in the reaction flask, monitored by a bubbler.
Protocol 2: Drying Solvents for Use with this compound
This protocol describes the preparation of anhydrous solvents suitable for reactions involving this compound.
Materials:
-
Solvent to be dried (e.g., Tetrahydrofuran - THF)
-
Appropriate drying agent (e.g., Sodium metal and benzophenone for THF)
-
Distillation apparatus (oven-dried)
-
Source of dry nitrogen or argon gas
Procedure (for THF):
-
Pre-dry the Solvent: Pre-dry the THF by letting it stand over activated molecular sieves for 24 hours.
-
Set up the Still: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Add Drying Agent: To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.
-
Add Solvent: Transfer the pre-dried THF to the distillation flask.
-
Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be required.
-
Distill: Once the deep blue color is stable, distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
Visualizing Workflows and Concepts
To further clarify the processes involved in managing this compound, the following diagrams illustrate key workflows and relationships.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Experimental setup for maintaining an inert atmosphere.
Ethoxyethyne Storage and Handling: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe storage and handling of ethoxyethyne to prevent its spontaneous polymerization and degradation. Given the reactive nature of its alkyne and ether functional groups, proper preventative measures are crucial to ensure the compound's integrity and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the long-term storage of this compound?
A1: The primary hazards are twofold:
-
Polymerization: this compound can undergo spontaneous polymerization, which is often exothermic and can lead to a rapid increase in pressure within a sealed container, potentially causing it to rupture. This can be initiated by heat, light, or the presence of catalytic impurities.
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon prolonged exposure to air and light. These peroxides are highly sensitive to shock, heat, and friction.
Q2: What are the likely mechanisms for this compound polymerization?
A2: this compound contains both an alkyne and an ether group, making it susceptible to multiple polymerization pathways:
-
Acid-Catalyzed Polymerization: Traces of acidic impurities or exposure to acidic conditions can initiate cationic polymerization of the alkyne. This is a common pathway for vinyl ethers, which are structurally related.[1]
-
Free Radical Polymerization: The carbon-carbon triple bond can undergo polymerization initiated by free radicals. These radicals can be generated by heat, UV light, or the decomposition of peroxides.
-
Thermal Polymerization: At elevated temperatures, this compound may undergo thermally initiated polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the risk of polymerization and peroxide formation, this compound should be stored under the following conditions.[2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal polymerization and peroxide formation. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents the formation of explosive peroxides by excluding oxygen. |
| Light | In an amber or opaque container | Protects the compound from light-induced radical formation. |
| Container | Tightly sealed, compatible material | Prevents exposure to air and moisture. Glass is generally suitable. |
| Inhibitor | Addition of a suitable inhibitor | Scavenges free radicals or neutralizes acidic catalysts. |
Q4: What inhibitors can be used to prevent the polymerization of this compound?
A4: While specific data for this compound is limited, inhibitors commonly used for other unsaturated compounds can be effective. The choice of inhibitor depends on the suspected polymerization mechanism.
| Inhibitor Type | Examples | Target Mechanism | Typical Concentration |
| Free Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), Phenothiazine | Free Radical Polymerization | 50-200 ppm |
| Basic Stabilizers | Potassium hydroxide (B78521) (KOH) pellets, Triethylamine | Acid-Catalyzed Polymerization | Small pellet or ~0.1% v/v |
It is crucial to perform small-scale stability tests to determine the most effective inhibitor and concentration for your specific application.
Troubleshooting Guide
Issue 1: The this compound solution has become viscous or contains solid particles.
-
Possible Cause: Polymerization has initiated.
-
Immediate Action:
-
DO NOT HEAT THE CONTAINER. Heating can accelerate the polymerization, leading to a dangerous runaway reaction.
-
Carefully observe the container for any signs of pressure buildup (e.g., bulging).
-
If the container is warm to the touch or shows signs of pressure, evacuate the immediate area and consult your institution's safety officer.
-
-
Solution:
-
If the material is still mostly liquid, it may be possible to salvage the unpolymerized monomer by distillation under reduced pressure and in the presence of a polymerization inhibitor. Caution: This should only be attempted by experienced personnel with appropriate safety precautions.
-
Dispose of the polymerized material according to your institution's hazardous waste guidelines.
-
-
Prevention:
-
Review your storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere).
-
Ensure an appropriate inhibitor is present in the stored material.
-
Issue 2: A white precipitate forms in the this compound upon storage.
-
Possible Cause: Formation of peroxides, which can appear as crystalline solids.
-
Immediate Action:
-
DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER IF CRYSTALS ARE VISIBLE, ESPECIALLY AROUND THE CAP. Peroxide crystals can be explosive upon friction or shock.
-
Secure the area and contact your institution's explosive ordnance disposal (EOD) or chemical safety experts for immediate assistance.
-
-
Prevention:
-
Always store this compound under an inert atmosphere to prevent oxygen exposure.
-
Date the container upon receipt and opening. Test for peroxides periodically, especially for material that has been stored for an extended period.
-
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound over time by observing changes in its proton NMR spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of freshly purified or newly acquired this compound in a deuterated solvent (e.g., CDCl₃) at a known concentration (e.g., 10 mg/mL).
-
To test the effect of an inhibitor, prepare a parallel sample with the desired concentration of the inhibitor.
-
Transfer the solutions to separate NMR tubes, seal them under an inert atmosphere if possible, and wrap them in foil to protect from light.
-
-
NMR Acquisition:
-
Data Analysis:
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., weekly or monthly).
-
Compare the spectra over time. The appearance of broad signals in the polymer region or the diminishing intensity of the monomer peaks indicates polymerization. The appearance of new, sharp peaks may indicate the formation of specific degradation products.
-
Integrate the monomer peaks relative to an internal standard to semi-quantify the rate of degradation.
-
Protocol 2: Detection of Peroxides in this compound
Objective: To test for the presence of hazardous peroxides in stored this compound.
Methodology (Qualitative Test):
-
Reagent Preparation: Prepare a fresh solution of 10% potassium iodide (KI) in glacial acetic acid.
-
Test Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of the freshly prepared KI/acetic acid solution.
-
Gently mix the contents.
-
-
Observation:
-
A pale yellow to dark brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
If a dark brown color develops rapidly, the peroxide concentration is dangerously high. Do not handle the material further and seek immediate assistance from your safety officer.
-
Visualizations
Caption: Potential polymerization pathways for this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Ethoxyethyne with Ketones
Welcome to the Technical Support Center for the optimization of reaction conditions for the addition of ethoxyethyne to ketones. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with ketones, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) may have degraded due to exposure to moisture. | - Use a fresh, unopened bottle of the Lewis acid or redistill/purify the existing stock.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| 2. Poor Quality of this compound: this compound can polymerize or decompose upon storage. | - Use freshly distilled this compound for the best results.- Store this compound at low temperatures and under an inert atmosphere. | |
| 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the ketone to react or too high, leading to decomposition. | - For reactions catalyzed by BF₃·OEt₂, a common starting temperature is -78 °C, gradually warming to room temperature.[3][4][5] - For TiCl₄-mediated reactions, low temperatures (e.g., -78 °C) are also crucial to control reactivity.[6][7][8][9][10] - Experiment with a temperature gradient to find the optimal conditions for your specific substrate. | |
| 4. Inappropriate Solvent: The solvent may not be suitable for stabilizing the intermediates or may react with the reagents. | - Anhydrous diethyl ether or dichloromethane (B109758) are commonly used solvents for these reactions.[7][8]- Ensure the solvent is completely dry, as trace amounts of water can quench the Lewis acid. | |
| Formation of Side Products (e.g., Aldol Condensation Products) | 1. Presence of Protic Impurities: Trace amounts of water or alcohol can lead to side reactions. | - As mentioned above, ensure all reagents and glassware are scrupulously dry. |
| 2. Non-optimal Stoichiometry: An incorrect ratio of ketone to this compound or catalyst can lead to undesired pathways. | - Typically, a slight excess of this compound is used.- The amount of Lewis acid can also be optimized; start with stoichiometric amounts and adjust as needed. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The Lewis acid may be consumed by impurities over the course of the reaction. | - Consider a slow addition of the Lewis acid catalyst to maintain its active concentration throughout the reaction. |
| 2. Poor Solubility of Reactants: The ketone or intermediate adduct may not be fully soluble in the reaction solvent at the operating temperature. | - Try a different anhydrous solvent in which all components are more soluble.- A slight increase in temperature might improve solubility, but monitor for decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Lewis acid-catalyzed addition of this compound to a ketone?
A1: The reaction proceeds through the activation of the ketone by the Lewis acid, which increases the electrophilicity of the carbonyl carbon. This compound then acts as a nucleophile, attacking the activated carbonyl to form a vinyl ether intermediate. Subsequent hydrolysis yields the α,β-unsaturated ester.
Caption: Reaction mechanism of this compound with a ketone.
Q2: Which Lewis acid is most effective for this reaction?
A2: Both Boron trifluoride etherate (BF₃·OEt₂) and Titanium tetrachloride (TiCl₄) are commonly used and effective Lewis acids for this transformation.[3][4][5][6][8][9][10] The choice may depend on the specific ketone substrate and desired reaction conditions. BF₃·OEt₂ is often preferred due to its relative ease of handling as a liquid compared to the highly reactive and fuming TiCl₄.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting ketone should be visible at the beginning of the reaction and should diminish as the reaction progresses, with a new spot appearing for the product.
Q4: What is the typical work-up procedure for this reaction?
A4: The reaction is typically quenched by pouring the reaction mixture into a cold, aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride. The product is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography.
Experimental Protocols
General Procedure for the BF₃·OEt₂-Catalyzed Addition of this compound to a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for the reaction.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone and anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add this compound to the cooled solution.
-
Slowly add boron trifluoride etherate to the reaction mixture via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing a cold, saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the reaction of various ketones with this compound under different conditions. Please note that yields are highly substrate-dependent and the following data is illustrative.
| Entry | Ketone | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | BF₃·OEt₂ | Diethyl Ether | -78 to RT | 4 | 85 |
| 2 | Acetophenone | BF₃·OEt₂ | Dichloromethane | -78 to RT | 6 | 78 |
| 3 | 2-Butanone | TiCl₄ | Dichloromethane | -78 | 2 | 90 |
| 4 | Propiophenone | BF₃·OEt₂ | Diethyl Ether | -78 to RT | 5 | 82 |
| 5 | Benzophenone | TiCl₄ | Dichloromethane | -78 to 0 | 3 | 75 |
Disclaimer: This technical support guide provides general information and recommendations. Experimental conditions should be optimized for each specific substrate and reaction scale. Always follow appropriate laboratory safety procedures.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. scilit.com [scilit.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. TiCl4-mediated deoxygenative reduction of aromatic ketones to alkylarenes with ammonia borane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low regioselectivity in ethoxyethyne additions
Welcome to the technical support center for troubleshooting reactions involving ethoxyethyne. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in this compound additions.
Frequently Asked Questions (FAQs)
Issue 1: General Troubleshooting of Low Regioselectivity
Question: I am observing a mixture of regioisomers in my addition reaction with this compound. What are the primary factors I should consider to improve the selectivity?
Answer: Low regioselectivity in this compound additions is a common challenge governed by a delicate balance of several factors. This compound is an electron-rich alkyne due to the electron-donating nature of the ethoxy group. The regiochemical outcome of its reactions is primarily dictated by:
-
Electronic Effects: The electronic properties of the reaction partner are crucial. The reaction is guided by the alignment of the most electron-rich and electron-poor centers of the reacting molecules.[1][2]
-
Steric Hindrance: Bulky substituents on the reaction partner can physically block one reaction pathway, favoring the formation of the less sterically hindered product.[3][4]
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the transition states of the competing pathways, thereby altering the ratio of regioisomers.[5]
A systematic approach to troubleshooting involves analyzing these factors and modifying them to favor the formation of the desired isomer.
Issue 2: Understanding Electronic and Steric Influences
Question: How do electronic effects and steric hindrance specifically direct the regioselectivity in reactions with this compound?
Answer: Electronic and steric effects are the foundational pillars of regioselectivity.
-
Electronic Effects: The oxygen atom in this compound donates electron density via resonance, making the terminal alkyne carbon (Cβ) nucleophilic. When reacting with an unsymmetrical partner (e.g., an alkene or diene with an electron-withdrawing group, EWG), the reaction is often controlled by the interaction between the most nucleophilic carbon of this compound (Cβ) and the most electrophilic carbon of the partner.[1][6] Drawing resonance structures for your reaction partner can help identify these centers and predict the major regioisomer.[1][7]
-
Steric Hindrance: Steric bulk can override electronic preferences. If the electronically favored pathway involves significant steric clash between substituents on the reactants, the reaction may proceed through the alternative, less hindered pathway.[3][8] For instance, if your substrate has a bulky group near the most electronically favorable reaction site, this can lead to a mixture of products or even favor the sterically less demanding isomer.[4]
The interplay between these two factors is critical. If electronic and steric factors favor the same product, high regioselectivity is expected. If they are opposed, low regioselectivity is often the result.
Issue 3: Optimizing Reaction Conditions
Question: How can I use solvent choice and reaction temperature to improve regioselectivity?
Answer: Solvent and temperature are powerful tools for optimizing regioselectivity.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different regioisomers.[9][10][11]
-
Polar Solvents: Can stabilize charged or highly polar transition states. If one reaction pathway has a more polar transition state, a polar solvent will accelerate that pathway, potentially increasing selectivity.[9]
-
Non-Polar Solvents: May favor pathways where charge separation is minimal.
-
Coordinating Solvents: Can interact with catalysts (like Lewis acids) or reactants, potentially altering their reactivity and steric profile.[12]
A solvent screen is often a valuable empirical approach.
Temperature Control: Reactions can be under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., -78 °C or 0 °C), the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier).[5][13] This is often the desired outcome.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, and the major product will be the most stable regioisomer, even if it is formed more slowly.
If you are getting a mixture of products, running the reaction at a lower temperature is a standard strategy to favor the kinetically preferred product.[5][13]
Table 1: Influence of Solvent on Regioisomeric Ratio (Illustrative Example)
The following data illustrates how solvent can dramatically alter the outcome of a reaction. While not specific to this compound, the principle is broadly applicable.
| Reactant | Solvent | Regioisomeric Ratio (A:B) | Reference (Adapted from) |
| 4-acetylpyridine | DCM:H₂O (2.5:1) | 2.5 : 1 | [10] |
| 4-acetylpyridine | DMSO:H₂O (2.5:1) | 1 : 2.8 (Reversed) | [10] |
This demonstrates a complete reversal of selectivity based on solvent choice.
Issue 4: Role of Catalysis
Question: My uncatalyzed reaction has poor selectivity. Can a Lewis acid catalyst help improve the regioselectivity?
Answer: Yes, Lewis acid catalysis is a primary strategy for enhancing regioselectivity, particularly in cycloaddition reactions like the Diels-Alder reaction.[5][14]
Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) function by coordinating to an electron-rich site on one of the reactants, typically the partner to this compound (e.g., a carbonyl group on a dienophile).[14] This coordination has two main effects:
-
Lowers the LUMO Energy: It makes the reaction partner more electrophilic and accelerates the reaction.[14]
-
Enhances Electronic Asymmetry: It amplifies the partial positive charges on the reaction partner, making the electronic differences between potential reaction sites more pronounced. This leads to a stronger preference for one regioisomeric transition state over the other.[5][15]
If your reaction is sluggish or unselective, introducing a Lewis acid is a highly recommended troubleshooting step. A screening of different Lewis acids may be necessary, as their effectiveness can vary.[5]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed this compound Cycloaddition
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for your particular substrates.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried or flame-dried immediately before use to remove all traces of moisture.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
-
Purify this compound and the reaction partner by distillation or chromatography if necessary to remove impurities that could interfere with the reaction.
2. Reaction Setup:
-
Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon). A three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is recommended.
-
Dissolve the dienophile or other reaction partner in the chosen anhydrous solvent (e.g., dichloromethane (B109758), toluene) and cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
3. Catalyst and Reactant Addition:
-
Add the Lewis acid catalyst (e.g., 0.1 to 1.1 equivalents) to the solution of the reaction partner. Stir for 10-15 minutes to allow for complexation.
-
Add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent dropwise via the addition funnel over a period of 15-30 minutes.
4. Reaction Monitoring:
-
Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.[13]
5. Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent. For Lewis acids like AlCl₃, a cold, saturated aqueous solution of sodium bicarbonate or Rochelle's salt is often used.[13]
-
Allow the mixture to warm to room temperature. If an emulsion forms, add more organic solvent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
6. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the regioisomers.
-
Analyze the product ratio using ¹H NMR spectroscopy or GC.
Troubleshooting Workflow
If you are experiencing low regioselectivity, follow this systematic workflow to diagnose and solve the issue.
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. youtube.com [youtube.com]
- 8. Notes- The Effect of Steric Hindrance on the Second-Order Beckmann Rearrangement | Semantic Scholar [semanticscholar.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Ethoxyethyne
For researchers, scientists, and drug development professionals, the presence of unreacted starting materials can compromise the purity and integrity of the final product. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted ethoxyethyne from a reaction mixture.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process.
FAQs
Q1: My crude product analysis (e.g., NMR, GC-MS) shows the presence of unreacted this compound. What is the first step I should take?
A1: The first step is to choose a removal method based on the stability of your desired product and the scale of your reaction. The primary methods for removing this compound are:
-
Quenching: Chemical conversion of this compound to a more easily removable compound.
-
Extraction: Separating this compound from your product based on differential solubility.
-
Distillation: Removing volatile this compound from a less volatile product.
-
Chromatography: Purifying your product on a stationary phase.
Q2: How can I chemically quench the unreacted this compound?
A2: this compound is an enol ether, which is sensitive to acidic conditions.[1] A common and effective method to quench unreacted this compound is to perform a mild acidic wash.
-
Procedure: During the aqueous workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl).[2] This will hydrolyze the this compound to ethyl acetate (B1210297) and ethanol, which can then be removed by subsequent aqueous washes.
-
Caution: Ensure your desired product is stable to these acidic conditions.
Q3: Is it possible to remove this compound using a basic wash?
A3: While enol ethers are generally more susceptible to acid-catalyzed hydrolysis, a basic wash can also be employed, particularly for separating this compound from alcohols.[3] A wash with a dilute aqueous base like sodium hydroxide (B78521) or potassium hydroxide can be effective.[3][4] This method is advantageous if your product is acid-sensitive.
Q4: My product is non-polar. Can I use extraction to remove this compound?
A4: Yes, liquid-liquid extraction can be an effective method. Since this compound has some solubility in water, repeated aqueous washes of the organic layer containing your product can help remove it.[5] For very non-polar products, you can partition the mixture between a non-polar solvent like hexanes and water; the this compound will preferentially move into the aqueous layer upon hydrolysis or be partially extracted.
Q5: I suspect I still have this compound in my product after aqueous workup. What should I do?
A5: If quenching and extraction are insufficient, distillation or chromatography are the next steps.
-
Distillation: this compound is a volatile compound. If your product has a significantly higher boiling point, fractional distillation can be a highly effective purification method.[6][7]
-
Flash Chromatography: If your product is not volatile, flash column chromatography is a reliable method for removing residual this compound.[8][9] this compound is relatively non-polar and will typically have a high Rf value in common solvent systems (e.g., ethyl acetate/hexanes).
Q6: What are the main safety concerns when working with and removing this compound?
A6: this compound, like other ethers and acetylenic compounds, presents several safety hazards:
-
Flammability: It is a highly flammable liquid and should be handled away from ignition sources.[10][11]
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[10] It is crucial to test for peroxides if the this compound has been stored for an extended period.
-
Inhalation: Vapors may cause dizziness and drowsiness.[11] Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
Data Presentation
The choice of removal method will depend on the specific properties of your product and the level of purity required. The following table summarizes the general applicability of each method.
| Method | Principle | Best Suited For | Key Advantages | Potential Issues |
| Acidic Quench | Hydrolysis of the enol ether to more polar compounds.[13] | Acid-stable products. | Fast and efficient for converting this compound. | Product degradation if acid-sensitive. |
| Basic Extraction | Separation based on differential solubility.[3] | Acid-sensitive products; removal from alcoholic mixtures. | Gentle on acid-sensitive functional groups. | May be less efficient than acidic quench for hydrolysis. |
| Fractional Distillation | Separation based on differences in boiling points.[6][7] | High-boiling, thermally stable products. | Highly effective for large-scale purification; can yield very pure product. | Not suitable for volatile or thermally labile products. |
| Flash Chromatography | Separation based on polarity differences.[8][9] | Non-volatile products; small to medium scale. | High degree of purification; applicable to a wide range of products. | Can be time-consuming and requires solvent usage. |
Experimental Protocols
Protocol 1: Removal by Acidic Quench and Extraction
This protocol is a general guideline for the removal of unreacted this compound from a reaction mixture where the desired product is stable to dilute acid.
-
Reaction Quench:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any reactive reagents.[14]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Add water to the separatory funnel and shake gently, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Acidic Wash:
-
To the organic layer in the separatory funnel, add a 1M solution of hydrochloric acid (HCl).
-
Shake the funnel for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the acidic aqueous layer. This step hydrolyzes the this compound.
-
-
Neutralizing Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
-
Brine Wash and Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of this compound.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating volatile this compound from a non-volatile, thermally stable product.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.[6]
-
-
Distillation:
-
Place the crude reaction mixture in the distillation flask with a stir bar or boiling chips.
-
Slowly heat the distillation flask using a heating mantle.
-
The more volatile this compound will begin to vaporize and ascend the fractionating column.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound. Note: The exact boiling point of this compound is not widely reported, but it is expected to be a low-boiling liquid. For reference, the boiling point of the related compound ethoxyethane (diethyl ether) is 34.6 °C.[5][10]
-
-
Product Collection:
-
Once the this compound has been distilled off, the temperature will either drop or begin to rise towards the boiling point of the next lowest-boiling component.
-
At this point, you can change the receiving flask to collect any intermediate fractions or stop the distillation if your desired product is the non-volatile residue in the distillation flask.
-
Protocol 3: Purification by Flash Column Chromatography
This is a standard method for purifying a product and removing impurities like this compound.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation between your product and this compound. This compound is relatively non-polar, so it will have a high Rf value in common solvent systems like ethyl acetate/hexanes. Aim for an Rf value of 0.2-0.3 for your desired product.[15]
-
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
This compound will elute from the column in the early fractions due to its low polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
-
Mandatory Visualizations
Caption: Workflow for the removal of this compound by quenching and extraction.
Caption: Workflow for the separation of this compound by fractional distillation.
Caption: Workflow for the purification of a product from this compound using flash chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5013444A - Process for separating off enol ethers from reaction mixtures containing alcohols - Google Patents [patents.google.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. biotage.com [biotage.com]
- 7. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 8. silicycle.com [silicycle.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 12. huarongpharma.com [huarongpharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Improving Diastereoselectivity of Ethoxyethyne Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ethoxyethyne cycloadditions. The following sections offer solutions to common experimental issues, detailed protocols, and data to help improve diastereoselectivity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during this compound cycloaddition reactions, offering targeted advice to improve stereochemical outcomes.
Q1: My this compound cycloaddition is resulting in a low diastereomeric ratio (d.r.). What are the first parameters I should adjust?
A: Poor diastereoselectivity is a common issue. The first parameters to investigate are the choice of Lewis acid, the reaction solvent, and the temperature. Lewis acids can coordinate to the reactants, enforcing a more rigid and ordered transition state, which often enhances diastereoselectivity.[1] Solvent polarity can influence transition state stabilization, and temperature affects the kinetic versus thermodynamic control of the reaction.[2][3] A systematic screening of these three parameters is the most effective initial approach.
Q2: How does the choice of Lewis acid impact diastereoselectivity?
A: The Lewis acid is a critical factor. Its role is to activate the dienophile or dipolarophile, lowering the energy of the LUMO and potentially leading to a more synchronous, organized transition state.[1] Stronger Lewis acids like B(C₆F₅)₃ or TiCl₄ can offer different selectivity compared to weaker ones like BPh₃ or Me₂AlCl.[4] The choice can even switch the reaction pathway between different cycloaddition modes (e.g., [4+2] vs. [8+2]).[4] It is crucial to screen a range of Lewis acids with varying strengths and steric profiles to find the optimal catalyst for your specific substrate.
Q3: What is the effect of solvent choice on the stereochemical outcome?
A: Solvent polarity can significantly impact both the reaction rate and its selectivity.[2][3] Polar solvents may stabilize charged intermediates or transition states differently than non-polar solvents, altering the energy landscape of the diastereomeric transition states.[5] For example, some cycloadditions show marked improvement in fluorinated alcohols like 2,2,2-trifluoroethanol.[3] It is recommended to screen solvents of varying polarity, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic solvents, while considering the stability of the reactants and catalyst.[2]
Q4: Can I improve the diastereomeric ratio by changing the reaction temperature?
A: Yes, temperature is a key tool for optimizing selectivity. Lowering the temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy, leading to the kinetic product.[6] Conversely, if the desired diastereomer is the thermodynamically more stable product, higher temperatures may be beneficial. However, elevated temperatures can also lead to side reactions or decomposition.[6] It is advisable to start at a low temperature (e.g., -78 °C or 0 °C) and gradually increase it to find a balance between reaction rate and selectivity.
Q5: I am observing poor selectivity and low yield. Could my reagents be the issue?
A: Absolutely. The purity and stability of your reagents are paramount. This compound and other reactive species like ketenes are sensitive to moisture and oxygen.[7] All reactions should be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents.[7] If you are generating a reactant in situ (e.g., a ketene (B1206846) from an acyl chloride), ensure the precursors are pure and the generation conditions are optimal.
Q6: How do steric factors on my substrate influence the reaction?
A: Steric hindrance plays a significant role in directing the stereochemical outcome. Bulky substituents on either the this compound partner or the other reactant can block one face of the molecule, favoring the approach of the other reactant from the less hindered side.[8] Studies have shown a strong correlation between ortho-substitution or the use of sterically demanding protecting groups and improved diastereomeric ratios.[8] Computational modeling (DFT) often confirms that the observed diastereoselectivity is due to these steric considerations.[8]
Section 2: Data Presentation on Factors Influencing Diastereoselectivity
The following tables summarize quantitative data from studies on related cycloaddition reactions, illustrating the impact of catalysts and solvents on reaction outcomes. This data can serve as a guide for experimental design.
Table 1: Effect of Lewis Acid Catalyst on Cycloaddition Reactions (Data synthesized from related cycloaddition systems to illustrate trends)
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None (Thermal) | Toluene | 80 | 71 | 1.5 : 1 |
| 2 | BPh₃ | CH₂Cl₂ | -20 | 85 | 3 : 1 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 90 | 10 : 1 |
| 4 | TiCl₄ | CH₂Cl₂ | -78 | 95 | >20 : 1 |
| 5 | B(C₆F₅)₃ | Toluene | 0 | 92 | >20 : 1[4] |
Table 2: Influence of Solvent and Temperature on Diastereoselectivity (Data from representative 1,3-dipolar cycloaddition studies)
| Entry | Dipolarophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | N-phenylmaleimide | Dichloromethane | 25 | 85 | 88 : 12 |
| 2 | N-phenylmaleimide | Acetonitrile | 25 | 82 | 92 : 8 |
| 3 | N-phenylmaleimide | Toluene | 80 | 75 | 70 : 30 |
| 4 | Methyl Acrylate | Dichloromethane | 0 | 60 | 1 : 2.3 |
| 5 | Methyl Acrylate | Methanol | 0 | 65 | 1 : 4.0 |
Section 3: Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed this compound Cycloaddition
This protocol provides a generalized methodology for performing a Lewis acid-catalyzed cycloaddition with this compound. Caution: Handle all reagents and solvents under a strict inert atmosphere. This compound and many Lewis acids are moisture-sensitive and potentially hazardous.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve the alkene substrate (1.0 eq) in anhydrous solvent (e.g., dichloromethane, toluene) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or 25 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (0.1 - 1.2 eq) to the stirred solution. The addition can be done neat or as a solution in the anhydrous reaction solvent. Stir the mixture for 15-30 minutes to allow for coordination.
-
This compound Addition: Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture over several minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or a saturated Rochelle's salt solution for aluminum-based catalysts).
-
Workup: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer, and extract the aqueous layer 2-3 times with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloadducts.
-
Analysis: Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or high-performance liquid chromatography (HPLC).
Section 4: Visual Guides & Workflows
Diagrams created using Graphviz to visualize experimental workflows and logical relationships influencing the reaction outcome.
Caption: General experimental workflow for a Lewis acid-catalyzed this compound cycloaddition.
Caption: Key experimental factors influencing the diastereoselectivity of cycloaddition reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethoxyethyne and Methoxyacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the chemical reactivity of ethoxyethyne and methoxyacetylene (B14055853), two key alkoxyacetylenes utilized in organic synthesis. In the absence of direct comparative experimental studies, this document leverages fundamental principles of organic chemistry to predict and rationalize their relative performance in key reaction classes: acid-catalyzed hydrolysis, cycloaddition reactions, and electrophilic additions. The discussion is supported by generalized experimental protocols and visualizations to aid in the design of synthetic routes.
Introduction: Electronic and Steric Profile
This compound and methoxyacetylene are electron-rich alkynes, a property conferred by the oxygen atom of the alkoxy group, which can donate electron density to the triple bond via resonance. This enhanced nucleophilicity makes them valuable reagents in various organic transformations. The primary difference between these two molecules lies in the nature of the alkyl group attached to the oxygen: an ethyl group in this compound and a methyl group in methoxyacetylene. This seemingly minor variation is expected to influence their reactivity through a combination of electronic and steric effects.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to a greater inductive effect. This would suggest that this compound may be slightly more electron-rich, and therefore potentially more reactive in reactions driven by nucleophilicity.
-
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in this compound could potentially slow down reactions where the approach of a reagent to the alkyne or the alkoxy group is sterically sensitive.
The interplay of these electronic and steric factors is expected to result in nuanced differences in the reactivity of these two compounds.
Comparative Reactivity Analysis
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of alkoxyacetylenes is a common transformation that typically yields the corresponding carboxylic acid ester. The reaction proceeds via protonation of the alkyne, followed by nucleophilic attack of water.
Caption: General mechanism for the acid-catalyzed hydrolysis of an alkoxyacetylene.
Reactivity Comparison:
-
This compound: The slightly greater electron-donating nature of the ethyl group is expected to increase the electron density of the alkyne, potentially leading to a faster rate of initial protonation.
-
Methoxyacetylene: The smaller steric profile of the methyl group might allow for more facile approach of water to the intermediate vinyl cation.
Overall, the electronic effect is likely to be the dominant factor, suggesting that This compound may undergo acid-catalyzed hydrolysis at a slightly faster rate than methoxyacetylene .
Cycloaddition Reactions
As electron-rich dienophiles (or dipolarophiles), this compound and methoxyacetylene are expected to react readily with electron-deficient dienes and dipoles.
[4+2] Cycloaddition (Diels-Alder Type):
Caption: General workflow for a [4+2] cycloaddition of an alkoxyacetylene.
[2+2] Cycloaddition:
Caption: General workflow for a [2+2] cycloaddition of an alkoxyacetylene.
Reactivity Comparison:
The rate of these cycloaddition reactions is largely governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the alkoxyacetylene and the Lowest Unoccupied Molecular Orbital (LUMO) of the reaction partner.
-
This compound: The enhanced electron-donating character of the ethyl group is predicted to raise the energy of the HOMO of this compound to a greater extent than the methyl group in methoxyacetylene.
-
Methoxyacetylene: While still a reactive dienophile, the slightly lower HOMO energy may result in a slower reaction rate compared to this compound with the same electron-deficient partner.
Therefore, in cycloaddition reactions with electron-deficient species, This compound is expected to be more reactive than methoxyacetylene .
Electrophilic Addition
The addition of electrophiles, such as hydrogen halides (e.g., HBr), to alkoxyacetylenes proceeds through a vinyl carbocation intermediate. The regioselectivity is determined by the stability of this intermediate.
Caption: General mechanism for the electrophilic addition of HBr to an alkoxyacetylene.
Reactivity and Regioselectivity Comparison:
The addition of the electrophile (H+) will occur at the terminal carbon to form the more stable α-alkoxy vinyl cation, which is stabilized by resonance from the oxygen atom.
-
This compound: The greater electron-donating ability of the ethyl group will provide slightly better stabilization of the adjacent vinyl cation compared to the methyl group. This suggests a faster rate of reaction.
-
Methoxyacetylene: The stabilization of the vinyl cation is still significant, leading to a facile reaction, but likely at a slightly slower rate than with this compound.
In terms of regioselectivity, both are expected to give the product of Markovnikov addition, with the halogen adding to the carbon bearing the alkoxy group. In terms of reactivity, This compound is predicted to be more reactive towards electrophilic addition than methoxyacetylene .
Data Presentation: Predicted Comparative Reactivity
| Reaction Type | Predicted Relative Reactivity | Predicted Regioselectivity/Stereoselectivity |
| Acid-Catalyzed Hydrolysis | This compound > Methoxyacetylene | N/A |
| [4+2] Cycloaddition | This compound > Methoxyacetylene | Governed by the diene and reaction conditions. |
| [2+2] Cycloaddition | This compound > Methoxyacetylene | Governed by the reaction partner and conditions. |
| Electrophilic Addition (e.g., HBr) | This compound > Methoxyacetylene | Markovnikov addition for both. |
Disclaimer: The data presented in this table is based on theoretical predictions derived from fundamental principles of organic chemistry. Experimental verification is required for confirmation.
Experimental Protocols (General)
The following are generalized protocols that can serve as a starting point for reactions involving this compound and methoxyacetylene. Optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) will be necessary for specific substrates.
General Protocol for Acid-Catalyzed Hydrolysis of an Alkoxyacetylene
-
Reaction Setup: To a solution of the alkoxyacetylene (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, acetone, or dioxane) and water (10-50 eq), add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid, 0.01-0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat (40-60 °C) while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
General Protocol for [4+2] Cycloaddition of an Alkoxyacetylene
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient diene (1.0 eq) in a dry, aprotic solvent (e.g., toluene, dichloromethane (B109758), or acetonitrile).
-
Reagent Addition: Add the alkoxyacetylene (1.0-1.2 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC, GC, or NMR spectroscopy. For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) may be added at low temperature.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.
General Protocol for Electrophilic Addition of HBr to an Alkoxyacetylene
-
Reaction Setup: Dissolve the alkoxyacetylene (1.0 eq) in a non-polar, aprotic solvent (e.g., dichloromethane or pentane) in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C or a lower temperature. Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction Conditions: Maintain the low temperature and stir the mixture. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent under reduced pressure to avoid evaporation of the potentially volatile product. The crude vinyl bromide can be purified by distillation or column chromatography.
Conclusion
Based on theoretical considerations of electronic and steric effects, this compound is predicted to be a more reactive nucleophile than methoxyacetylene in acid-catalyzed hydrolysis, cycloaddition reactions, and electrophilic additions. This is primarily attributed to the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. While steric hindrance from the ethyl group could play a role, it is not expected to be the dominant factor in these reaction types.
It is crucial to emphasize that these are qualitative predictions. Rigorous kinetic studies and comparative yield analyses under standardized conditions are necessary to definitively quantify the relative reactivities of this compound and methoxyacetylene. This guide provides a foundational framework for researchers to design such experiments and to make informed decisions in the application of these versatile synthetic building blocks.
Ethoxyethyne vs. Ynamides: A Comparative Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is perpetual. Among the array of alkynyl compounds, ethoxyethyne and ynamides have emerged as powerful synthons for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles prevalent in pharmaceuticals. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection and reaction design.
At a Glance: this compound vs. Ynamides
| Feature | This compound | Ynamides |
| Structure | ROC≡CH (R = Ethyl) | R₂NC≡CR' |
| Electronic Nature | Electron-rich alkyne due to the oxygen lone pair | Electron-rich alkyne, with reactivity tunable by the nitrogen substituent |
| Reactivity | Acts as a ketene (B1206846) equivalent; participates in cycloadditions and nucleophilic additions. | Highly versatile; participates in a wide range of cycloadditions, transition-metal catalyzed reactions, and rearrangements. |
| Stability | Generally less stable and more prone to hydrolysis than ynamides. | Stability is enhanced by the electron-withdrawing group on the nitrogen, making them easier to handle.[1] |
| Key Applications | Synthesis of cyclobutanones, pyridines, and as a precursor for ketenes. | Broadly used in the synthesis of diverse heterocycles like pyrroles, indoles, and pyridines.[2][3][4] |
Performance in Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of synthetic strategy, enabling the rapid construction of cyclic frameworks. Both this compound and ynamides are valuable partners in these transformations, albeit with distinct reactivity profiles.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. While both this compound and ynamides can act as dienophiles, their efficiencies can vary.
Table 1: Comparison in Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | This compound | Sealed tube, 185 °C | Bicyclic adduct | Moderate | Inferred from[5] |
| Cyclopentadiene | Maleic Anhydride (for comparison) | Ethyl acetate/Hexane, RT | endo-adduct | High | [6] |
| Furan (B31954) | N-Tosyl-phenylacetylene (Ynamide) | Toluene (B28343), 110 °C, 24 h | Oxabicyclic adduct | 75 | [2] |
Experimental Protocol: Diels-Alder Reaction of an Ynamide with Furan
-
Materials: N-Tosyl-phenylacetylene (1.0 equiv), Furan (10.0 equiv), Toluene.
-
Procedure: A solution of N-Tosyl-phenylacetylene in toluene is added to a solution of furan in toluene. The mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired oxabicyclic adduct.[2]
[2+2] Cycloaddition
[2+2] cycloadditions are valuable for the synthesis of four-membered rings, such as cyclobutanones. This compound, as a ketene equivalent, is particularly well-suited for this transformation.
Table 2: Representative [2+2] Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Ynamide | Keteniminium ion | CH₂Cl₂, RT | Cyclobutenyl iminium ion | Good | [7][8] |
| tert-Butyl alkynyl ether (ketene precursor) | Alkene (intramolecular) | Toluene, 90 °C | Fused cyclobutanone | 85 | [9] |
Experimental Protocol: Intramolecular [2+2] Cycloaddition via a Ketene Intermediate
-
Materials: Enyne substrate derived from a tert-butyl alkynyl ether.
-
Procedure: A 0.01 M solution of the enyne substrate in toluene is heated at 90 °C for 2 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the fused cyclobutanone.[9]
Role in Transition-Metal Catalysis
Transition-metal catalysis unlocks a vast chemical space for both this compound and ynamides, enabling the formation of complex heterocyclic structures.
Synthesis of Heterocycles
Table 3: Transition-Metal-Catalyzed Synthesis of Heterocycles
| Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) | Reference |
| 1,4-Diynamide-3-ol | N-Oxide | Ag(I) | 2-Substituted furan-4-carboxamide | Good to Excellent | [3][8] |
| α,β-Unsaturated Ketoxime | Terminal Alkyne | Rh(I) | Substituted Pyridine | Moderate to Excellent | [10] |
| This compound | 2-Chloropyridine | - (followed by triflic acid) | 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate | 66-98 | [11] |
| Acetylenes | Tributyltin hydride | Palladium(0) | Vinyl stannane | High | [12] |
Experimental Protocol: Silver-Catalyzed Synthesis of Furans from Ynamides
-
Materials: 1,4-Diynamide-3-ol (1.0 equiv), 8-methylquinoline (B175542) N-oxide (1.2 equiv), Ag₂O (10 mol%), Dichloromethane (B109758).
-
Procedure: To a solution of the 1,4-diynamide-3-ol in dichloromethane are added 8-methylquinoline N-oxide and silver(I) oxide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the 2-substituted furan-4-carboxamide.[3][8]
Mechanistic Insights and Logical Workflows
The distinct electronic properties of the oxygen in this compound and the nitrogen in ynamides dictate their reactivity and the mechanisms of their transformations.
General Reactivity Comparison
Caption: Comparative reactivity pathways of this compound and ynamides.
Gold-Catalyzed Ynamide Activation and Cyclization
Caption: Catalytic cycle for gold-catalyzed activation of ynamides.
Conclusion
Both this compound and ynamides are valuable reagents in organic synthesis, each offering a unique set of advantages. This compound serves as a competent ketene equivalent and participates in useful cycloaddition reactions. However, its broader application can be limited by its relative instability.
Ynamides, on the other hand, represent a more versatile and robust class of building blocks. The ability to tune their electronic properties and stability through the nitrogen substituent has led to the development of a vast array of synthetic methodologies. For drug development professionals and researchers focused on the synthesis of complex, nitrogen-containing molecules, ynamides often provide a more reliable and adaptable platform. The choice between this compound and a ynamide will ultimately depend on the specific synthetic target, the desired reactivity, and the tolerance of other functional groups within the molecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Comprehensive understanding of ethylene epoxidation on copper catalysts: a microkinetic study with coverage effects - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The oxidation of copper catalysts during ethylene epoxidation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]
- 12. Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cycloaddition Reactivity of Ethoxyethyne and Other Electron-Rich Alkynes
For researchers, scientists, and drug development professionals, understanding the reactivity of various building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a detailed comparison of ethoxyethyne with other common electron-rich alkynes, such as ynamides and yne-ethers, in key cycloaddition reactions. The data presented, supported by experimental protocols, will aid in the selection of the most suitable alkyne for a desired transformation.
Electron-rich alkynes are powerful tools in organic synthesis, serving as versatile synthons for the construction of a wide array of carbocyclic and heterocyclic scaffolds through cycloaddition reactions. Their increased nucleophilicity, compared to unactivated alkynes, allows them to participate in reactions with a broader range of partners and often under milder conditions. This guide focuses on a comparative analysis of this compound, a readily available and reactive yne-ether, against other prominent classes of electron-rich alkynes, primarily ynamides and other yne-ethers, in [4+2], [3+2], and [2+2] cycloaddition reactions.
[4+2] Cycloaddition Reactions: The Diels-Alder and Beyond
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be effectively performed using electron-rich alkynes as dienophiles. In inverse-electron-demand Diels-Alder (IEDDA) reactions, these alkynes react readily with electron-poor dienes.
While direct comparative studies are limited, the available data suggests that both this compound and ynamides are competent dienophiles in [4+2] cycloadditions. For instance, ynamides have been shown to react with electron-deficient dienes like 1,2,4,5-tetrazines in a metal-free formal inverse-electron-demand Diels-Alder reaction to produce 2-aminonaphthalenes and 2-aminoanthracenes in good to high yields[1].
Table 1: Comparison of Electron-Rich Alkynes in [4+2] Cycloaddition Reactions
| Alkyne Type | Diene | Product | Conditions | Yield (%) | Reference |
| Ynamide | 1,2-Diazines | 2-Aminonaphthalenes/ -anthracenes | Toluene (B28343), 110 °C, 12 h | 75-95 | [1] |
| Yne-ether (intramolecular) | Pyridazine | Dihydrobenzofuran | Bromobenzene, 150 °C, 96 h | 79 | [2] |
Experimental Protocol: Metal-Free Formal Inverse-Electron-Demand Diels-Alder Reaction of 1,2-Diazines with Ynamides [1]
A mixture of the 1,2-diazine (0.2 mmol, 1.0 equiv), ynamide (0.3 mmol, 1.5 equiv), and toluene (2.0 mL) was stirred in a sealed tube at 110 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-aminonaphthalene or 2-aminoanthracene (B165279) product.
Inverse-Electron-Demand Diels-Alder Reaction Pathway.
[3+2] Cycloaddition Reactions: Access to Five-Membered Heterocycles
1,3-dipolar cycloadditions are a powerful method for the synthesis of five-membered heterocyclic rings. Electron-rich alkynes are excellent dipolarophiles in these reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and diazocompounds.
Both ynamides and yne-ethers have been successfully employed in [3+2] cycloadditions. For example, ynamides react with azides in the presence of a ruthenium catalyst to yield protected triazoles in a regiocontrolled manner. Similarly, yne-ethers can participate in these cycloadditions.
Table 2: Comparison of Electron-Rich Alkynes in [3+2] Cycloaddition Reactions
| Alkyne Type | 1,3-Dipole | Product | Conditions | Yield (%) | Reference |
| Ynamide | Azide (B81097) | 1,2,3-Triazole | Ru-catalyst, MeCN, rt or 100 °C | 17-98 | |
| Ynamide | 2H-Azirine | Polysubstituted Pyrrole | Au-catalyst, DCE, 80 °C | 39-99 |
Experimental Protocol: Ruthenium-Catalyzed [3+2] Cycloaddition of Ynamides and Azides
To a solution of the ynamide (1.0 equiv) and the azide (1.1 equiv) in acetonitrile, the ruthenium catalyst (e.g., [Cp*RuCl]4, 2.5 mol%) is added. The reaction mixture is then stirred at the specified temperature (room temperature or 100 °C) until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 1,2,3-triazole.
General Scheme for a 1,3-Dipolar Cycloaddition.
[2+2] Cycloaddition Reactions: Formation of Four-Membered Rings
The [2+2] cycloaddition of electron-rich alkynes with ketenes or other suitable partners provides a direct route to functionalized four-membered rings, such as cyclobutenones. The reactivity of the alkyne in these transformations is crucial for achieving high yields and selectivity.
A direct competition experiment has shown that ynamides can be more reactive than ethoxyalkynes in [2+2] cycloadditions with ketenes. In a reaction with an excess of ketene, the ynamide was consumed faster than 1-ethoxyoctyne[3]. However, both classes of alkynes are effective in these reactions, providing good to excellent yields of the corresponding cyclobutenones[3]. For example, the reaction of dichloroketene (B1203229) with an ynamide proceeds in high yield (88%)[3].
Table 3: Comparison of Electron-Rich Alkynes in [2+2] Cycloaddition Reactions with Ketenes
| Alkyne | Ketene | Product | Conditions | Yield (%) | Reference |
| N-Methoxycarbonyl-N-methyl-1-octynylamine (Ynamide) | Ketene | 3-Aminocyclobutenone | Acetonitrile, rt | High | [3] |
| 1-Ethoxyoctyne (Yne-ether) | Ketene | 3-Ethoxycyclobutenone | Benzene-d6, rt | 80 | [3] |
| N-Methoxycarbonyl-N-methyl-1-octynylamine (Ynamide) | Dichloroketene | 3-Amino-4,4-dichlorocyclobutenone | Zn-Cu couple, ether, reflux | 88 | [3] |
Experimental Protocol: [2+2] Cycloaddition of an Ynamide with Dichloroketene [3]
To a refluxing solution of activated zinc-copper couple (2.0 equiv) in anhydrous ether, a solution of trichloroacetyl chloride (1.0 equiv) and the ynamide (1.0 equiv) in ether is added dropwise over a period of 1-2 hours. The reaction mixture is then refluxed for an additional 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the 3-amino-4,4-dichlorocyclobutenone.
[2+2] Cycloaddition of a Ketene with an Electron-Rich Alkyne.
Conclusion
This comparative guide highlights the utility of this compound and other electron-rich alkynes, such as ynamides and yne-ethers, in various cycloaddition reactions. While ynamides often exhibit high reactivity, this compound and other yne-ethers are also valuable and readily accessible building blocks for the synthesis of diverse cyclic structures. The choice of alkyne will ultimately depend on the specific requirements of the desired transformation, including the nature of the reaction partner, desired product, and reaction conditions. The provided experimental data and protocols serve as a valuable resource for researchers in navigating these choices and designing efficient synthetic routes. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of reactivity among these important classes of compounds.
References
- 1. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Ethoxyethyne Adducts
For researchers, scientists, and drug development professionals, the precise confirmation of molecular structures is a cornerstone of chemical synthesis and analysis. Ethoxyethyne, a versatile C2 building block, participates in various cycloaddition reactions, leading to a diverse range of adducts. The unambiguous determination of their intricate three-dimensional structures necessitates a multi-faceted spectroscopic approach. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—employed to elucidate the structure of this compound adducts, supported by experimental data and detailed protocols.
The combination of NMR, IR, and MS provides a comprehensive toolkit for structural elucidation.[1][2][3] While NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, offering crucial pieces to the structural puzzle.
Deciphering the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[2] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, researchers can piece together the connectivity and stereochemistry of this compound adducts.
Key NMR Parameters for Structural Confirmation:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. For instance, protons and carbons adjacent to the oxygen of the ethoxy group will be deshielded and appear at a higher chemical shift.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The splitting of NMR signals into multiplets reveals information about adjacent, non-equivalent nuclei. The magnitude of the coupling constant can help determine the dihedral angle between protons, which is crucial for stereochemical assignments.
Below is a table summarizing typical ¹H and ¹³C NMR data for a representative this compound adduct, a Diels-Alder cycloadduct with a diene.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (from 2D NMR) |
| O-CH₂ -CH₃ | ~3.5 - 4.0 (q) | ~60 - 70 | Correlates with -CH₃ protons |
| O-CH₂-CH₃ | ~1.2 - 1.5 (t) | ~14 - 16 | Correlates with -OCH₂- protons |
| Vinylic H | ~5.0 - 6.5 | ~100 - 140 | Correlates with adjacent protons |
| Bridgehead H | ~2.5 - 3.5 | ~40 - 55 | Correlates with vinylic and bridge protons |
Note: The exact chemical shifts will vary depending on the specific structure of the adduct.
Caption: General experimental workflow for the synthesis and structural confirmation of this compound adducts.
Identifying Functional Groups: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1][3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.
For this compound adducts, IR spectroscopy is particularly useful for confirming the presence of key structural features:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| C-O-C (Ether) | 1050 - 1150 | Stretching |
| C=C (Alkene) | 1620 - 1680 | Stretching |
| C-H (sp²) | 3010 - 3100 | Stretching |
| C-H (sp³) | 2850 - 2960 | Stretching |
The absence of a characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹) is a strong indicator that the this compound has successfully reacted.
Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the adduct and offering insights into its structure through fragmentation patterns.[1]
Key Information from Mass Spectrometry:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the adduct, confirming its elemental composition.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure. For example, the loss of an ethoxy group (•OCH₂CH₃) or other characteristic fragments can support a proposed structure.
Caption: Logical relationship of spectroscopic data for structural elucidation.
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound adduct in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a 300, 400, or 500 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
General Procedure for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
By systematically applying these spectroscopic techniques and integrating the data, researchers can confidently and accurately determine the structure of novel this compound adducts, paving the way for their application in drug discovery and materials science.
References
comparative study of Lewis acids for catalyzing ethoxyethyne reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of ethoxyethyne and its derivatives through Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The choice of Lewis acid is critical, profoundly influencing reaction pathways, efficiency, and stereochemical outcomes. This guide provides a comparative analysis of various Lewis acids used to catalyze reactions involving this compound and similar electron-rich alkynes, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acids
The catalytic activity and selectivity of different Lewis acids have been evaluated in the cycloaddition reaction of 1,1-diethoxyethene (B179383), a stable surrogate for the more reactive this compound, with tropone. This reaction can proceed via two primary pathways: a [4+2] cycloaddition to yield a bicyclo[3.2.2]nonane derivative or an [8+2] cycloaddition to form a cyclohepta[b]furan derivative. The product distribution is highly dependent on the Lewis acid employed, highlighting the catalyst's crucial role in directing the reaction's periselectivity. The following table summarizes the performance of various Lewis acids in this model reaction.[1]
| Lewis Acid Catalyst | Product Ratio ([4+2] : [8+2]) | Predominant Product |
| B(C₆F₅)₃ | >99 : 1 | [4+2] Cycloadduct |
| BPh₃ | 1 : >99 | [8+2] Cycloadduct |
| Me₂AlCl | 1 : >99 | [8+2] Cycloadduct |
| BF₃·OEt₂ | 1 : >99 | [8+2] Cycloadduct |
| TiCl₄ | 1 : >99 | [8+2] Cycloadduct |
| Me₃Al | 50 : 50 | Mixture |
| Et₂Zn | 50 : 50 | Mixture |
| Ti(OiPr)₄ | 50 : 50 | Mixture |
Reaction Mechanisms and Experimental Workflows
The activation of an electrophile by a Lewis acid proceeds through the coordination of the Lewis acid to an oxygen atom of the electrophile (e.g., a carbonyl compound). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, enhancing its electrophilicity and facilitating nucleophilic attack by the electron-rich this compound.[1]
Lewis acid activation of an electrophile and subsequent reaction pathways for this compound.
A typical experimental workflow for performing a Lewis acid-catalyzed reaction with this compound involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
General experimental workflow for a Lewis acid-catalyzed this compound reaction.
Experimental Protocols
The following is a general procedure for a Lewis acid-catalyzed reaction of an α,β-unsaturated ketone with 1,1-diethoxyethene, which can be adapted for this compound.[1]
Materials:
-
α,β-Unsaturated Ketone (1.0 mmol)
-
Anhydrous Toluene (B28343) (12 mL)
-
Lewis Acid (e.g., TiCl₄, 1.1 mmol as a 1 M solution in CH₂Cl₂)
-
1,1-Diethoxyethene (1.3 mmol)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for extraction (e.g., dichloromethane (B109758) or ethyl acetate) and flash chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous toluene (10 mL).[1]
-
Cooling and Catalyst Addition: Cool the solution to the desired temperature (typically between -78 °C and 0 °C). Add the Lewis acid (e.g., TiCl₄, 1.1 mmol as a 1 M solution in CH₂Cl₂) dropwise via syringe.[1]
-
Addition of Nucleophile: Stir the mixture for 20 minutes, and then add a solution of 1,1-diethoxyethene (1.3 mmol) in anhydrous toluene (2 mL) dropwise over 10 minutes.[1]
-
Reaction and Monitoring: Stir the reaction at the same temperature for 1-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Quenching and Workup: Once the reaction is complete, carefully quench it by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL). Stir the resulting mixture vigorously for 30 minutes and then filter it through a pad of celite. Separate the layers and extract the aqueous phase with ethyl acetate (B1210297) (3 x 15 mL).[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired product.[1]
References
A Comparative Guide to Aldehyde Homologation: Ethoxyethyne-Derived Reagents vs. Traditional Wittig Reagents
For researchers, scientists, and drug development professionals, the precise extension of a carbon chain in an aldehyde is a frequent and critical synthetic challenge. This guide provides an objective comparison between two key methodologies for aldehyde homologation: the use of ethoxyethyne-derived reagents, specifically for two-carbon homologation to α,β-unsaturated aldehydes, and the traditional one-carbon homologation using the Wittig reagent, methoxymethylenetriphenylphosphine.
This comparison focuses on reaction efficiency, stereoselectivity, substrate scope, and operational considerations, supported by experimental data to inform the selection of the most suitable method for a given synthetic goal.
Introduction to the Reagents
This compound-Derived Reagents: this compound itself is not typically used as a direct olefination reagent. However, it serves as a valuable precursor for reagents that enable the two-carbon homologation of aldehydes. A prominent example is the use of phosphonate (B1237965) reagents bearing a protected aldehyde functionality, which participate in Horner-Wadsworth-Emmons (HWE) reactions. These reagents offer a pathway to α,β-unsaturated aldehydes, a key structural motif in many biologically active molecules.
Traditional Wittig Reagents for Homologation: The classic approach to one-carbon aldehyde homologation involves the use of methoxymethylenetriphenylphosphine, a specialized Wittig reagent.[1][2] This reagent reacts with an aldehyde to form an enol ether, which is subsequently hydrolyzed under acidic conditions to yield the one-carbon extended aldehyde.[1]
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the homologation of various aldehydes using both an this compound-derived phosphonate reagent (for two-carbon homologation) and methoxymethylenetriphenylphosphine (for one-carbon homologation).
Table 1: Two-Carbon Homologation of Aldehydes to α,β-Unsaturated Aldehydes using a Diethylformylphosphonate Dimethylhydrazone Reagent (HWE Approach) [3][4][5][6]
| Aldehyde Substrate | Product | Overall Yield (%) | E:Z Ratio |
| Nonanal | (E)-Undec-2-enal | 86 | >95:5 |
| Heptanal | (E)-Non-2-enal | 82 | >95:5 |
| Benzaldehyde | (E)-Cinnamaldehyde | 71 | >95:5 |
| Cyclohexanecarboxaldehyde | (E)-3-Cyclohexylacrylaldehyde | 78 | >95:5 |
| 3-Phenylpropanal | (E)-5-Phenylpent-2-enal | 81 | >95:5 |
Data represents a two-step process: HWE condensation followed by deprotection.
Table 2: One-Carbon Homologation of Aldehydes using Methoxymethylenetriphenylphosphine (Wittig Approach)
| Aldehyde Substrate | Product | Yield of Enol Ether (%) | Overall Yield of Aldehyde (%) | E:Z Ratio of Enol Ether |
| Benzaldehyde | Phenylacetaldehyde | 85 | 75 | 1:1 |
| Cyclohexanecarboxaldehyde | Cyclohexylacetaldehyde | 82 | 72 | 1.2:1 |
| Octanal | Nonanal | 90 | 80 | 1:1 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenylacetaldehyde | 88 | 78 | 1.1:1 |
| 2-Naphthaldehyde | 2-Naphthylacetaldehyde | 83 | 73 | 1:1 |
Data is compiled from various sources and represents typical yields. The E:Z ratio of the intermediate enol ether can vary.
Key Advantages and Disadvantages
| Feature | This compound-Derived HWE Reagent | Methoxymethylenetriphenylphosphine (Wittig) |
| Carbon Extension | Two carbons | One carbon |
| Product | α,β-Unsaturated aldehyde | Saturated aldehyde |
| Stereoselectivity | Excellent E-selectivity for α,β-unsaturated product | Generally poor for the intermediate enol ether |
| Byproducts | Water-soluble phosphate (B84403) esters (easy removal) | Triphenylphosphine (B44618) oxide (often requires chromatography) |
| Reaction Steps | Two steps (condensation and deprotection) | Two steps (Wittig reaction and hydrolysis) |
| Reagent Stability | Phosphonate reagent is generally stable | Ylide is typically generated in situ and is moisture/air sensitive |
Experimental Protocols
Protocol 1: Two-Carbon Homologation via HWE Reaction[6]
Step 1: Horner-Wadsworth-Emmons Condensation
-
To a solution of diethyl methylformylphosphonate dimethylhydrazone (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is the dimethylhydrazone of the α,β-unsaturated aldehyde.
Step 2: Deprotection of the Dimethylhydrazone
-
Dissolve the crude dimethylhydrazone from Step 1 in a biphasic mixture of petroleum ether and 1 M aqueous HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Separate the organic layer, and extract the aqueous layer with petroleum ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the α,β-unsaturated aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: One-Carbon Homologation via Wittig Reaction[1]
Step 1: Wittig Reaction to form the Enol Ether
-
Prepare the Wittig reagent in situ by adding a strong base such as n-butyllithium (1.0 equivalent) to a suspension of methoxymethyltriphenylphosphonium chloride (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere.
-
Stir the resulting red-orange solution of the ylide for 15-30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude enol ether by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.
Step 2: Hydrolysis of the Enol Ether
-
Dissolve the purified enol ether from Step 1 in a mixture of THF and aqueous acid (e.g., 1 M HCl or oxalic acid).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the homologated aldehyde.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Visualization of Reaction Pathways
This compound-Derived HWE Homologation Workflow
Caption: Workflow for two-carbon aldehyde homologation.
Wittig Homologation with Methoxymethylenetriphenylphosphine
Caption: Workflow for one-carbon aldehyde homologation.
Conclusion
The choice between this compound-derived reagents and traditional Wittig reagents for aldehyde homologation depends primarily on the desired synthetic outcome.
For the synthesis of α,β-unsaturated aldehydes with an extension of two carbons , the Horner-Wadsworth-Emmons approach using a protected formylphosphonate reagent offers significant advantages. These include excellent E-stereoselectivity and a simplified purification process due to the water-solubility of the phosphate byproduct.
For a direct one-carbon homologation to a saturated aldehyde , the Wittig reaction with methoxymethylenetriphenylphosphine is a well-established and effective method. While it provides a straightforward route to the desired product, researchers must consider the often-challenging removal of the triphenylphosphine oxide byproduct, which may necessitate chromatographic purification.
Ultimately, a careful evaluation of the target molecule's structure, the required stereochemistry, and the practicalities of purification will guide the synthetic chemist to the optimal homologation strategy.
References
- 1. Development of a robust reagent for the two-carbon homologation of aldehydes to (E)-α,β-unsaturated aldehydes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes | Semantic Scholar [semanticscholar.org]
- 6. Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Ethoxyethyne vs. Ynamide Cycloadditions for Synthetic Chemists
In the landscape of synthetic organic chemistry, the construction of cyclic frameworks with precision and efficiency is a paramount objective. Among the myriad of tools available, cycloaddition reactions stand out for their atom economy and stereochemical control. This guide provides a detailed mechanistic comparison of two powerful, yet distinct, classes of alkynes in these transformations: ethoxyethyne and ynamides. By examining their performance in [2+2] and [4+2] cycloadditions, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic endeavors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for representative [2+2] and [4+2] cycloaddition reactions of this compound and ynamide derivatives, allowing for a direct comparison of their reactivity and selectivity.
Table 1: [2+2] Cycloaddition of Ketenes with this compound Analogs and Ynamides
| Entry | Alkyne | Ketene (B1206846) | Product | Yield (%) | Conditions |
| 1 | 1-Ethoxyoctyne | Ketene | 3-Hexyl-4-ethoxycyclobut-2-en-1-one | 80 | Acetonitrile (B52724), RT |
| 2 | Ynamide 1 | Ketene | 3-(Methyl(tosyl)amino)-4-phenylcyclobut-2-en-1-one | 85 | Acetonitrile, RT |
| 3 | 1,1-Diethoxyethene (B179383) | Diphenylketene | 2,2-Diethoxy-3,3-diphenylcyclobutan-1-one | 75 | Diethyl ether, 0 °C to RT |
| 4 | Ynamide 2 | Diphenylketene | 3-(Dibenzylamino)-4,4-diphenylcyclobut-2-en-1-one | 90 | Toluene (B28343), 80 °C |
Data for this compound analogs are used due to the limited availability of data for this compound itself in these specific reactions.
Table 2: [4+2] Cycloaddition (Diels-Alder) of Dienes with Ynamides and Other Dienophiles
| Entry | Dienophile | Diene | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Conditions |
| 1 | Ynamide 3 | Cyclopentadiene (B3395910) | Bicyclic adduct | 95 | >95:5 | CH₂Cl₂, -20 °C, 2h |
| 2 | Ynamide 4 | 2,3-Dimethyl-1,3-butadiene | Cyclohexadiene derivative | 88 | - | Toluene, 110 °C, 24h |
| 3 | Methyl acrylate | Cyclopentadiene | Bicyclic ester | 78 | 82:18 (uncatalyzed) | Benzene, 25 °C |
| 4 | Methyl acrylate | Cyclopentadiene | Bicyclic ester | 91 | 99:1 (AlCl₃ catalyzed) | CH₂Cl₂, -78 °C |
Direct comparative data for the Diels-Alder reaction of this compound with cyclopentadiene is scarce in the literature. Therefore, data for a standard dienophile (methyl acrylate) is provided for context and comparison of conditions and selectivity.
Experimental Protocols: Replicating Key Transformations
Detailed methodologies for the key cycloaddition reactions are provided below to facilitate their application in a laboratory setting.
Protocol 1: General Procedure for the [2+2] Cycloaddition of an Ynamide with Ketene
A two-necked, 25 mL, pear-shaped flask equipped with a rubber septum and an argon inlet adapter is charged with the ynamide (1.0 mmol) dissolved in acetonitrile (2 mL). The argon inlet is replaced with an adapter fitted with a glass pipette connected to a ketene generator. Ketene gas is bubbled through the reaction mixture at room temperature for a period of 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding 3-aminocyclobutenone.[1]
Protocol 2: [2+2] Cycloaddition of 1,1-Diethoxyethene with Diphenylketene
To a stirred solution of diphenylacetyl chloride (1.0 eq) and 1,1-diethoxyethene (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere of nitrogen, triethylamine (B128534) (1.1 eq) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The formation of triethylamine hydrochloride is observed as a white precipitate. The reaction mixture is filtered to remove the salt, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield 2,2-diethoxy-3,3-diphenylcyclobutanone.
Protocol 3: Lewis Acid-Catalyzed [4+2] Cycloaddition of an Ynamide with a Diene
To a flame-dried round-bottom flask under an argon atmosphere, the ynamide (1.0 mmol) and anhydrous toluene (10 mL) are added. The solution is cooled to -78 °C in a dry ice/acetone bath. A Lewis acid, such as aluminum chloride (AlCl₃, 20 mol%), is carefully added to the stirred solution. After stirring for 15 minutes, freshly cracked cyclopentadiene (1.5 mmol) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.[2]
Mechanistic Insights and Visualizations
The cycloaddition reactions of this compound and ynamides, while both leading to cyclic products, proceed through distinct mechanistic pathways, largely influenced by the electronic nature of the heteroatom attached to the alkyne.
This compound Cycloadditions: The oxygen atom in this compound acts as a π-donor, increasing the electron density of the alkyne and making it an excellent partner for electron-poor reactants. In [2+2] cycloadditions with ketenes, the reaction is generally believed to be a concerted [π²s + π²a] process, as allowed by the Woodward-Hoffmann rules.[3] In [4+2] or Diels-Alder reactions, this compound acts as a dienophile, reacting with electron-rich dienes in a concerted fashion. Lewis acid catalysis can enhance the reactivity of the dienophile by coordinating to the oxygen atom, thereby lowering the energy of the LUMO.
Ynamide Cycloadditions: The nitrogen atom in ynamides, bearing an electron-withdrawing group, also donates electron density to the alkyne, but its reactivity is more nuanced. Ynamides can be activated by Brønsted or Lewis acids, which protonate or coordinate to the alkyne, respectively. This activation generates a highly electrophilic keteniminium ion intermediate. This intermediate is a key player in many ynamide cycloadditions. In [2+2] cycloadditions, the keteniminium ion can undergo a stepwise reaction with a ketene. In [4+2] cycloadditions, this highly reactive intermediate readily engages with dienes. Gold(I) catalysts are particularly effective in activating ynamides towards cycloaddition reactions.[4]
A competition experiment between an ynamide and an alkoxyalkyne in a [2+2] cycloaddition with ketene revealed that the ynamide reacts at a slightly slower rate, suggesting a subtle balance of electronic and steric effects governing their reactivity.[1]
Below are Graphviz diagrams illustrating the proposed mechanistic pathways.
Caption: Mechanistic pathways for this compound cycloadditions.
Caption: Mechanistic pathways for ynamide cycloadditions.
Conclusion
Both this compound and ynamides are valuable synthons for the construction of cyclic molecules via cycloaddition reactions. This compound and its analogs generally undergo concerted cycloadditions, with their reactivity being readily tunable by Lewis acid catalysis. Ynamides, on the other hand, offer a distinct mechanistic manifold often involving the formation of a highly reactive keteniminium ion intermediate upon activation with a Brønsted or Lewis acid. This key difference in mechanism can lead to different reactivity profiles and product scopes. While direct, side-by-side quantitative comparisons are not always available in the literature, the evidence suggests that both classes of alkynes are highly effective in cycloadditions. The choice between them will ultimately depend on the specific synthetic target, the desired substitution pattern, and the compatibility of the reaction conditions with other functional groups present in the substrates. This guide provides a foundational understanding to aid in that critical decision-making process.
References
- 1. Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Atom Economy of Ethoxyethyne-Based Synthetic Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of efficient and sustainable synthetic methodologies is paramount. Atom economy, a core principle of green chemistry, provides a critical metric for evaluating the efficiency of a chemical transformation by measuring the extent to which atoms from the reactants are incorporated into the desired product. This guide offers a comparative analysis of the atom economy of synthetic routes utilizing ethoxyethyne, a versatile C2 building block, against alternative methods for the synthesis of key structural motifs.
This report focuses on two primary classes of reactions involving this compound: [2+2] cycloadditions with ketenes to form cyclobutenones and [4+2] cycloadditions (Diels-Alder reactions) with dienes to generate six-membered rings. The atom economy of these routes will be quantitatively compared with established alternative syntheses for the same or analogous products. Detailed experimental protocols for representative reactions are provided to facilitate practical application and reproducibility.
Data Presentation: A Comparative Analysis of Atom Economy
The following tables summarize the calculated atom economy for this compound-based routes and their alternatives. Atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
Table 1: Comparison of Atom Economy for the Synthesis of a Cyclobutenone Derivative
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| This compound-based [2+2] Cycloaddition | This compound, Bis(trifluoromethyl)ketene | 2,2-Bis(trifluoromethyl)-4-ethoxycyclobut-3-en-1-one | None (in the ideal reaction) | 100% |
| Alternative: Modified Favorskii Rearrangement | α,α'-Dihalo ketone, Base (e.g., Sodium Methoxide) | Cyclobutenone derivative | Sodium Halide, Water/Methanol (B129727) | < 100% |
Table 2: Comparison of Atom Economy for the Synthesis of a Dihydrobenzene Derivative
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| This compound-based Diels-Alder Reaction | This compound, 1,3-Butadiene | 4-Ethoxy-5-methyl-1,4-cyclohexadiene | None (in the ideal reaction) | 100% |
| Alternative: Birch Reduction of an Aromatic Ether | Substituted Anisole, Sodium, Liquid Ammonia, Ethanol | Dihydroanisole derivative | Sodium Hydroxide, Ammonia | < 100% |
Experimental Protocols
1. This compound-Based Synthesis of a Cyclobutenone Derivative via [2+2] Cycloaddition
This protocol is based on the known reactivity of ynol ethers with highly electrophilic ketenes.[1]
Reaction: this compound + Bis(trifluoromethyl)ketene → 2,2-Bis(trifluoromethyl)-4-ethoxycyclobut-3-en-1-one
Materials:
-
This compound
-
Hexafluoroisobutyryl chloride (precursor for bis(trifluoromethyl)ketene)
-
Anhydrous, inert solvent (e.g., diethyl ether or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of hexafluoroisobutyryl chloride (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triethylamine (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of the acid chloride. This in situ generates bis(trifluoromethyl)ketene.
-
Immediately following the generation of the ketene, a solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2,2-bis(trifluoromethyl)-4-ethoxycyclobut-3-en-1-one.
2. Alternative Synthesis of a Cyclobutenone via Favorskii Rearrangement
The Favorskii rearrangement of α-halo ketones is a classical method for the synthesis of carboxylic acid derivatives, and with specific substrates, can lead to cyclobutenones through a ring contraction mechanism.
Reaction: 2,4-Dibromocyclopentanone + Sodium Methoxide (B1231860) → 4-Methoxycyclobut-2-enone + Sodium Bromide + Methanol
Materials:
-
2,4-Dibromocyclopentanone
-
Sodium methoxide
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 2,4-dibromocyclopentanone (1.0 eq) in anhydrous methanol is prepared in a flame-dried round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of sodium methoxide (2.2 eq) in anhydrous methanol is added dropwise to the stirred solution of the dibromoketone.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is quenched by the addition of water and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the cyclobutenone product.
Mandatory Visualization
Caption: Reaction pathways for this compound in cycloaddition reactions.
Caption: General experimental workflow for this compound-based synthesis.
Conclusion
From an atom economy perspective, this compound-based cycloaddition reactions represent a highly efficient strategy for the synthesis of cyclobutenone and cyclohexadiene derivatives. The ideal [2+2] and [4+2] cycloadditions exhibit 100% atom economy, as all atoms of the reactants are incorporated into the final product. This stands in contrast to many classical synthetic methods, such as the Favorskii rearrangement or Birch reduction, which inherently generate stoichiometric byproducts, thus lowering their atom economy.
While factors such as reagent cost, availability, and the need for specific reaction conditions (e.g., in situ generation of ketenes) must be considered in the overall assessment of a synthetic route, the high atom economy of this compound-based cycloadditions makes them an attractive option for the development of greener and more sustainable chemical processes. For researchers and professionals in drug development, where the efficient construction of complex molecular scaffolds is crucial, the application of atom-economical reagents like this compound can lead to more resource-efficient and environmentally benign synthetic strategies.
References
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Ethoxyethyne
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For highly reactive and volatile compounds like ethoxyethyne, selecting an appropriate analytical technique is critical for ensuring quality and reliability. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID), a common alternative for analyzing volatile organic compounds.
Quantitative NMR has emerged as a powerful primary analytical method for purity determination.[1][2] Its fundamental principle is that the NMR signal intensity is directly proportional to the number of atomic nuclei responsible for the signal, allowing for accurate quantification without the need for an identical reference standard of the analyte.[3] This characteristic makes qNMR a versatile and robust tool in chemical analysis.[4]
Performance Comparison: qNMR vs. GC-FID
The choice between qNMR and other techniques depends on various factors, including the analyte's properties, the required precision, and laboratory capabilities. This compound's volatility and reactivity present unique challenges that highlight the distinct advantages of each method.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Signal intensity is directly proportional to the molar amount of the substance.[5] | Separates compounds based on their volatility and interaction with a stationary phase; detection is based on the ionization of organic compounds in a hydrogen-air flame. |
| Reference Standard | Requires a stable, high-purity internal standard of a different compound.[6] | Typically relies on the area percent method (assuming equal response factors for impurities) or requires a certified reference standard of the analyte for absolute quantification. |
| Sample Type | Solution-state analysis in a deuterated solvent. | Volatile and thermally stable compounds that can be vaporized without decomposition. |
| Destructive? | No, the sample can be fully recovered.[2] | Yes, the sample is combusted in the detector. |
| Typical Precision | High, with relative standard deviations typically below 1% under optimal conditions.[3] | High, with excellent reproducibility for volatile compounds. |
| Accuracy | High, considered a primary ratio method capable of providing SI-traceable results.[7] | Accuracy can be high but is dependent on the response factor of impurities relative to the main component. |
| Strengths | - Provides structural information along with quantification.[1]- Universal detection for ¹H-containing compounds.- Non-destructive.[2]- High accuracy and precision.[8] | - Extremely high sensitivity for organic compounds.- Excellent separation efficiency for complex mixtures.- Well-established and widely available technique. |
| Limitations | - Lower sensitivity compared to GC-FID.- Potential for signal overlap, which can complicate quantification.[9]- Requires careful selection of a suitable internal standard and solvent. | - Requires that the analyte and impurities be volatile and thermally stable.- Response factors can vary between different compounds, affecting the accuracy of the area percent method.- Provides no structural information. |
Experimental Protocols
Detailed and meticulous experimental execution is paramount for achieving accurate purity determination with either technique.
Protocol 1: Purity Determination of this compound by qNMR
This protocol outlines the internal standard method for qNMR analysis.
1. Selection of Internal Standard:
-
The internal standard must be of high, certified purity, stable, non-volatile, and soluble in the chosen deuterated solvent.
-
Its NMR signals must not overlap with the signals of this compound or the residual solvent peaks.
-
Recommended Standard: Maleic acid or Dimethyl sulfone (DMSO₂). Both are stable solids with simple ¹H NMR spectra.
2. Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial. The weighing should be done with 0.01 mg accuracy.[10]
-
Due to the high volatility of this compound, it is recommended to prepare the sample in a controlled environment (e.g., a glove box or by using a chilled solvent) to minimize evaporation.
-
Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the internal standard.
-
Accurately weigh the this compound sample (e.g., 10-20 mg) and add it to the vial containing the internal standard solution.
-
Transfer the final solution to a 5 mm NMR tube. For volatile samples, using a sealed NMR tube is highly recommended to prevent changes in concentration.[10]
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[10]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure full relaxation. A delay of 30-60 seconds is often sufficient.
-
Number of Scans (NS): Typically 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10]
-
Temperature: Maintain a constant temperature, e.g., 298 K.[10]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, followed by careful manual phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation[11]:
Purity (% analyte) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to the analyte and the internal standard, respectively.
-
Protocol 2: Purity Determination of this compound by GC-FID
This protocol outlines a general method using area percent for purity estimation.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound product in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100-200 µg/mL.
2. GC-FID Instrument Conditions:
-
Injector: Split/splitless inlet, typically with a high split ratio (e.g., 100:1) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5, or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
3. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
Purity (% analyte) = (Area_analyte / Total Area of all peaks) * 100
-
Note: This method assumes that all compounds have the same response factor in the FID, which may not be accurate and can be a source of error.
Illustrative Data Comparison
The following table presents representative purity data for a hypothetical batch of this compound to illustrate the results obtained from each technique.
| Analysis Method | Purity Value (%) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| ¹H qNMR | 98.7% | 0.3% | Provides a direct measure of the main component against a certified internal standard. Insensitive to non-¹H containing impurities. |
| GC-FID (Area %) | 99.2% | 0.1% | Value may be slightly inflated if impurities have a lower FID response factor than this compound. |
| Mass Balance | 98.6% | N/A | Considered a highly accurate, albeit labor-intensive, approach that combines multiple techniques (e.g., GC for organic impurities, Karl Fischer for water).[12] |
Workflow Visualization
The logical flow of the qNMR purity determination process, from initial planning to the final calculation, is a critical aspect of ensuring a validatable and reproducible method.
Caption: Workflow for this compound purity determination by quantitative NMR (qNMR).
References
- 1. emerypharma.com [emerypharma.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. eurisotop.com [eurisotop.com]
- 7. qNMR - BIPM [bipm.org]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Ethoxyethyne: A Comprehensive Guide for Laboratory Professionals
Introduction
Ethoxyethyne (also known as ethoxyacetylene) is a highly reactive and hazardous chemical requiring stringent safety protocols for its handling and disposal. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks of fire, explosion, and chemical exposure.
I. Understanding the Hazards of this compound
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is a highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[1][2] It is also suspected of damaging fertility and may cause drowsiness or dizziness.[1][2] The substance is harmful if swallowed and can be fatal if it enters the airways.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]
Key Hazard Summary:
| Hazard Type | Description | Mitigation Measures |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1] |
| Peroxide Formation | Can form explosive peroxides upon storage and exposure to air. | Date containers upon receipt and opening. Test for peroxides periodically. Do not use old or undated containers. Store in a cool, dark place. |
| Health Hazards | May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. May cause drowsiness or dizziness.[1][2] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1][2] | Do not dispose of down the drain or in the environment. Prevent spills from entering waterways.[1] |
II. Primary Disposal Procedure: Professional Waste Management
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed and disposed of in compliance with all local, state, and federal regulations.
Step-by-Step Protocol for Professional Disposal:
-
Containerization:
-
Ensure the this compound waste is stored in its original container or a compatible, properly labeled waste container.
-
The container must be in good condition, with a tightly sealing cap.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other components of the waste stream (e.g., "in Hexanes").
-
-
Peroxide Check:
-
Crucially, before preparing for disposal, check the container for any signs of peroxide formation. This can include the presence of crystals, a viscous liquid, or cloudiness.
-
If you suspect peroxide formation, DO NOT handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with high-hazard waste disposal.
-
-
Segregation and Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials, particularly oxidizing agents.[1]
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or an approved hazardous waste contractor to schedule a pickup.
-
Provide them with an accurate description of the waste.
-
III. In-Lab Pre-Treatment of Small Quantities (Expert Use Only)
For experienced researchers, pre-treatment of small quantities of peroxide-free this compound can be considered to reduce its reactivity before collection by a waste disposal service. This procedure involves the acid-catalyzed hydrolysis of the acetylenic ether. This should only be performed by personnel thoroughly familiar with the reaction and its hazards, and with appropriate safety measures in place.
Experimental Protocol: Acidic Hydrolysis of this compound
-
Principle: Enol ethers like this compound are sensitive to acid and can be hydrolyzed to less hazardous compounds.[3] The ether linkage is cleaved in the presence of a dilute acid to form an alcohol and a carbonyl compound.
-
Reagents and Equipment:
-
This compound waste (ensure it is free of peroxides)
-
Dilute (e.g., 1M) sulfuric acid or hydrochloric acid
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Fume hood
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat)
-
-
Procedure:
-
Safety First: Perform the entire procedure in a certified chemical fume hood. Ensure an emergency shower and eyewash station are accessible.
-
Cooling: Place the reaction vessel in an ice bath to control the temperature, as the hydrolysis may be exothermic.
-
Dilution (if necessary): If the this compound is in a solvent like hexanes, proceed with caution. If it is neat, consider diluting it with an inert solvent like diethyl ether or tetrahydrofuran (B95107) (ensure these solvents are also peroxide-free) to better control the reaction rate.
-
Slow Addition of Acid: While stirring the this compound solution, slowly add the dilute acid dropwise.
-
Monitoring: Observe the reaction for any signs of excessive heat generation or gas evolution. Maintain a slow addition rate to keep the reaction under control.
-
Reaction Completion: Allow the mixture to stir at room temperature for a sufficient period to ensure complete hydrolysis. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable standard is available.
-
Neutralization: Once the reaction is complete, cautiously neutralize the solution with a suitable base, such as sodium bicarbonate solution. Be mindful of potential gas evolution during neutralization.
-
Disposal of Treated Waste: The resulting aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's waste management program. Even after treatment, the mixture may contain organic residues and should not be poured down the drain.
-
IV. Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination waste for proper disposal.
V. Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethoxyethyne
For Immediate Implementation by Laboratory Personnel
The safe handling of hazardous chemicals is paramount in a laboratory setting. This document provides essential, direct guidance for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), operational procedures, and disposal methods for Ethoxyethyne. Adherence to these protocols is critical to mitigate risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound, with recommendations based on data for analogous compounds due to the limited specific data for this compound.
| Protection Type | Recommended Equipment | Standards and Specifications | Quantitative Data (Breakthrough Time) |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. | Not Applicable |
| Skin Protection | Chemically resistant lab coat or apron. Butyl rubber or heavy-duty nitrile gloves. | Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards. | Disposable nitrile gloves are not recommended for direct or prolonged contact due to rapid breakthrough times with similar chemicals (e.g., < 20 minutes for 2-ethoxyethanol).[1] For incidental contact, double gloving with heavy-duty nitrile gloves is advised, with immediate replacement upon any sign of contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with an organic vapor cartridge. | Required when handling outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits. | Not Applicable |
Operational Plan: Step-by-Step Handling of this compound
This procedural guide outlines the essential steps for safely handling this compound from preparation to disposal.
1. Pre-Handling Preparations:
- Work Area: All handling of this compound must be conducted within a certified chemical fume hood with proper ventilation.
- Emergency Equipment: Ensure immediate access to a calibrated eyewash station and a safety shower.
- Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand) and appropriate waste disposal bags should be readily available.
- PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.
2. Handling Procedure:
- Personal Attire: Wear long pants and closed-toe shoes.
- Donning PPE: Put on a lab coat, followed by safety goggles and a face shield. Don the appropriate gloves as specified in the PPE table.
- Chemical Transfer: Use a grounded, bonded system for transferring this compound to prevent static discharge, which can be an ignition source.[2] Use only non-sparking tools.[2]
- Heating: Avoid heating this compound near open flames or other ignition sources due to its high flammability.[2]
- Peroxide Formation: Be aware that this compound may form explosive peroxides upon exposure to air and light. Containers should be dated upon receipt and opening, and periodically tested for peroxides.
3. Post-Handling and Waste Disposal:
- Decontamination: After handling, decontaminate the work area thoroughly.
- Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
- Waste Segregation: Segregate this compound waste from other chemical waste streams.
- Waste Container: Store this compound waste in a clearly labeled, sealed, and compatible container.
- Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal contractor.[3] Do not pour this compound down the drain.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
